molecular formula C18H12F5N3O2 B15615724 GSK-7975A

GSK-7975A

カタログ番号: B15615724
分子量: 397.3 g/mol
InChIキー: CPYTVBALBFSXSH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK-7975A is a useful research compound. Its molecular formula is C18H12F5N3O2 and its molecular weight is 397.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2,6-difluoro-N-[1-[[4-hydroxy-2-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F5N3O2/c19-13-2-1-3-14(20)16(13)17(28)24-15-6-7-26(25-15)9-10-4-5-11(27)8-12(10)18(21,22)23/h1-8,27H,9H2,(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYTVBALBFSXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=NN(C=C2)CC3=C(C=C(C=C3)O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK-7975A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

GSK-7975A is a potent and orally available small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. The primary mechanism of action of this compound is the inhibition of store-operated calcium entry (SOCE) by directly targeting the ORAI protein, which forms the pore of the CRAC channel. This inhibition is achieved through an allosteric modulation of the ORAI channel, rather than by affecting the upstream signaling events involving the stromal interaction molecule 1 (STIM1).

Upon depletion of calcium from the endoplasmic reticulum (ER), STIM1 proteins oligomerize and translocate to ER-plasma membrane junctions where they interact with and activate ORAI channels, leading to a sustained influx of calcium into the cell. This compound acts downstream of the STIM1-ORAI1 interaction, directly modulating the ORAI channel pore to prevent calcium ion permeation.[1][2][3] Evidence suggests that the geometry of the ORAI pore's selectivity filter is a key determinant for the inhibitory action of this compound.[1][2]

This inhibition of calcium influx has significant downstream consequences, particularly in immune cells. By blocking the sustained increase in intracellular calcium, this compound effectively suppresses the activation of calcium-dependent signaling pathways. One of the most critical of these is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway. The inhibition of this pathway leads to a reduction in the transcription and subsequent release of various pro-inflammatory cytokines from mast cells and T-cells.

Quantitative Data

The inhibitory activity of this compound on different ORAI isoforms has been quantified in various studies. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.

Table 1: Inhibitory Activity (IC50) of this compound on ORAI Isoforms

ORAI IsoformCell TypeIC50 (µM)Reference
ORAI1HEK2934.1[1]
ORAI3HEK2933.8[1]
ORAI1ORAI1/2/3 triple-null HEK293Significantly inhibited at 10 µM[4]
ORAI2ORAI1/2/3 triple-null HEK293Significantly inhibited at 10 µM[4]
ORAI3ORAI1/2/3 triple-null HEK293Partially inhibited at 10 µM[4]

Table 2: Effects of this compound on Other Ion Channels

Ion ChannelCell TypeEffectConcentrationReference
TRPV6HEK293Inhibition10 µM[1]
L-type Ca2+ channelHEK293Slight inhibition10 µM[1]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway affected by this compound.

GSK7975A_Mechanism cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Ca Ca2+ STIM1_inactive STIM1 (inactive) ER_Ca->STIM1_inactive High Ca2+ STIM1_active STIM1 (active) STIM1_inactive->STIM1_active ER Ca2+ depletion ORAI1 ORAI1 Channel STIM1_active->ORAI1 Interaction & Activation Ca_influx_node Increased Intracellular Ca2+ ORAI1->Ca_influx_node opens Ca_ext Extracellular Ca2+ Ca_influx Ca_ext->Ca_influx Ca_influx->ORAI1 Calcineurin Calcineurin NFAT_p NFAT (phosphorylated) Calcineurin->NFAT_p dephosphorylates NFAT_a NFAT (active) NFAT_p->NFAT_a NFAT_a_nuc NFAT (active) NFAT_a->NFAT_a_nuc translocation Cytokines Pro-inflammatory Cytokines Ca_influx_node->Calcineurin activates Gene Gene Transcription NFAT_a_nuc->Gene Gene->Cytokines GSK7975A This compound GSK7975A->ORAI1 Allosteric Inhibition

Caption: this compound signaling pathway.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the ion channel currents in individual cells, providing direct evidence of this compound's inhibitory effect on ORAI channels.

Experimental Workflow Diagram

Patch_Clamp_Workflow A HEK293 Cell Culture & Transfection with STIM1 and ORAI constructs B Cell Plating on Coverslips A->B C Mount Coverslip on Microscope Stage B->C D Establish Whole-Cell Configuration with a Patch Pipette C->D E Apply Voltage Ramp Protocol (-100 mV to +100 mV) D->E F Record Baseline I-V Curve E->F G Perfuse with this compound F->G H Record I-V Curve in the presence of this compound G->H I Data Analysis: Compare current densities before and after drug application H->I

Caption: Whole-cell patch-clamp workflow.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. For ORAI current measurements, cells are transiently co-transfected with plasmids encoding human STIM1 and the desired human ORAI isoform (ORAI1, ORAI2, or ORAI3), often with fluorescent tags (e.g., YFP-STIM1 and CFP-ORAI1) for identification of transfected cells.[4]

  • Electrophysiological Recording:

    • Solutions:

      • External solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl2, 2 MgCl2, 10 D-glucose, and 10 TES, adjusted to pH 7.4 with NaOH.

      • Pipette solution (in mM): 135 Cs-glutamate, 8 MgCl2, 10 BAPTA, and 10 HEPES, adjusted to pH 7.2 with CsOH. Store depletion is achieved by the inclusion of BAPTA in the pipette solution.

    • Recording: Whole-cell patch-clamp recordings are performed at room temperature. Borosilicate glass pipettes with a resistance of 3-5 MΩ are used. After establishing a gigaohm seal and rupturing the membrane to obtain the whole-cell configuration, the cell is held at a holding potential of 0 mV.

    • Voltage Protocol: To elicit currents, a voltage ramp from -100 mV to +100 mV over 1 second is applied every 5 seconds.

  • Drug Application: Once a stable baseline CRAC current (ICRAC) is established, this compound is applied to the bath solution at the desired concentrations.

  • Data Analysis: The inward current at -80 mV or -100 mV is measured before and after the application of this compound to determine the extent of inhibition. IC50 values are calculated by fitting the concentration-response data to a Hill equation.

Förster Resonance Energy Transfer (FRET) Microscopy

FRET microscopy is employed to investigate the proximity of STIM1 and ORAI1 proteins, determining whether this compound affects their interaction.

Experimental Workflow Diagram

FRET_Workflow A Co-transfect HEK293 cells with STIM1-YFP and ORAI1-CFP constructs B Cell Plating on Glass-Bottom Dishes A->B C Mount Dish on FRET-capable Microscope B->C D Induce Store Depletion (e.g., with Thapsigargin) C->D E Acquire Pre- and Post-depletion Images in CFP, YFP, and FRET channels D->E F Calculate FRET Efficiency E->F G Treat cells with this compound F->G H Repeat FRET Measurement G->H I Data Analysis: Compare FRET efficiency with and without this compound H->I Mast_Cell_Assay_Workflow A Culture Human Mast Cells (e.g., LAD2) B Pre-incubate cells with this compound at various concentrations A->B C Stimulate Mast Cells (e.g., with IgE cross-linking or substance P) B->C D Incubate for a defined period (e.g., 30 min for degranulation, 24h for cytokines) C->D E Collect Supernatant D->E F Measure Histamine/β-hexosaminidase release (Degranulation) E->F G Measure Cytokine levels (e.g., TNF-α, IL-8) using ELISA or Multiplex Assay E->G H Data Analysis: Determine the inhibitory effect of this compound F->H G->H

References

GSK-7975A: A Technical Guide to a Selective CRAC Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium release-activated calcium (CRAC) channels are pivotal regulators of intracellular calcium signaling, playing a key role in a multitude of cellular processes, including immune responses, gene expression, and cell proliferation.[1][2][3] The identification of STIM (Stromal Interaction Molecule) as the endoplasmic reticulum calcium sensor and Orai as the pore-forming subunit of the CRAC channel has paved the way for the development of targeted inhibitors.[4][5] GSK-7975A has emerged as a potent and selective inhibitor of CRAC channels, offering a valuable tool for dissecting the physiological roles of store-operated calcium entry (SOCE) and presenting a potential therapeutic avenue for various pathologies, including inflammatory and autoimmune disorders.[2][6] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its inhibitory effect on CRAC channels by acting directly on the Orai pore-forming subunit.[7][8] Upon depletion of intracellular calcium stores, STIM1 proteins in the endoplasmic reticulum oligomerize and translocate to ER-plasma membrane junctions, where they interact with and activate Orai channels, leading to calcium influx.[1][4][5] Crucially, studies have demonstrated that this compound does not interfere with the upstream events of STIM1 oligomerization or the subsequent coupling of STIM1 to Orai1.[7][9] This indicates that its mechanism is downstream of these initial activation steps.

FRET (Förster Resonance Energy Transfer) microscopy experiments have shown that the application of 10 μM this compound does not affect STIM1 oligomerization or the interaction between STIM1 and Orai1.[7] Instead, evidence suggests that this compound acts as an allosteric modulator or a direct pore blocker of the Orai channel.[7][8] Its inhibitory action is characterized by a relatively slow onset and limited reversibility upon washout.[7] Furthermore, the inhibitory efficacy of this compound is influenced by the pore geometry of the Orai channel, with mutations in the selectivity filter, such as Orai1 E106D, significantly reducing its blocking effect.[7][10]

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified across various cell types and experimental conditions. The following tables summarize the key quantitative data.

Target Cell Line Experimental Method IC50 Value Reference
Orai1-mediated ICRACHEK293Whole-cell patch clamp4.1 μM[7]
Orai3-mediated ICRACHEK293Whole-cell patch clamp3.8 μM[7]
Endogenous CRAC channelsRBL-2H3Thapsigargin-induced Ca2+ entry0.8 ± 0.1 μM[7]
SOCEMurine pancreatic acinar cellsThapsigargin-induced SOCE~3.4 μM[11]
2-APB stimulated Orai3 currentsHEK293Whole-cell patch clamp~50 μM[7]
Parameter Condition Observation Concentration Reference
Inhibition of Orai1 currentsFull blockadeSlower kinetics than La3+10 μM[7]
ReversibilityWash-outAlmost no current recovery over 4 min-[7]
Effect on STIM1 oligomerizationFRETNo significant effect10 μM[7]
Effect on STIM1-Orai1 couplingFRETNo significant effect10 μM[7]
Inhibition of mediator releaseMast cellsUp to 50% reduction3 μM[6]
Inhibition of cytokine releaseT-cellsFully blocked-[6]

Selectivity Profile

This compound exhibits a notable degree of selectivity for CRAC channels. However, some off-target effects have been reported.

Ion Channel Effect IC50 / EC50 Reference
L-type (CaV1.2) Ca2+ channelsSlight inhibitory effect8 μM[7][12]
TRPV6 channelsPotent inhibition-[12][13]
Other ion channels (panel)No significant effect> 10 μM[7]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the ion currents (ICRAC) through CRAC channels in the plasma membrane of a single cell.

Objective: To characterize the inhibitory effect of this compound on Orai1/Orai3-mediated currents.

Cell Preparation:

  • HEK293 cells are co-transfected with STIM1 and either Orai1 or Orai3 expression vectors.

  • Cells are cultured on glass coverslips for 24-48 hours post-transfection.

Solutions:

  • Internal Pipette Solution (for passive store depletion): 145 mM Cesium methane (B114726) sulfonate, 8 mM NaCl, 3.5 mM MgCl2, 10 mM HEPES, 20 mM EGTA, pH 7.2 with CsOH.

  • External Solution: 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4 with NaOH.

Recording Procedure:

  • Establish a whole-cell recording configuration using a patch-clamp amplifier.

  • Hold the cell at a potential of 0 mV.

  • Apply voltage ramps from -90 mV to +90 mV over 1 second, repeated every 5 seconds to elicit ICRAC.

  • Allow currents to fully develop through passive store depletion by the EGTA in the pipette solution.

  • Once a stable baseline ICRAC is established, perfuse the external solution containing various concentrations of this compound.

  • Record the inhibition of the current over time.

FRET (Förster Resonance Energy Transfer) Microscopy

FRET microscopy is utilized to investigate the protein-protein interactions between STIM1 molecules (oligomerization) and between STIM1 and Orai1 (coupling).

Objective: To determine if this compound affects STIM1 oligomerization or STIM1-Orai1 interaction.

Cell Preparation:

  • For STIM1 oligomerization: Co-transfect HEK293 cells with STIM1-CFP and STIM1-YFP constructs.

  • For STIM1-Orai1 interaction: Co-transfect HEK293 cells with STIM1-CFP and Orai1-YFP constructs.

  • Culture cells on glass-bottom dishes.

Experimental Procedure:

  • Mount the dish on an inverted fluorescence microscope equipped for FRET imaging.

  • Identify cells expressing both fluorophores.

  • Pre-incubate the cells with this compound (e.g., 10 μM) for 5 minutes.

  • Induce store depletion by adding thapsigargin (B1683126) (e.g., 2 μM) to the external solution.

  • Monitor the FRET signal (e.g., by measuring the fluorescence lifetime of the donor or the sensitized emission of the acceptor) before and after store depletion in the presence of this compound.

  • Compare the FRET efficiency to control cells not treated with the inhibitor. An increase in FRET indicates protein interaction.

Visualizations

Signaling Pathway Diagram

CRAC_Channel_Activation_and_Inhibition cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca2+ STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active, oligomerized) STIM1_inactive->STIM1_active Store Depletion Orai1_closed Orai1 (closed) STIM1_active->Orai1_closed Coupling Orai1_open Orai1 (open) Orai1_closed->Orai1_open Activation Orai1_blocked Orai1 (blocked) Ca_influx Ca2+ Influx Orai1_open->Ca_influx Receptor Cell Surface Receptor PLC PLC Receptor->PLC Agonist IP3 IP3 PLC->IP3 IP3->ER_Ca Release GSK7975A This compound GSK7975A->Orai1_open Inhibition

Caption: CRAC channel activation by store depletion and inhibition by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_Electrophysiology Whole-Cell Patch Clamp cluster_FRET FRET Microscopy ephys_start HEK293 cells expressing STIM1 and Orai1/3 ephys_patch Establish Whole-Cell Configuration ephys_start->ephys_patch ephys_record Record baseline I_CRAC ephys_patch->ephys_record ephys_apply Apply this compound ephys_record->ephys_apply ephys_measure Measure I_CRAC Inhibition ephys_apply->ephys_measure data_analysis Data Analysis & Interpretation ephys_measure->data_analysis fret_start HEK293 cells expressing STIM1-CFP/YFP or STIM1-CFP & Orai1-YFP fret_incubate Incubate with This compound fret_start->fret_incubate fret_deplete Induce Store Depletion (Thapsigargin) fret_incubate->fret_deplete fret_image Acquire FRET Images fret_deplete->fret_image fret_analyze Analyze FRET Efficiency fret_image->fret_analyze fret_analyze->data_analysis start Start start->ephys_start start->fret_start end End data_analysis->end

Caption: Workflow for characterizing this compound's effects.

Conclusion

This compound is a valuable pharmacological tool for the study of CRAC channel function. Its mechanism of action, downstream of STIM1 activation and directly targeting the Orai pore, provides a specific means to probe the consequences of SOCE inhibition. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their investigations of calcium signaling pathways and their role in health and disease. As research in this area continues, a thorough understanding of such inhibitors is paramount for the development of novel therapeutic strategies.

References

A Technical Guide to GSK-7975A: A Selective Modulator of Intracellular Calcium via CRAC Channel Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Intracellular calcium (Ca²⁺) signaling is a ubiquitous and critical process governing a vast array of cellular functions, from gene expression and proliferation to neurotransmission and immune responses. A key pathway for calcium entry in non-excitable cells is Store-Operated Calcium Entry (SOCE), which is mediated by the interaction of the endoplasmic reticulum (ER) Ca²⁺ sensor, STIM1, and the plasma membrane Ca²⁺ channel, Orai1. The dysregulation of this pathway is implicated in numerous pathologies, making it a prime target for therapeutic intervention. GSK-7975A has emerged as a potent and selective inhibitor of the Ca²⁺ release-activated Ca²⁺ (CRAC) channels, the primary conduits of SOCE. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, inhibitory potency, and the experimental protocols used to characterize its function.

The Mechanism of Action: Inhibition of Store-Operated Calcium Entry

This compound exerts its effect by specifically targeting the CRAC channels, which are formed by Orai proteins. The activation of these channels is a multi-step process initiated by the depletion of Ca²⁺ from the endoplasmic reticulum.

2.1 The STIM1-Orai Signaling Pathway Under resting conditions, the ER is replete with Ca²⁺, and STIM1, an ER-resident transmembrane protein, remains in a monomeric or dimeric state. Upon depletion of ER Ca²⁺ stores, for instance by IP₃-mediated release or inhibition of the SERCA pump by thapsigargin (B1683126), the EF-hand domains of STIM1 sense the drop in luminal Ca²⁺ concentration. This triggers a conformational change, leading to the oligomerization of STIM1 proteins. These STIM1 oligomers then translocate to ER-plasma membrane junctions where they directly interact with and activate Orai1 channels, opening a highly selective pore for Ca²⁺ to enter the cell from the extracellular space.[1][2][3]

2.2 this compound's Point of Intervention Crucially, experimental evidence from Förster Resonance Energy Transfer (FRET) microscopy indicates that this compound does not interfere with the upstream events of STIM1 oligomerization or the subsequent coupling of STIM1 to Orai1.[4] Instead, this compound acts downstream of these events, directly on the Orai channel complex. It is proposed to function as an allosteric inhibitor of the Orai pore.[5][4] This mechanism is supported by findings that its inhibitory activity is significantly reduced in Orai1 pore mutants with altered selectivity, such as Orai1 E106D.[5][4]

cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol ER_Lumen ER Lumen [Ca²⁺] High STIM1_inactive STIM1 (Inactive) ER_Lumen->STIM1_inactive Senses Ca²⁺ Orai1_closed Orai1 Channel (Closed) STIM1_Orai1 STIM1-Orai1 Coupling Orai1_closed->STIM1_Orai1 PLC PLC Activation IP3 IP₃ PLC->IP3 ER_Ca_Depletion ER Ca²⁺ Store Depletion IP3->ER_Ca_Depletion Binds to IP₃R STIM1_active STIM1 Oligomerization & Translocation ER_Ca_Depletion->STIM1_active Triggers STIM1_active->STIM1_Orai1 Orai1_open Orai1 Channel (Open) STIM1_Orai1->Orai1_open Activates Ca_Influx Ca²⁺ Influx (SOCE) Orai1_open->Ca_Influx GSK7975A This compound GSK7975A->Orai1_open Inhibits (Allosteric) Extracellular Extracellular Space [Ca²⁺] High Extracellular->Ca_Influx Enters via Orai1

Caption: Store-Operated Calcium Entry (SOCE) signaling pathway and the inhibitory site of this compound.

Quantitative Data: Inhibitory Potency and Selectivity

This compound has been characterized across various cell types and experimental systems. Its half-maximal inhibitory concentration (IC₅₀) demonstrates potent inhibition of Orai1 and Orai3-mediated currents and endogenous CRAC channels.

Target/SystemCell TypeAssay MethodIC₅₀ ValueReference
Orai1 Current HEK293 (heterologous expression)Whole-cell patch-clamp4.1 µM
Orai3 Current HEK293 (heterologous expression)Whole-cell patch-clamp3.8 µM
Endogenous CRAC Current RBL-2H3 Mast CellsThapsigargin-induced Ca²⁺ influx0.8 ± 0.1 µM[5]
Store-Operated Ca²⁺ Entry Mouse Pancreatic Acinar CellsThapsigargin-induced Ca²⁺ influx3.4 µM[6][7]

Selectivity Profile: this compound exhibits good selectivity for CRAC channels. When screened against a panel of other ion channels, it showed minimal activity, with a notable exception being the L-type voltage-gated calcium channel Caᵥ1.2, for which it has a reported IC₅₀ of 8 µM.[8] This indicates a degree of selectivity for Orai channels over other major calcium entry pathways.

Experimental Protocols

The characterization of this compound relies on several key experimental techniques to measure its impact on intracellular calcium dynamics and ion channel function.

4.1 Measurement of Store-Operated Calcium Entry (SOCE) This is the most common method to assess the activity of CRAC channel inhibitors. It involves monitoring intracellular Ca²⁺ changes using fluorescent indicators.

  • Principle: Cells are loaded with a Ca²⁺-sensitive dye (e.g., Fura-2 AM). The ER Ca²⁺ stores are depleted in a Ca²⁺-free external solution, and the subsequent Ca²⁺ influx upon reintroduction of extracellular Ca²⁺ is measured.[9][10]

  • Methodology:

    • Cell Preparation: Adherent cells are cultured on glass coverslips and loaded with Fura-2 AM (typically 1-5 µM) in a physiological buffer like HBSS for 30-60 minutes.[9]

    • Baseline Measurement: The coverslip is mounted on a fluorescence microscope, and cells are perfused with a Ca²⁺-free buffer (containing EGTA to chelate residual Ca²⁺) to establish a baseline ratiometric signal (F340/F380).

    • Store Depletion: A SERCA inhibitor, such as thapsigargin (1-2 µM), is added to the Ca²⁺-free buffer. This blocks Ca²⁺ reuptake into the ER, leading to a transient increase in cytosolic Ca²⁺ as it leaks from the stores.[9]

    • Ca²⁺ Re-addition: Once the cytosolic Ca²⁺ level returns to a stable baseline, a buffer containing a physiological concentration of Ca²⁺ (e.g., 1-2 mM) is perfused. The resulting sharp increase in the Fura-2 ratio represents SOCE.[9]

    • Inhibition Assay: To test this compound, cells are pre-incubated with the compound for a defined period (e.g., 10-30 minutes) before and during the entire SOCE measurement protocol. The reduction in the Ca²⁺ influx peak compared to a vehicle control is used to determine the inhibitory effect.[8]

A 1. Load Cells with Fura-2 AM B 2. Perfuse with Ca²⁺-free Buffer (Establish Baseline) A->B C 3. Add Thapsigargin (Deplete ER Stores) B->C D 4. Re-add Extracellular Ca²⁺ C->D E 5. Measure Ca²⁺ Influx (SOCE) D->E G Measure Inhibition E->G F Pre-incubate with this compound F->B Test Condition

Caption: Experimental workflow for measuring SOCE inhibition using fluorescence microscopy.

4.2 Whole-Cell Patch-Clamp Electrophysiology This technique provides a direct measurement of the ionic currents flowing through CRAC channels (Icrac), allowing for a precise quantification of inhibition.

  • Principle: A glass micropipette forms a high-resistance seal with the cell membrane. The patch of membrane is then ruptured, allowing direct electrical access to the cell's interior. The membrane potential is clamped at a set voltage, and the resulting currents are measured.

  • Methodology:

    • Cell Selection: A cell (e.g., HEK293 expressing STIM1 and Orai1) is chosen for recording.

    • Pipette Solution: The patch pipette is filled with a solution that includes a high concentration of a Ca²⁺ chelator (e.g., BAPTA) and IP₃ to passively deplete the ER stores and maximally activate Icrac upon establishing the whole-cell configuration.

    • Current Measurement: The membrane is held at a negative potential (e.g., -80 mV) and voltage ramps are applied to generate current-voltage (I-V) relationships characteristic of Icrac.

    • Compound Application: Once a stable Icrac is established, this compound is applied via the perfusion system at various concentrations to generate a dose-response curve and calculate the IC₅₀.[5][4]

A 1. Establish Whole-Cell Patch-Clamp Configuration B 2. Passively Deplete Stores (BAPTA/IP₃ in pipette) A->B C 3. Measure Baseline Icrac B->C D 4. Perfuse with this compound C->D E 5. Record Inhibited Icrac D->E F 6. Generate Dose-Response Curve & Calculate IC₅₀ E->F

Caption: Workflow for whole-cell patch-clamp analysis of this compound's effect on CRAC currents.

Conclusion

This compound is a well-characterized, selective inhibitor of store-operated calcium entry. It acts directly on the Orai channel pore, downstream of STIM1-Orai1 coupling, to allosterically block Ca²⁺ influx.[5][4] Its potent activity in various cell systems, including immune cells and pancreatic acinar cells, underscores its value as a research tool for dissecting the physiological and pathological roles of CRAC channels.[6][7][11] The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals seeking to investigate or utilize this key modulator of intracellular calcium signaling.

References

The Discovery and Synthesis of GSK-7975A: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GSK-7975A, a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. It details the compound's mechanism of action, key biological data, experimental protocols for its characterization, and its chemical synthesis.

Discovery and Mechanism of Action

This compound is a small molecule inhibitor developed by GlaxoSmithKline belonging to the N-pyrazole carboxamide chemical series.[1] It was identified as a potent, orally available blocker of CRAC channels, which are critical mediators of store-operated calcium entry (SOCE) in numerous cell types.[2] CRAC channels are composed of ORAI protein subunits (ORAI1, ORAI2, and ORAI3) that form the channel pore in the plasma membrane and stromal interaction molecule (STIM) proteins that act as calcium sensors in the endoplasmic reticulum (ER).[3][4]

The activation of CRAC channels is a fundamental signaling process initiated by the depletion of calcium from the ER. This process is crucial for replenishing cellular calcium stores and activating downstream signaling pathways involved in gene expression, cell proliferation, and immune responses.

ER_Depletion ER Ca2+ Store Depletion (e.g., by Thapsigargin or IP3) STIM1_Sense STIM1 Senses Low Ca2+ ER_Depletion->STIM1_Sense STIM1_Oligo STIM1 Oligomerization & Conformational Change STIM1_Sense->STIM1_Oligo STIM1_Trans STIM1 Translocates to ER-Plasma Membrane Junctions STIM1_Oligo->STIM1_Trans STIM1_ORAI1 STIM1 Binds to & Activates ORAI1 Channel STIM1_Trans->STIM1_ORAI1 Ca_Influx Ca2+ Influx (ICRAC) STIM1_ORAI1->Ca_Influx Downstream Downstream Signaling (e.g., NFAT activation, Mediator Release) Ca_Influx->Downstream

Figure 1: The CRAC Channel Activation Pathway.

This compound exerts its inhibitory effect by acting directly on the ORAI channel pore. Crucially, it functions downstream of the initial activation steps.[5][6] FRET microscopy studies have confirmed that this compound does not interfere with STIM1 oligomerization or the subsequent interaction between STIM1 and ORAI1.[1][5][7] Instead, it is proposed to be an allosteric blocker whose action is dependent on the geometry of the ORAI pore's selectivity filter.[1][5] This is evidenced by the observation that the ORAI1 E106D pore mutant exhibits significantly reduced sensitivity to the compound.[5]

cluster_STIM STIM1 Activation (Unaffected) STIM1_Activation STIM1 Sensing & Oligomerization STIM1_ORAI1 STIM1-ORAI1 Interaction ORAI_Channel ORAI Channel Pore STIM1_ORAI1->ORAI_Channel Activates Ca_Influx Ca2+ Influx ORAI_Channel->Ca_Influx Mediates GSK7975A This compound GSK7975A->ORAI_Channel Allosteric Blockade

Figure 2: Mechanism of this compound Inhibition.

Quantitative Biological Data

The inhibitory activity of this compound has been quantified across various experimental systems. The compound demonstrates similar potency against ORAI1 and ORAI3-mediated currents and effectively blocks native CRAC channels in cell lines like RBL mast cells.

Table 1: Inhibitory Potency (IC₅₀) of this compound

Target/Assay Cell Type IC₅₀ Value Reference
ORAI1-mediated current HEK293 ~4.1 µM [5]
ORAI3-mediated current HEK293 ~3.8 µM [5]
Thapsigargin-induced Ca²⁺ entry RBL-2H3 ~0.8 µM [5]

| 2-APB activated ORAI3 current | HEK293 | ~50 µM (for 50% inhibition) |[5] |

Table 2: Ion Channel Selectivity Profile

Channel Effect Concentration Reference
L-type (CaV1.2) Ca²⁺ channels Slight inhibition Up to 10 µM [5]

| TRPV6 channels | Potent block | Not specified |[6][7][8] |

Table 3: Cellular Functional Effects

Cellular Response System Inhibition Concentration Reference
Release of histamine, LTC4, cytokines Human Lung Mast Cells Up to 50% 3 µM [2]

| Toxin-induced ORAI1 activation | Pancreatic Acinar Cells | >90% | Not specified |[2] |

Key Experimental Protocols

Electrophysiological Measurement of I-CRAC

Whole-cell patch-clamp electrophysiology is the gold standard for directly measuring CRAC channel currents (I-CRAC).

Methodology:

  • Cell Preparation: HEK293 cells co-expressing STIM1 and ORAI1 (or ORAI3) are used.

  • Pipette Solution: The internal pipette solution contains a Ca²⁺ chelator (e.g., BAPTA) to passively deplete ER stores upon achieving the whole-cell configuration.

  • Bath Solution: The standard extracellular solution contains divalent cations like Ca²⁺.

  • Recording:

    • A whole-cell patch is established.

    • The current is allowed to develop over several minutes as the internal solution diffuses and stores deplete.

    • Currents are recorded in response to voltage ramps (e.g., -100 mV to +100 mV over 150 ms) applied every 2 seconds.[1]

  • Drug Application: Once a stable I-CRAC is established, this compound is perfused into the bath solution to measure the rate and extent of inhibition.

  • Data Analysis: The inward current at negative potentials (e.g., -74 mV) is analyzed to determine the percentage of inhibition and calculate IC₅₀ values.[5]

Start Prepare STIM1/ORAI1 Expressing Cells Config Establish Whole-Cell Configuration Start->Config Deplete Passively Deplete ER Stores (via Pipette Solution) Config->Deplete Develop Allow ICRAC to Develop (5-10 min) Deplete->Develop Record_Base Record Baseline ICRAC (Voltage Ramps) Develop->Record_Base Apply_Drug Perfuse this compound into Bath Solution Record_Base->Apply_Drug Record_Inhib Record Inhibited ICRAC Apply_Drug->Record_Inhib Analyze Analyze Current Inhibition & Determine IC50 Record_Inhib->Analyze GSK7975A This compound Amide_Bond Amide Bond Formation GSK7975A->Amide_Bond Retro N_Alkylation N-Alkylation GSK7975A->N_Alkylation Retro Intermediate1 N-(Pyrazol-3-yl)benzamide Intermediate Amide_Bond->Intermediate1 Aryl_Acid 2,4-Difluorobenzoic Acid Amide_Bond->Aryl_Acid N_Alkylation->Intermediate1 Aryl_Bromide 4-Methoxy-2-(trifluoromethyl) benzyl bromide N_Alkylation->Aryl_Bromide Aminopyrazole 3-Aminopyrazole Intermediate1->Aminopyrazole

References

The CRAC Channel Inhibitor GSK-7975A: A Technical Overview of its Attenuating Effects on Mast Cell and T-Cell Cytokine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK-7975A is a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, which are critical for the activation of various immune cells, including mast cells and T-cells. By blocking the influx of extracellular calcium, this compound effectively modulates downstream signaling pathways that are essential for the production and release of a wide array of cytokines. This technical guide provides an in-depth analysis of the effects of this compound on mast cell and T-cell cytokine secretion, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. The information presented herein is intended to support further research and development of CRAC channel inhibitors as a promising therapeutic strategy for inflammatory and allergic diseases.

Introduction to this compound and CRAC Channels

Calcium (Ca2+) is a ubiquitous second messenger that governs a multitude of cellular processes, including the activation of immune cells and subsequent cytokine release. In non-excitable cells like mast cells and T-lymphocytes, the primary mechanism for sustained Ca2+ influx is through store-operated calcium entry (SOCE). This process is initiated by the depletion of intracellular Ca2+ stores in the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecules (STIMs). Upon sensing low Ca2+ levels, STIM proteins translocate to the plasma membrane and activate Orai channels, the pore-forming subunits of the CRAC channel complex. The influx of Ca2+ through CRAC channels is a critical event that triggers downstream signaling cascades, leading to the activation of transcription factors such as Nuclear Factor of Activated T-cells (NFAT), which in turn drive the expression of various cytokine genes.[1]

This compound is a small molecule inhibitor that specifically targets and blocks the Orai channels, thereby inhibiting CRAC channel function and the subsequent Ca2+ influx.[2] This targeted mechanism of action makes this compound a valuable tool for studying the role of CRAC channels in immune cell function and a potential therapeutic agent for diseases driven by excessive mast cell and T-cell activity.

Effect of this compound on Mast Cell Cytokine Release

Mast cells are key effector cells in allergic and inflammatory responses, releasing a plethora of pre-formed and newly synthesized mediators, including a wide range of cytokines, upon activation. The activation of mast cells, often triggered by the cross-linking of the high-affinity IgE receptor (FcεRI), is heavily dependent on CRAC channel-mediated Ca2+ influx.

Quantitative Data: Inhibition of Cytokine Release from Human Lung Mast Cells

Studies on primary human lung mast cells (HLMCs) have demonstrated the potent inhibitory effect of this compound on the release of several key cytokines following FcεRI-dependent activation. The following table summarizes the dose-dependent inhibition of cytokine release by this compound.

CytokineThis compound Concentration (µM)Mean % Inhibition (± SEM)
IL-50.325 ± 5
140 ± 6
350 ± 7
IL-80.328 ± 4
145 ± 5
355 ± 6
IL-130.330 ± 5
148 ± 7
360 ± 8
TNFα0.322 ± 6
138 ± 8
348 ± 9

Data adapted from Ashmole, I., et al. (2012). CRACM/Orai ion channel expression and function in human lung mast cells. Journal of Allergy and Clinical Immunology, 129(6), 1628-1635.e2.[2][3]

Experimental Protocol: Cytokine Release Assay from Human Lung Mast Cells

The following protocol provides a detailed methodology for assessing the effect of this compound on cytokine release from human lung mast cells, based on the methods described by Ashmole et al. (2012).

2.2.1. Cell Preparation

  • Human lung tissue is obtained from surgical resections.

  • Mast cells are dispersed from the lung parenchyma by enzymatic digestion with collagenase, pronase, and elastase.

  • The dispersed cells are filtered and purified using a Percoll density gradient.

  • HLMCs are further purified by positive selection using anti-c-kit microbeads.

  • The purified HLMCs are cultured in RPMI 1640 medium supplemented with 10% fetal calf serum, 2 mM L-glutamine, 100 U/ml penicillin, 100 µg/ml streptomycin, and 50 ng/ml stem cell factor (SCF).

2.2.2. Cell Stimulation and this compound Treatment

  • HLMCs are sensitized overnight with 1 µg/ml of human IgE.

  • The sensitized cells are washed and resuspended in fresh culture medium.

  • Cells are pre-incubated with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle (DMSO) for 30 minutes at 37°C.

  • Mast cell activation is induced by challenging the cells with an optimal concentration of anti-human IgE antibody (e.g., 1 µg/ml).

  • The cells are incubated for 6 hours at 37°C in a 5% CO2 incubator to allow for cytokine production and release.

2.2.3. Cytokine Measurement

  • Following incubation, the cell suspensions are centrifuged to pellet the cells.

  • The supernatants are collected for cytokine analysis.

  • The concentrations of IL-5, IL-8, IL-13, and TNFα in the supernatants are measured using a multiplex bead-based immunoassay (e.g., Luminex) or individual enzyme-linked immunosorbent assays (ELISAs), according to the manufacturer's instructions.

  • The percentage of inhibition of cytokine release is calculated by comparing the cytokine levels in this compound-treated samples to the vehicle-treated control samples.

Signaling Pathway Diagram: Mast Cell Activation and Inhibition by this compound

MastCellActivation Antigen Antigen IgE IgE Antigen->IgE Binds FceRI FcεRI IgE->FceRI Cross-links PLC PLCγ FceRI->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_ER Ca²⁺ ER->Ca_ER Releases STIM1 STIM1 Ca_ER->STIM1 Depletion Activates Orai1 Orai1 (CRAC) STIM1->Orai1 Activates Ca_influx Ca²⁺ Influx Orai1->Ca_influx Mediates Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates Nucleus Nucleus NFAT->Nucleus Translocates to Cytokine_Gene Cytokine Gene Transcription Nucleus->Cytokine_Gene Cytokine_Release Cytokine Release (IL-5, IL-8, IL-13, TNFα) Cytokine_Gene->Cytokine_Release Leads to GSK7975A This compound GSK7975A->Orai1 Inhibits

Caption: FcεRI-mediated signaling cascade in mast cells leading to cytokine release and its inhibition by this compound.

Effect of this compound on T-Cell Cytokine Release

T-cells are central players in the adaptive immune response, and their activation and subsequent cytokine production are tightly regulated by intracellular Ca2+ signaling. CRAC channels are the primary route for Ca2+ entry in T-cells following T-cell receptor (TCR) engagement.

Expected Effects and Supporting Evidence

While specific dose-response data for this compound on T-cell cytokine release is not as readily available in the public domain as for mast cells, the fundamental role of CRAC channels in T-cell activation is well-established. It is known that this compound inhibits pro-inflammatory cytokine release from T-cells in various species.[2] Furthermore, CRAC channel inhibitors have been shown to suppress the production of key T-cell cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).[1] Therefore, it is expected that this compound will exhibit a dose-dependent inhibition of IFN-γ and IL-2 release from activated T-cells.

Experimental Protocol: Cytokine Release Assay from Jurkat T-Cells

The following protocol provides a methodology for assessing the effect of this compound on cytokine release from the Jurkat T-cell line, a widely used model for studying T-cell signaling.

3.2.1. Cell Culture

  • Jurkat E6-1 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

3.2.2. T-Cell Activation and this compound Treatment

  • Jurkat cells are harvested and resuspended in fresh culture medium at a density of 1 x 10^6 cells/ml.

  • Cells are pre-incubated with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle (DMSO) for 30 minutes at 37°C.

  • T-cell activation is induced using one of the following methods:

    • Anti-CD3/CD28 antibodies: Plate-bound anti-CD3 antibody (e.g., 5 µg/ml) and soluble anti-CD28 antibody (e.g., 1 µg/ml).

    • PMA and Ionomycin: Phorbol 12-myristate 13-acetate (PMA; e.g., 50 ng/ml) and Ionomycin (e.g., 1 µM) to bypass proximal TCR signaling and directly activate protein kinase C and increase intracellular calcium.

  • The cells are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.

3.2.3. Cytokine Measurement

  • After the incubation period, the cell suspensions are centrifuged.

  • The supernatants are collected for the analysis of IFN-γ and IL-2.

  • Cytokine concentrations are determined using specific ELISAs according to the manufacturer's protocols.

  • The percentage of inhibition is calculated by comparing this compound-treated samples to the vehicle-treated controls.

Signaling Pathway Diagram: T-Cell Activation and Inhibition by this compound

TCellActivation TCR TCR/CD3 Lck Lck/ZAP70 TCR->Lck Activates CD28 CD28 CD28->Lck Co-stimulation PLC PLCγ1 Lck->PLC IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_ER Ca²⁺ ER->Ca_ER Releases STIM1 STIM1 Ca_ER->STIM1 Depletion Activates Orai1 Orai1 (CRAC) STIM1->Orai1 Activates Ca_influx Ca²⁺ Influx Orai1->Ca_influx Mediates Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates Nucleus Nucleus NFAT->Nucleus Translocates to Cytokine_Gene Cytokine Gene Transcription Nucleus->Cytokine_Gene Cytokine_Release Cytokine Release (IFN-γ, IL-2) Cytokine_Gene->Cytokine_Release Leads to GSK7975A This compound GSK7975A->Orai1 Inhibits

Caption: TCR-mediated signaling cascade in T-cells leading to cytokine release and its inhibition by this compound.

Potential Effects on IL-31 and TSLP Release

Interleukin-31 (IL-31)

IL-31 is a key cytokine implicated in the pathogenesis of pruritus, particularly in atopic dermatitis. It is primarily produced by activated T-cells, especially those of the Th2 lineage. Given that this compound inhibits cytokine production from T-cells, it is plausible that it would also suppress the release of IL-31. By inhibiting the CRAC channel-mediated Ca2+ influx necessary for T-cell activation, this compound would likely reduce the transcription and subsequent secretion of IL-31. However, direct experimental evidence for the effect of this compound on IL-31 release is currently limited.

Thymic Stromal Lymphopoietin (TSLP)

Logical Relationship Diagram: CRAC Channel Inhibition and TSLP Signaling

TSLP_Pathway Stimuli Allergens, Microbes, Epithelial Damage Epithelial_Cell Epithelial Cell Stimuli->Epithelial_Cell Activate STIM_Orai STIM/Orai Signaling Epithelial_Cell->STIM_Orai Activates TSLP_Production TSLP Production STIM_Orai->TSLP_Production Drives TSLP TSLP TSLP_Production->TSLP Releases Mast_Cell Mast Cell TSLP->Mast_Cell Activates T_Cell T-Cell TSLP->T_Cell Activates Cytokine_Release Pro-inflammatory Cytokine Release Mast_Cell->Cytokine_Release T_Cell->Cytokine_Release GSK7975A This compound GSK7975A->STIM_Orai Inhibits

Caption: Potential indirect mechanism of this compound on TSLP-mediated inflammation.

Conclusion and Future Directions

This compound demonstrates significant potential as a modulator of mast cell and T-cell responses through its targeted inhibition of CRAC channels. The available data clearly indicate its ability to suppress the release of a range of pro-inflammatory cytokines from these key immune cells. The detailed experimental protocols provided in this guide offer a framework for further investigation into the efficacy and mechanisms of this compound and other CRAC channel inhibitors.

Future research should focus on:

  • Generating comprehensive dose-response data for the effect of this compound on a wider panel of cytokines from primary human T-cell subsets.

  • Directly investigating the impact of this compound on the production and release of IL-31 and TSLP from relevant cell types.

  • Elucidating the in vivo efficacy of this compound in preclinical models of allergic and inflammatory diseases.

A deeper understanding of the role of CRAC channels in immune regulation will undoubtedly pave the way for the development of novel and targeted therapies for a variety of debilitating conditions.

References

The Pharmacology of GSK-7975A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the potent and selective CRAC channel inhibitor, GSK-7975A, for professionals in drug development and scientific research. This guide details the mechanism of action, pharmacodynamics, and key experimental data related to this compound, providing a comprehensive resource for its application in research settings.

Introduction

This compound is a potent, orally available, small-molecule inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels.[1] These channels, primarily formed by ORAI1, ORAI2, and ORAI3 proteins, are critical for store-operated calcium entry (SOCE) in numerous cell types. SOCE is a fundamental signaling process that regulates a wide array of cellular functions, including gene transcription, proliferation, and mediator release. By blocking CRAC channels, this compound effectively modulates these calcium-dependent pathways, making it a valuable tool for investigating the physiological and pathological roles of SOCE. Its therapeutic potential is being explored in conditions characterized by excessive inflammation and calcium dysregulation, such as acute pancreatitis.[2]

Mechanism of Action

This compound functions as a selective blocker of CRAC channels.[3][4] The activation of CRAC channels is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1). Upon ER calcium depletion, STIM1 oligomerizes and translocates to the plasma membrane, where it directly interacts with and activates ORAI channels, leading to a sustained influx of extracellular calcium.

This compound exerts its inhibitory effect downstream of STIM1 activation.[5][6][7] Fluorescence Resonance Energy Transfer (FRET) microscopy studies have shown that this compound does not interfere with STIM1 oligomerization or the direct interaction between STIM1 and ORAI1.[5][6][7] Instead, it is proposed to act directly on the ORAI channel pore, potentially through an allosteric mechanism that affects the channel's selectivity filter.[5][6][7] This is supported by findings that mutations in the ORAI1 pore region, such as E106D, significantly reduce the inhibitory activity of this compound.[5][6][7]

cluster_0 Endoplasmic Reticulum cluster_1 Plasma Membrane ER_Ca_Store Ca²⁺ Store STIM1 STIM1 ER_Ca_Store->STIM1 Activates ORAI ORAI Channel Ca_Influx Ca²⁺ Influx ORAI->Ca_Influx Mediates Receptor_Activation Receptor Activation (e.g., GPCR, RTK) PLC_Activation PLC Activation Receptor_Activation->PLC_Activation Activates IP3_Generation IP₃ Generation PLC_Activation->IP3_Generation Generates IP3_Receptor IP₃ Receptor IP3_Generation->IP3_Receptor Binds to IP3_Receptor->ER_Ca_Store Depletes STIM1_Oligomerization STIM1 Oligomerization & Translocation STIM1->STIM1_Oligomerization Undergoes STIM1_Oligomerization->ORAI Activates Downstream_Signaling Downstream Signaling (e.g., NFAT activation, cytokine release) Ca_Influx->Downstream_Signaling Initiates GSK_7975A This compound GSK_7975A->ORAI Inhibits

Caption: Signaling pathway of CRAC channel activation and inhibition by this compound.

Pharmacodynamics and In Vitro Activity

This compound demonstrates potent inhibition of CRAC channels across various cell types and ORAI isoforms. Its inhibitory concentration (IC50) varies depending on the specific ORAI subunit composition and the cell line used.

Cell Type/ConditionORAI Isoform(s)IC50 Value (µM)Reference(s)
HEK293 cellsORAI1 and ORAI3~4[3][5][6][7]
Rat Basophilic Leukemia (RBL-2H3) cellsEndogenous CRAC0.8 ± 0.1[5]
Murine Pancreatic Acinar CellsEndogenous~3.4[2]
T lymphocytesEndogenous~1[2]

Studies have revealed that this compound effectively inhibits ORAI1 and ORAI2, while showing partial inhibition of ORAI3.[8] The compound has also been shown to block TRPV6 channels, indicating some level of cross-reactivity.[3][4] However, it displays little to no effect on a range of other ion channels, including L-type calcium channels.[3][5]

The functional consequences of CRAC channel inhibition by this compound include the suppression of mediator release from mast cells and pro-inflammatory cytokine release from T-cells.[1] In human and rat preparations, this compound completely inhibits calcium influx through CRAC channels, leading to a reduction in the release of histamine, leukotrienes, and various cytokines such as IL-5, IL-8, IL-13, and TNFα.[1]

In Vivo Pharmacology and Pharmacokinetics

In vivo studies have primarily focused on models of acute pancreatitis. In mouse models, this compound has been shown to dose-dependently reduce the local and systemic features of the disease.[1][2] Administration of this compound significantly decreased serum amylase, IL-6, and pancreatic myeloperoxidase (MPO) levels, and markedly reduced pancreatic histopathology.[1][2]

While detailed pharmacokinetic data in humans is not publicly available, preclinical studies indicate that this compound is orally available.[1] The compound's efficacy in vivo suggests that it achieves and maintains sufficient plasma concentrations to inhibit CRAC channels in target tissues.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring I-CRAC

This protocol is essential for directly measuring the ion currents through CRAC channels and assessing the inhibitory effect of this compound.

Start Start Cell_Culture Culture HEK293 cells expressing STIM1 and ORAI isoforms Start->Cell_Culture Patch_Pipette Prepare patch pipette with intracellular solution containing BAPTA to chelate Ca²⁺ Cell_Culture->Patch_Pipette Whole_Cell Establish whole-cell configuration Patch_Pipette->Whole_Cell Record_Baseline Record baseline current Whole_Cell->Record_Baseline Apply_GSK Apply this compound to the bath solution Record_Baseline->Apply_GSK Record_Inhibition Record inhibited current Apply_GSK->Record_Inhibition Data_Analysis Analyze current-voltage (I/V) relationships and calculate percent inhibition Record_Inhibition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound.

Methodology:

  • Cell Preparation: HEK293 cells are commonly used and are co-transfected with plasmids encoding STIM1 and the desired ORAI isoform (e.g., ORAI1, ORAI2, or ORAI3).

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed at room temperature.

    • The extracellular (bath) solution typically contains (in mM): 130 NaCl, 4.5 KCl, 20 CaCl2, 1 MgCl2, 10 D-glucose, and 10 HEPES, adjusted to pH 7.4.

    • The intracellular (pipette) solution is designed to passively deplete ER Ca2+ stores and contains (in mM): 135 Cs-methanesulfonate, 20 Cs-BAPTA, 1 MgCl2, and 10 HEPES, adjusted to pH 7.2. BAPTA is a fast Ca2+ chelator that buffers intracellular calcium to low levels, thus activating STIM1.

  • Data Acquisition:

    • Once the whole-cell configuration is established, the CRAC current (I-CRAC) develops over several minutes.

    • Currents are typically recorded during voltage ramps or steps.

    • After a stable baseline I-CRAC is achieved, this compound is applied to the bath solution at the desired concentration.

  • Analysis: The extent of current inhibition is measured by comparing the steady-state current before and after the application of this compound. Dose-response curves can be generated to determine the IC50 value.

FRET Microscopy for STIM1-ORAI1 Interaction

This technique is used to visualize the interaction between STIM1 and ORAI1 and to determine if a compound disrupts this coupling.

Methodology:

  • Cell Preparation: Cells are co-transfected with plasmids encoding STIM1 fused to a donor fluorophore (e.g., CFP) and ORAI1 fused to an acceptor fluorophore (e.g., YFP).

  • Store Depletion: ER calcium stores are depleted using an agent like thapsigargin, which induces the translocation of STIM1-CFP to the plasma membrane and its interaction with ORAI1-YFP.

  • FRET Imaging: FRET is measured by monitoring the fluorescence emission of the acceptor (YFP) upon excitation of the donor (CFP). An increase in FRET indicates a close proximity between STIM1 and ORAI1.

  • Compound Application: this compound is added to the cells after store depletion and the establishment of a stable FRET signal.

  • Analysis: The FRET signal is monitored over time. A lack of change in the FRET signal upon addition of this compound indicates that the compound does not disrupt the STIM1-ORAI1 interaction.[5]

Conclusion

This compound is a well-characterized and selective inhibitor of CRAC channels that acts downstream of STIM1 activation, likely by modulating the ORAI channel pore. Its ability to potently inhibit calcium influx and subsequent downstream signaling events in various cell types makes it an invaluable research tool for dissecting the roles of SOCE in health and disease. Furthermore, its demonstrated in vivo efficacy in models of acute pancreatitis highlights its potential as a lead compound for the development of novel therapeutics targeting CRAC channel-mediated pathologies. Researchers utilizing this compound should consider its differential effects on ORAI isoforms and its potential off-target effects on TRPV6 channels in their experimental design and data interpretation.

References

GSK-7975A: An In-depth Technical Guide to its Allosteric Pore Blockade of Orai1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-7975A is a potent and selective inhibitor of store-operated Ca2+ entry (SOCE) mediated by the Orai1 channel. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as an allosteric pore blocker. Detailed quantitative data from various studies are summarized, and key experimental protocols for its characterization are outlined. Furthermore, signaling pathways, experimental workflows, and the proposed inhibitory mechanism are visualized through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals in the field of calcium signaling and ion channel pharmacology.

Introduction to Orai1 and Store-Operated Calcium Entry

Store-operated calcium entry (SOCE) is a fundamental Ca2+ signaling pathway in numerous cell types, controlling a wide array of physiological processes ranging from gene expression and cell proliferation to immune responses. The key components of this pathway are the endoplasmic reticulum (ER) Ca2+ sensor, Stromal Interaction Molecule 1 (STIM1), and the highly Ca2+-selective ion channel in the plasma membrane, Orai1.[1]

Upon depletion of Ca2+ from the ER, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions.[2] There, it directly interacts with and activates Orai1 channels, leading to a sustained influx of Ca2+ into the cell.[3][4] The intricate process of STIM1-Orai1 coupling and the subsequent gating of the Orai1 channel present multiple targets for pharmacological intervention.[1][5] this compound has emerged as a valuable tool compound for studying SOCE and as a potential therapeutic agent due to its specific mechanism of action.

Mechanism of Action of this compound

This compound acts as a potent inhibitor of Orai1-mediated Ca2+ influx.[6] Extensive research has demonstrated that its inhibitory effect occurs downstream of the initial activation steps of the SOCE pathway.[7][8]

Key Mechanistic Features:

  • Allosteric Pore Blockade: this compound is characterized as an allosteric pore blocker.[7][9] This suggests that it does not directly occlude the ion permeation pathway in a simple plug-like manner but rather binds to a site distinct from the pore entrance, inducing a conformational change that leads to channel closure.[7][8]

  • Downstream of STIM1-Orai1 Coupling: Crucially, studies using Förster Resonance Energy Transfer (FRET) microscopy have shown that this compound does not interfere with STIM1 oligomerization or the subsequent coupling of STIM1 to Orai1.[7][8] This distinguishes it from inhibitors that act at earlier stages of the SOCE signaling cascade.

  • Dependence on Pore Geometry: The inhibitory action of this compound is sensitive to the geometry of the Orai1 pore's selectivity filter.[7][8] Mutations in the pore, such as the Orai1 E106D mutant which alters Ca2+ selectivity, significantly reduce the inhibitory potency of this compound.[7]

  • Slow Onset and Limited Reversibility: Compared to classical pore blockers like La3+, this compound exhibits a slower onset of inhibition and is not readily reversible upon washout.[7][8]

Quantitative Data

The following tables summarize the quantitative data for this compound's inhibitory activity from various studies.

Table 1: Inhibitory Potency (IC50) of this compound

Orai Isoform/Cell TypeExperimental SystemIC50 ValueReference(s)
Orai1Heterologous expression in HEK293 cells (electrophysiology)~4.1 μM[7]
Orai3Heterologous expression in HEK293 cells (electrophysiology)~3.8 μM[7]
Endogenous CRAC channelsRBL-2H3 mast cells (thapsigargin-induced Ca2+ entry)~0.8 ± 0.1 μM[7]
SOCEIsolated murine pancreatic acinar cells (thapsigargin-induced)~3.4 μmol/L[10]
Orai1, Orai2ORAI1/2/3 triple-null cells (electrophysiology)Significant inhibition at 10 μM[11][12]
Orai3ORAI1/2/3 triple-null cells (electrophysiology)Partial inhibition at 10 μM[11][12]

Table 2: Selectivity Profile of this compound

Channel/ReceptorEffectConcentration/ValueReference(s)
Orai1 vs. Orai3No obvious selectivityIC50 ~4 μM for both[7]
Orai1 and Orai2 vs. Orai3More potent against Orai1 and Orai2Essentially abrogates Orai1/2 activity, partially inhibits Orai3 at 10 μM[11][12]
2-APB stimulated Orai3 currentsLess sensitive~10-fold less sensitive than STIM1-activated currents[7]
Orai1 E106D pore mutantSignificantly reduced inhibitionAt least 10-fold higher concentration required[7]
TRPV6Potent inhibition-[13]
L-type Ca2+ channels (Cav1.2)Weak inhibitionIC50 of 8 μM[14]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the ion currents (ICRAC) flowing through Orai1 channels.

Methodology:

  • Cell Preparation: HEK293 cells are co-transfected with STIM1 and Orai1 constructs. For studying specific isoforms, ORAI1/2/3 triple-null cells can be used.[11]

  • Electrode and Solutions:

    • Internal (Pipette) Solution: Contains a high concentration of a Ca2+ chelator (e.g., 20 mM BAPTA) to passively deplete ER Ca2+ stores upon establishing the whole-cell configuration.

    • External (Bath) Solution: A physiological saline solution, typically containing 10-20 mM Ca2+ as the charge carrier.

  • Recording Configuration: The whole-cell patch-clamp configuration is established.

  • Voltage Protocol: Cells are held at a holding potential of 0 mV, and voltage ramps (e.g., from -100 mV to +100 mV over 50 ms) are applied periodically (e.g., every 5 seconds) to elicit currents.[7]

  • Drug Application: Once a stable ICRAC is established, this compound is applied to the bath solution at various concentrations to determine its inhibitory effect.

  • Data Analysis: The current amplitude at a negative potential (e.g., -100 mV) is plotted over time to visualize the inhibition kinetics. Dose-response curves are generated by plotting the percentage of inhibition against the this compound concentration to calculate the IC50.[7]

Calcium Imaging

This method measures changes in intracellular Ca2+ concentration ([Ca2+]i) in response to store depletion and SOCE inhibition.

Methodology:

  • Cell Preparation: Cells (e.g., HEK293, RBL, or pancreatic acinar cells) are plated on coverslips.[10][15]

  • Dye Loading: Cells are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM or Fura-4 AM.[7][15]

  • Experimental Setup: The coverslip is placed in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging (e.g., 340/380 nm excitation for Fura-2).[16]

  • Experimental Protocol:

    • Cells are initially perfused with a Ca2+-free solution.

    • ER Ca2+ stores are depleted by applying an agent like thapsigargin (B1683126) (a SERCA pump inhibitor) or a physiological agonist.

    • After store depletion, a solution containing extracellular Ca2+ is re-added to initiate SOCE, which is observed as a sharp increase in the fluorescence ratio.

    • To test the effect of this compound, cells can be pre-incubated with the compound or it can be applied during the Ca2+ add-back phase.[7][17]

  • Data Analysis: The change in fluorescence ratio over time is recorded for multiple cells. The magnitude of the Ca2+ influx (e.g., peak amplitude or area under the curve) in the presence of this compound is compared to control conditions to determine the extent of inhibition.[18]

Förster Resonance Energy Transfer (FRET) Microscopy

FRET is used to measure the proximity between STIM1 and Orai1, providing insights into whether a compound disrupts their interaction.

Methodology:

  • Cell Preparation: HEK293 cells are co-transfected with STIM1 and Orai1 constructs tagged with a FRET pair of fluorescent proteins (e.g., CFP and YFP).[7]

  • Imaging: Live-cell imaging is performed using a confocal or widefield microscope equipped for FRET measurements.

  • Experimental Protocol:

    • FRET is measured in resting cells.

    • ER stores are depleted with thapsigargin to induce STIM1-Orai1 interaction, which results in an increase in FRET efficiency.

    • This compound is then applied to the cells, and FRET is continuously monitored to determine if the compound disrupts the established STIM1-Orai1 interaction.[7]

  • Data Analysis: The FRET efficiency is calculated and plotted over time. A lack of change in the FRET signal upon addition of this compound indicates that it does not interfere with STIM1-Orai1 coupling.[7]

Visualizations

Signaling Pathways and Experimental Workflows

SOCE_Pathway_and_Inhibition cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Inhibitor This compound Action ER_Ca Ca2+ STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active, oligomerized) STIM1_inactive->STIM1_active Store Depletion Orai1_closed Orai1 (closed) STIM1_active->Orai1_closed Coupling Orai1_open Orai1 (open) Orai1_closed->Orai1_open Gating Cytosolic_Ca Cytosolic Ca2+ Orai1_open->Cytosolic_Ca Ca2+ Influx Orai1_blocked Orai1 (blocked) Ext_Ca Extracellular Ca2+ Ext_Ca->Orai1_open GSK7975A This compound GSK7975A->Orai1_open Allosteric Blockade

Caption: STIM1-Orai1 signaling pathway and the point of this compound intervention.

Electrophysiology_Workflow start HEK293 cells co-transfected with STIM1 and Orai1 patch Establish whole-cell patch-clamp configuration start->patch deplete Passively deplete ER stores with BAPTA in pipette patch->deplete record_base Record baseline I_CRAC deplete->record_base apply_gsk Apply this compound record_base->apply_gsk record_inhibit Record inhibited I_CRAC apply_gsk->record_inhibit analyze Analyze data and generate dose-response curve record_inhibit->analyze

Caption: Workflow for electrophysiological assessment of this compound.

FRET_Workflow start HEK293 cells co-transfected with STIM1-CFP and Orai1-YFP measure_rest Measure baseline FRET start->measure_rest deplete Deplete ER stores (e.g., with Thapsigargin) measure_rest->deplete measure_coupled Measure FRET increase (STIM1-Orai1 coupling) deplete->measure_coupled apply_gsk Apply this compound measure_coupled->apply_gsk measure_post_gsk Measure FRET post-drug apply_gsk->measure_post_gsk analyze Analyze FRET efficiency measure_post_gsk->analyze

Caption: Experimental workflow for FRET microscopy.

Proposed Mechanism of Allosteric Pore Blockade

Caption: Conformational change induced by this compound binding.

Conclusion

This compound is a well-characterized inhibitor of Orai1-mediated store-operated calcium entry. Its mechanism as an allosteric pore blocker that acts downstream of STIM1-Orai1 coupling makes it a valuable tool for dissecting the intricacies of SOCE. The quantitative data on its potency and selectivity, combined with the detailed experimental protocols, provide a solid foundation for its use in research. For drug development professionals, the unique mechanism of this compound offers a potential therapeutic strategy for diseases driven by excessive Orai1 activity. Further investigation into its binding site and the precise conformational changes it induces in the Orai1 channel will continue to enhance our understanding of SOCE and aid in the development of next-generation Orai1 inhibitors.

References

An In-depth Technical Guide to the Molecular Target of GSK-7975A in Calcium Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a comprehensive technical overview of the molecular pharmacology of GSK-7975A, a potent small-molecule inhibitor of store-operated calcium entry. It details its primary molecular target, mechanism of action, and the experimental methodologies used for its characterization.

Executive Summary

This compound is a selective, cell-permeable pyrazole (B372694) derivative that potently inhibits the Calcium Release-Activated Calcium (CRAC) channel, a key component of the store-operated calcium entry (SOCE) pathway. The primary molecular target of this compound is the ORAI protein, which serves as the pore-forming subunit of the CRAC channel.[1][2][3][4] Its mechanism involves direct, allosteric blockade of the ORAI channel pore, acting downstream of the upstream sensing and coupling machinery involving the Stromal Interaction Molecule 1 (STIM1).[2][5][6][7] This inhibitory action makes this compound a valuable pharmacological tool for studying SOCE-mediated physiological processes and a potential therapeutic agent for diseases associated with aberrant calcium signaling, such as acute pancreatitis and inflammatory conditions.[1][8][9]

The Molecular Target: ORAI Channels in Store-Operated Calcium Entry (SOCE)

The fundamental mechanism for calcium influx in many non-excitable cells is Store-Operated Calcium Entry (SOCE). This process is critical for replenishing intracellular calcium stores and for generating sustained calcium signals that regulate a multitude of cellular functions, including gene transcription, proliferation, and immune responses.[10][11][12] The SOCE pathway is orchestrated by two principal proteins:

  • STIM1 (Stromal Interaction Molecule 1): An endoplasmic reticulum (ER) resident transmembrane protein that functions as the calcium sensor.[12] Upon depletion of ER calcium, STIM1 undergoes oligomerization and translocates to ER-plasma membrane junctions.[2][5]

  • ORAI1/2/3: A family of plasma membrane proteins that form the highly calcium-selective CRAC channel pore.[12][13]

The interaction between activated STIM1 oligomers and ORAI channels at the plasma membrane leads to the opening of the ORAI pore, permitting a sustained influx of extracellular calcium into the cytosol.[2][12] this compound exerts its inhibitory effect at the final step of this cascade.

Signaling Pathway and Point of Inhibition

The diagram below illustrates the SOCE pathway and the specific point of intervention by this compound.

SOCE_Pathway cluster_Action Inhibitory Action ER_Ca_High High [Ca2+]ER STIM1_inactive STIM1 (Inactive) ER_Ca_High->STIM1_inactive Maintains Inactive State ER_Ca_Low Low [Ca2+]ER STIM1_active STIM1 Oligomer (Active) ER_Ca_Low->STIM1_active ORAI_closed ORAI Channel (Closed) STIM1_active->ORAI_closed Binds & Activates ORAI_open ORAI Channel (Open) ORAI_closed->ORAI_open Ca_Influx Ca_Influx ORAI_open->Ca_Influx Ca2+ Influx GSK7975A This compound GSK7975A->ORAI_open Blocks Pore

Caption: The Store-Operated Calcium Entry (SOCE) signaling cascade and this compound's point of inhibition.

Quantitative Pharmacology of this compound

This compound has been characterized across various cellular systems and ORAI isoforms. The following tables summarize its inhibitory potency and selectivity profile based on published literature.

Table 1: Inhibitory Potency (IC₅₀) of this compound on ORAI Isoforms
ORAI Isoform / Cell TypeAssay MethodIC₅₀ Value (µM)Reference(s)
ORAI1 (HEK293 cells)Whole-cell patch clamp4.1[2][6]
ORAI3 (HEK293 cells)Whole-cell patch clamp3.8[2][6]
ORAI1 (ORAI TKO cells)Whole-cell patch clamp~1.0 - 10.0[13]
ORAI2 (ORAI TKO cells)Whole-cell patch clamp~1.0 - 10.0[13]
ORAI3 (ORAI TKO cells)Whole-cell patch clamp>10 (Partial)[13]
Endogenous CRAC (RBL cells)Fura-4 Ca²⁺ influx assay0.8 ± 0.1[2]
Endogenous CRAC (RBL cells)General reference0.8
Murine Pancreatic Acinar CellsThapsigargin-induced SOCE~3.4[9]

Note: Potency can vary based on the experimental system, expression levels of STIM and ORAI, and the specific assay methodology employed.

Table 2: Selectivity Profile of this compound Against Other Ion Channels
Ion Channel FamilySpecific ChannelActivityConcentration Tested (µM)Reference(s)
TRP Channels TRPV6Potent Inhibition10[5][14][15]
Other TRPsNo significant effectUp to 10[2]
Voltage-Gated Ca²⁺ L-type (CaV1.2)Slight InhibitionUp to 10[2]
Other 14 other channelsNo significant effectUp to 10[2]

Mechanism of Action

Studies have elucidated that this compound does not interfere with the initial steps of SOCE activation. Instead, it acts directly on the ORAI channel.

  • Downstream of STIM1 Activation: FRET (Förster Resonance Energy Transfer) microscopy experiments have demonstrated that this compound does not prevent store depletion-induced STIM1 oligomerization or the subsequent coupling of STIM1 to ORAI1.[2][6][16] This confirms its site of action is downstream of these events.

  • Pore Blockade Mechanism: The compound is believed to function as an allosteric pore blocker.[2][7] Its inhibitory efficacy is dependent on the geometry of the ORAI selectivity filter.[2][6] This is evidenced by the significantly reduced sensitivity of the ORAI1 E106D pore mutant to this compound.[2][6]

  • Extracellular Site of Action: Recent studies using whole-cell patch-clamp with the inhibitor present in either the pipette (intracellular) or bath (extracellular) solution indicate that this compound acts from the extracellular side of the plasma membrane.[7]

Mechanism_Logic cluster_Upstream Upstream SOCE Events cluster_Channel Channel Gating & Block Store_Depletion ER Store Depletion STIM1_Oligo STIM1 Oligomerization Store_Depletion->STIM1_Oligo STIM1_ORAI_Coupling STIM1-ORAI Coupling STIM1_Oligo->STIM1_ORAI_Coupling ORAI_Gating ORAI Channel Gating STIM1_ORAI_Coupling->ORAI_Gating Pore_Block Pore Blockade GSK7975A This compound GSK7975A->STIM1_ORAI_Coupling GSK7975A->ORAI_Gating No_Effect No Effect Inhibits Inhibits

Caption: Logical flow of this compound's mechanism, acting downstream of STIM1-ORAI coupling.

Key Experimental Protocols

The characterization of this compound relies on specialized biophysical and cell imaging techniques. Detailed below are the core methodologies.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents (ICRAC) flowing through CRAC channels.[2][16]

Objective: To quantify the inhibitory effect of this compound on ORAI channel currents.

Methodology:

  • Cell Preparation: HEK293 cells (often null for endogenous ORAIs) are co-transfected with plasmids encoding STIM1 and a specific ORAI isoform (e.g., ORAI1).[2][13]

  • Electrode & Solutions: A glass micropipette (patch electrode) filled with an internal solution is sealed onto the cell membrane. The internal solution contains a high concentration of a Ca²⁺ chelator (e.g., 20 mM BAPTA) to passively deplete ER stores upon establishing the whole-cell configuration. The external solution is a standard bath solution containing physiological ions.[13]

  • Current Activation: Upon rupture of the cell membrane patch, the intracellular BAPTA diffuses into the cell, chelates free Ca²⁺, and causes passive ER store depletion, leading to the gradual activation of ICRAC.

  • Compound Application: Once a stable ICRAC is established, this compound is applied to the external bath solution at various concentrations.[13][16]

  • Data Acquisition: Inward currents are recorded at a holding potential of -100 mV, and current-voltage (I/V) relationships are determined using voltage ramps.[13]

  • Analysis: The percentage of current inhibition at each concentration is calculated to determine the IC₅₀ value.

Patch_Clamp_Workflow start Start cell_prep Prepare Transfected HEK293 Cells (STIM1 + ORAI) start->cell_prep patch Establish Whole-Cell Patch Configuration cell_prep->patch activate Passively Activate ICRAC (via internal BAPTA) patch->activate stabilize Record Stable Baseline Current activate->stabilize apply_drug Apply this compound to Bath Solution stabilize->apply_drug record_inhibition Record Inhibited Current apply_drug->record_inhibition analyze Analyze Data (Calculate % Inhibition, IC50) record_inhibition->analyze end End analyze->end

Caption: Experimental workflow for whole-cell patch-clamp analysis of ORAI inhibitors.

Fura-2 Ratiometric Calcium Imaging

This fluorescence microscopy technique measures changes in intracellular calcium concentration ([Ca²⁺]i) in populations of cells, allowing for the assessment of SOCE activity.[10][17]

Objective: To measure the effect of this compound on SOCE following agonist or SERCA inhibitor-induced store depletion.

Methodology:

  • Cell Loading: Adherent cells are loaded with the ratiometric calcium indicator Fura-2 AM.

  • Baseline Measurement: Cells are placed in a calcium-free buffer, and a baseline fluorescence ratio (F340/F380) is recorded.

  • Store Depletion: An agent is added to deplete ER calcium stores. Common agents include:

    • Thapsigargin (TG): An irreversible inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[9]

    • Ionomycin: A calcium ionophore used at low concentrations to release store calcium.[11] This step causes a transient increase in [Ca²⁺]i due to leakage from the ER.

  • Compound Incubation: this compound or a vehicle control is added to the cells.

  • Calcium Add-back: A buffer containing a physiological concentration of extracellular calcium (e.g., 1.8 mM CaCl₂) is reintroduced.

  • SOCE Measurement: The subsequent rise in the Fura-2 ratio is indicative of calcium influx through store-operated channels.

  • Analysis: The peak or integrated [Ca²⁺]i rise after calcium add-back is compared between this compound-treated and control cells to quantify inhibition.

Fura2_Workflow start Start load_dye Load Cells with Fura-2 AM start->load_dye ca_free Switch to Ca2+-Free Buffer Record Baseline load_dye->ca_free deplete Add Thapsigargin (TG) to Deplete ER Stores ca_free->deplete observe_release Observe Transient [Ca2+]i Peak deplete->observe_release add_inhibitor Add this compound or Vehicle observe_release->add_inhibitor ca_addback Reintroduce Extracellular Ca2+ (Ca2+ Add-back) add_inhibitor->ca_addback measure_soce Measure Rise in [Ca2+]i (SOCE) ca_addback->measure_soce analyze Compare SOCE between Drug vs. Vehicle measure_soce->analyze end End analyze->end

Caption: Workflow for the Fura-2 "Ca2+ Add-back" protocol to measure SOCE inhibition.

Conclusion

This compound is a well-characterized and selective inhibitor of the ORAI family of calcium channels. Its mechanism of action, which involves the direct allosteric blockade of the channel pore without affecting upstream STIM1-mediated activation steps, is now clearly understood. The quantitative data establish its potency in the low micromolar to high nanomolar range, with some off-target effects on TRPV6 channels noted. The detailed experimental protocols provide a robust framework for its use as a tool compound in calcium signaling research. This comprehensive understanding of its molecular target and pharmacology solidifies the importance of this compound for investigating the physiological and pathophysiological roles of store-operated calcium entry.

References

GSK-7975A: A Technical Guide to its Effects on Orai1 and Orai3 Currents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of GSK-7975A, a potent inhibitor of Ca²⁺ release-activated calcium (CRAC) channels, with a specific focus on its interaction with Orai1 and Orai3 isoforms. This document synthesizes key findings on its mechanism of action, inhibitory potency, and the experimental protocols used for its characterization.

Introduction

This compound is a pyrazole-based small molecule compound identified as a selective inhibitor of store-operated calcium entry (SOCE).[1][2] The primary channels responsible for SOCE are the CRAC channels, with the Orai protein family (Orai1, Orai2, and Orai3) forming the pore-forming subunits.[3][4] These channels are critical for a multitude of cellular processes, including immune responses, proliferation, and metabolic reprogramming, making them significant targets for therapeutic intervention.[5][6] this compound serves as a crucial pharmacological tool for investigating the physiological and pathological roles of Orai channels.[7]

Mechanism of Action

This compound functions as an inhibitor of Orai channels by acting downstream of the initial activation steps of the SOCE pathway.[3][8] The canonical activation of Orai channels involves the depletion of endoplasmic reticulum (ER) Ca²⁺ stores, which is sensed by the stromal interaction molecule 1 (STIM1). STIM1 then oligomerizes and translocates to ER-plasma membrane junctions where it directly interacts with and activates Orai channels.[2][3]

Experimental evidence from Förster resonance energy transfer (FRET) microscopy indicates that this compound does not interfere with STIM1 oligomerization or the subsequent coupling of STIM1 to Orai1.[3][8] Instead, it is proposed to act as an allosteric pore blocker, binding to a site on the Orai channel that influences its conformation and ion permeation.[3][4] The efficacy of this compound is dependent on the geometry of the Orai pore's selectivity filter.[3][4]

cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca²⁺ Store STIM1_inactive STIM1 (Inactive) ER_Ca->STIM1_inactive Depletion STIM1_active STIM1 Oligomer STIM1_inactive->STIM1_active Oligomerization Orai_closed Orai Channel (Closed) STIM1_active->Orai_closed Coupling Orai_open Orai Channel (Open) Orai_closed->Orai_open Activation Ca_influx Ca²⁺ Influx Orai_open->Ca_influx GSK7975A This compound GSK7975A->Orai_open Inhibition

Figure 1: Mechanism of this compound Inhibition.

Quantitative Data on Orai1 and Orai3 Inhibition

The inhibitory effects of this compound on STIM1-activated Orai1 and Orai3 currents have been quantified using whole-cell patch-clamp electrophysiology. The compound exhibits similar potency towards both isoforms under these conditions.

ParameterOrai1Orai3Cell TypeNotesReference
IC₅₀ ~4.1 µM~3.8 µMHEK293STIM1-activated currents[3]
Hill Coefficient ~1~1HEK293Suggests a 1:1 molar interaction[3]
Inhibition at 10 µM Full InhibitionFull InhibitionHEK293STIM1-activated currents[3]

Differential Inhibition of Orai3 Currents

A key finding is that the sensitivity of Orai3 channels to this compound is dependent on their mode of activation. While STIM1-activated Orai3 currents are potently inhibited, Orai3 channels activated by the small molecule 2-aminoethoxydiphenyl borate (B1201080) (2-APB) are substantially less sensitive.

Activation MethodThis compound ConcentrationOrai3 Current InhibitionReference
STIM1-dependent 10 µMFull Inhibition[3]
2-APB (75 µM) 10 µMIneffective[3]
2-APB (75 µM) 50 µM~50% Inhibition[3]
2-APB (75 µM) 100 µMFull Inhibition[3]

This approximate 10-fold decrease in sensitivity suggests that the activation mechanism (STIM1 vs. 2-APB) may induce distinct conformational states of the Orai3 pore, thereby altering the binding site or accessibility for this compound.[3]

Selectivity Profile

This compound demonstrates a degree of selectivity for CRAC channels, though it is not exclusively specific to one Orai isoform.

  • Orai1 vs. Orai3 : As detailed above, this compound inhibits STIM1-activated Orai1 and Orai3 currents with very similar IC₅₀ values of approximately 4 µM.[3][9]

  • Orai2 : Studies in ORAI1/2/3 triple-null cells have shown that this compound at 10 µM significantly inhibits Orai2-mediated currents, similar to its effect on Orai1.[10]

  • Other Channels : this compound has been screened against other ion channels. It shows a weak inhibitory effect on L-type (Caᵥ1.2) calcium channels (IC₅₀ of 8 µM) and a more potent inhibition of the TRPV6 channel.[2][9][11]

Experimental Protocols

The characterization of this compound's effects relies on specialized biophysical and cell imaging techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring the ion currents (designated as ICRAC) flowing through Orai channels in the plasma membrane of a single cell.

  • Objective : To measure STIM1-activated inward Ca²⁺ currents mediated by Orai1 or Orai3 and quantify the inhibitory effect of this compound.

  • Cell Preparation : HEK293 cells are co-transfected with plasmids encoding STIM1 and either Orai1 or Orai3.[3]

  • Recording Configuration : The whole-cell patch-clamp configuration is established.

  • Store Depletion : Intracellular Ca²⁺ stores are passively depleted by including a Ca²⁺ chelator like BAPTA (20 mM) in the pipette solution, which diffuses into the cell upon achieving the whole-cell configuration. This store depletion activates STIM1 and subsequently the Orai channels.[10]

  • Drug Application : Once a stable, maximal ICRAC is established, this compound is applied at various concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) via a perfusion system to the single cell under recording.[3]

  • Data Acquisition : Currents are measured in response to voltage ramps (e.g., from -100 mV to +100 mV) applied at regular intervals (e.g., every 5 seconds) from a holding potential of 0 mV. The inward current at negative potentials (e.g., -100 mV) is analyzed.[3][10]

  • Analysis : Concentration-response curves are generated by plotting the percentage of current inhibition against the this compound concentration to determine the IC₅₀ value.[3]

start HEK293 Cell Co-transfected with STIM1 and Orai1/3 patch Establish Whole-Cell Patch-Clamp Configuration start->patch deplete Passive Store Depletion (BAPTA in pipette) patch->deplete activate Maximal Activation of I-CRAC deplete->activate apply_gsk Apply this compound via Perfusion System activate->apply_gsk record Record Current Changes (Voltage Ramps) apply_gsk->record analyze Generate Concentration-Response Curve & Calculate IC50 record->analyze

Figure 2: Patch-Clamp Experimental Workflow.

FRET Microscopy

FRET microscopy is used to study protein-protein interactions in live cells, providing insights into whether a compound disrupts the signaling cascade upstream of channel activation.

  • Objective : To determine if this compound affects STIM1-STIM1 oligomerization or STIM1-Orai1 coupling.

  • Cell Preparation : HEK293 cells are co-transfected with fluorescently tagged proteins (e.g., STIM1-CFP and STIM1-YFP for oligomerization; STIM1-CFP and Orai1-YFP for coupling).[3][4]

  • Experimental Procedure :

    • Baseline FRET efficiency is measured in resting cells.

    • ER Ca²⁺ stores are depleted using an agent like thapsigargin (B1683126) (2 µM) to induce STIM1 oligomerization and coupling to Orai1, leading to an increase in FRET.[3]

    • This compound (10 µM) is applied either before or after store depletion.

  • Analysis : The FRET efficiency is monitored over time. A lack of change in the FRET signal after the application of this compound indicates that the compound does not interfere with the protein-protein interaction being measured.[3]

Conclusion

This compound is a potent inhibitor of Orai1 and Orai3-mediated CRAC currents when these channels are activated by the canonical STIM1-dependent pathway. It exhibits similar, low-micromolar IC₅₀ values for both isoforms, suggesting a lack of significant selectivity between them under these conditions.[3] Its mechanism as an allosteric pore blocker that acts downstream of STIM1-Orai1 coupling makes it a valuable tool for dissecting the roles of SOCE in cellular signaling.[3][8] However, researchers should be aware of its reduced efficacy against 2-APB-activated Orai3 currents and its potential off-target effects on channels like TRPV6.[2][3] The detailed protocols provided herein serve as a guide for the robust pharmacological assessment of Orai channel modulators.

References

Unraveling the Allosteric Inhibition of Orai Channels by GSK-7975A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding site and mechanism of action of GSK-7975A, a selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channels, on its target, the Orai channel. By compiling quantitative data, detailing experimental methodologies, and visualizing key pathways, this document serves as a comprehensive resource for understanding the molecular interactions that govern this inhibition.

Executive Summary

This compound is a potent inhibitor of Orai1 and Orai3 channels, key components of the CRAC channel responsible for store-operated calcium entry (SOCE) in numerous cell types. Emerging evidence indicates that this compound acts as an allosteric pore blocker. Rather than directly occluding the ion conduction pathway, it binds to a site on the Orai channel that influences the conformation of the pore's selectivity filter. This inhibitory action is critically dependent on the geometry of the Orai pore. Notably, this compound does not interfere with the upstream activation steps of STIM1 oligomerization or the subsequent coupling of STIM1 to the Orai channel, pinpointing its direct action on the channel itself.[1][2][3][4][5] This guide delves into the specifics of this interaction, providing the quantitative data and experimental context necessary for advanced research and development.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been characterized across different Orai isoforms and cell types. The following tables summarize the key quantitative data available.

Table 1: Inhibitory Potency (IC50) of this compound on Orai Channels

Channel/CurrentCell TypeIC50 (μM)Reference
STIM1-activated Orai1HEK2934.1[1]
STIM1-activated Orai3HEK2933.8[1]
Endogenous CRAC CurrentRBL-2H3 mast cells0.8 ± 0.1[1]
Thapsigargin-induced Ca2+ influxPancreatic acinar cells3.4[6]
Constitutively active Orai1-V107MHEK-293T~4[7]
Constitutively active Orai1-L138FHEK-293T~4[7]
Constitutively active Orai1-T184MHEK-293T~4[7]
Constitutively active Orai1-P245LHEK-293T~4[7]

Table 2: Kinetic and Stoichiometric Parameters of this compound Inhibition

ParameterValueChannel/CurrentSignificanceReference
Hill Coefficient~1Orai1 and Orai3Suggests a 1:1 molar interaction between this compound and the Orai channel.[1]
Onset of Inhibition~2.5-fold slower than La3+STIM1-activated Orai1Indicates a mode of action distinct from a direct, rapid pore blocker.[1]
ReversibilityAlmost no current recovery upon wash-out over 4 minSTIM1-activated Orai1/Orai3Suggests a slow dissociation rate and stable binding to the channel.[1][2][4]

Signaling Pathway and Proposed Mechanism of Action

This compound acts on the Orai channel after the primary activation steps of the SOCE pathway have occurred. The following diagram illustrates the canonical SOCE pathway and the point of intervention for this compound.

cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca²⁺ Store STIM1_inactive Inactive STIM1 ER_Ca->STIM1_inactive Depletion STIM1_active Active STIM1 (Oligomerized) STIM1_inactive->STIM1_active Conformational Change & Oligomerization Orai_closed Closed Orai Channel STIM1_active->Orai_closed Coupling Orai_open Open Orai Channel Orai_closed->Orai_open Gating Ca_influx Ca²⁺ Influx Orai_open->Ca_influx GSK7975A This compound GSK7975A->Orai_open Allosteric Inhibition

Figure 1. Store-operated calcium entry (SOCE) pathway and inhibition by this compound.

Experimental Protocols

The characterization of this compound's effects on Orai channels relies on several key experimental techniques. Detailed methodologies for these are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the ion currents flowing through Orai channels in the plasma membrane of a single cell.

Objective: To quantify the inhibitory effect of this compound on Orai channel currents (ICRAC).

Methodology:

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells are co-transfected with plasmids encoding for STIM1 and the desired Orai isoform (e.g., Orai1 or Orai3). Cells are cultured on glass coverslips for 24-48 hours post-transfection.

  • Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Solutions:

    • External Solution (in mM): 120 NaCl, 10 TEA-Cl, 20 CaCl₂, 2 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES, adjusted to pH 7.2 with CsOH. Passive store depletion is induced by the high concentration of the Ca2+ chelator BAPTA.

  • Recording:

    • A giga-seal is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

    • The cell is held at a holding potential of 0 mV. Voltage ramps (e.g., -100 mV to +100 mV over 100 ms) are applied every 2 seconds to elicit currents and generate a current-voltage (I-V) relationship.

    • Once a stable ICRAC is established, this compound is applied to the external solution at various concentrations via a perfusion system.

  • Data Analysis: The inward current at a negative potential (e.g., -80 mV) is measured to determine the extent of inhibition. IC50 values are calculated by fitting the concentration-response data to a Hill equation.

A HEK293 cells co-transfected with STIM1 and Orai1/3 B Whole-cell patch-clamp configuration established A->B C Passive store depletion with intracellular BAPTA B->C D Record baseline I-CRAC using voltage ramps C->D E Perfusion with varying concentrations of this compound D->E F Record inhibited I-CRAC E->F G Data analysis: Concentration-response curve and IC50 calculation F->G

Figure 2. Workflow for whole-cell patch-clamp analysis of Orai1 inhibitors.
Förster Resonance Energy Transfer (FRET) Microscopy

FRET microscopy is utilized to investigate whether this compound affects the protein-protein interactions that precede Orai channel activation, specifically STIM1-STIM1 oligomerization and STIM1-Orai1 coupling.

Objective: To determine if this compound disrupts the interaction between STIM1 and Orai1.

Methodology:

  • Cell Preparation: HEK293 cells are co-transfected with plasmids encoding fluorescently tagged proteins, such as STIM1-CFP (cyan fluorescent protein, the FRET donor) and Orai1-YFP (yellow fluorescent protein, the FRET acceptor).

  • Store Depletion: Intracellular calcium stores are depleted by treating the cells with a SERCA pump inhibitor, such as thapsigargin (B1683126) (e.g., 1 μM), in a Ca2+-free external solution. This induces the oligomerization of STIM1 and its translocation to ER-PM junctions, where it co-localizes with Orai1.

  • FRET Imaging:

    • Cells are imaged using a fluorescence microscope equipped for FRET imaging (e.g., using acceptor photobleaching or sensitized emission).

    • An increase in FRET efficiency indicates that the donor (STIM1-CFP) and acceptor (Orai1-YFP) are in close proximity (typically <10 nm), signifying their interaction.

  • Compound Application: this compound (e.g., 10 μM) is added to the cells after store depletion and the establishment of a stable FRET signal.

  • Data Analysis: The FRET signal is monitored over time after the addition of this compound. A lack of change in the FRET signal indicates that the compound does not disrupt the STIM1-Orai1 interaction.[1]

A Co-transfect HEK293 cells with STIM1-CFP and Orai1-YFP B Deplete ER Ca²⁺ stores (e.g., with thapsigargin) A->B C STIM1-CFP and Orai1-YFP co-localize at ER-PM junctions B->C D Measure baseline FRET signal (indicates STIM1-Orai1 interaction) C->D E Apply this compound D->E F Continue to measure FRET signal E->F G Analyze for changes in FRET (No significant change observed) F->G

Figure 3. Workflow for FRET microscopy to assess STIM1-Orai1 interaction.

The Binding Site: An Allosteric Locus near the Pore

The precise binding site of this compound on the Orai channel has not been definitively resolved by high-resolution structural studies like cryo-EM. However, a combination of mutagenesis studies and in silico modeling points towards an allosteric binding site located on the extracellular side of the channel, in close proximity to the pore and its selectivity filter.[3][5]

Key Evidence:

  • Mutagenesis of the Selectivity Filter: The Orai1 E106D mutation, which alters the charge and geometry of the pore's selectivity filter and reduces Ca2+ selectivity, significantly diminishes the inhibitory effect of this compound.[1][4] This strongly suggests that the binding or the subsequent allosteric effect of this compound is dependent on the wild-type conformation of this region.

  • Lack of Interference with STIM1 Coupling: FRET studies have shown that this compound does not disrupt the interaction between STIM1 and Orai1.[1][8] This rules out a mechanism of action that involves preventing the activation of the channel by its upstream partner and points to a direct effect on the channel itself.

  • In Silico Docking: Computational modeling studies have proposed a putative binding site for this compound near the pore-forming M1 helices of adjacent Orai1 subunits on the extracellular side.[3] This predicted site is consistent with the experimental data suggesting an extracellular mode of action and an influence on the selectivity filter.

  • Extracellular Application: Experimental evidence indicates that this compound is effective when applied to the extracellular side of the cell membrane.[3]

Taken together, these findings support a model where this compound binds to an extracellularly accessible allosteric pocket on the Orai channel. This binding event induces a conformational change that is transmitted to the pore's selectivity filter, thereby inhibiting Ca2+ permeation without directly blocking the pore or interfering with the STIM1-Orai1 interaction.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for studying the function of Orai channels and represents a promising lead compound for the development of therapeutics targeting SOCE-mediated pathologies. Its mechanism as an allosteric inhibitor that targets the pore region without affecting the STIM1-Orai1 coupling provides a nuanced approach to modulating CRAC channel activity.

Future research, particularly high-resolution cryo-electron microscopy of the Orai channel in complex with this compound, will be crucial for precisely delineating the binding site and understanding the atomic-level conformational changes that lead to channel inhibition. Such structural insights will undoubtedly accelerate the design of next-generation Orai modulators with enhanced specificity and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for GSK-7975A: An In Vitro Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of GSK-7975A, a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels. The following protocols and data are intended to guide researchers in utilizing this compound for studying CRAC channel function and its role in various cellular processes.

Mechanism of Action

This compound is a pyrazole (B372694) derivative that acts as a selective small-molecule blocker of CRAC channels, which are composed of Orai1, Orai2, and Orai3 proteins forming the pore, and STIM1 and STIM2 proteins acting as calcium sensors in the endoplasmic reticulum (ER). This compound inhibits CRAC channels by acting downstream of STIM1 oligomerization and the subsequent STIM1-Orai1 interaction, suggesting an allosteric mechanism of pore blockade.[1][2][3] It has been shown to be effective from the extracellular side.[4]

Signaling Pathway of CRAC Channel Activation and Inhibition by this compound

CRAC_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (inactive) Ca2+ bound STIM1_active STIM1 (active) Ca2+ unbound STIM1_inactive->STIM1_active ER Ca2+ depletion Orai1_closed Orai1 Channel (Closed) STIM1_active->Orai1_closed Coupling Ca_ER Ca2+ Orai1_open Orai1 Channel (Open) Orai1_closed->Orai1_open Activation Ca_influx Ca2+ Influx Orai1_open->Ca_influx GSK7975A This compound GSK7975A->Orai1_open Inhibition Receptor Cell Surface Receptor PLC PLC Receptor->PLC Ligand binding IP3 IP3 PLC->IP3 IP3R IP3 Receptor IP3->IP3R IP3R->Ca_ER Ca2+ release Downstream Downstream Signaling (e.g., NFAT activation) Ca_influx->Downstream

Caption: CRAC channel activation pathway and point of inhibition by this compound.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against various Orai channels and its effects on cellular responses.

Target/AssayCell TypeIC50Reference
Orai1-mediated ICRACHEK2934.1 µM[2]
Orai3-mediated ICRACHEK2933.8 µM[2]
Thapsigargin-induced Ca2+ entryRBL-2H30.8 ± 0.1 µM[2]
Store-operated Ca2+ entryPancreatic Acinar Cells3.4 µM[5]
FcεRI-dependent Ca2+ influxMast Cells~3 µM (up to 50% inhibition)[6]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement

This protocol is designed to measure the Calcium Release-Activated Calcium current (ICRAC) in HEK293 cells heterologously expressing Orai1 and STIM1.

Materials:

  • HEK293 cells co-transfected with Orai1 and STIM1 expression vectors.

  • Extracellular (bath) solution: 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH.

  • Intracellular (pipette) solution: 140 mM Cs-glutamate, 8 mM MgCl₂, 10 mM HEPES, 10 mM BAPTA, pH 7.2 with CsOH.

  • This compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Culture transfected HEK293 cells on glass coverslips.

  • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the extracellular solution.

  • Establish a whole-cell patch-clamp configuration.

  • Clamp the cell at a holding potential of 0 mV.

  • Apply voltage ramps (e.g., -100 to +100 mV over 1 second) every 5 seconds to elicit currents.

  • To activate ICRAC, allow the intracellular BAPTA to diffuse into the cell and chelate intracellular calcium, leading to passive store depletion and STIM1 activation.

  • Once a stable ICRAC is established, perfuse the cell with the extracellular solution containing the desired concentration of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM).

  • Record the inhibition of ICRAC. Due to the slow onset of inhibition, apply single concentrations to individual cells to generate a concentration-response curve.[2]

  • Washout of the compound can be attempted by perfusing with the control extracellular solution.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow start Start prep_cells Prepare transfected HEK293 cells on coverslips start->prep_cells setup_rig Transfer coverslip to recording chamber and perfuse prep_cells->setup_rig establish_wc Establish whole-cell configuration setup_rig->establish_wc activate_icrac Activate ICRAC via passive store depletion (BAPTA in pipette) establish_wc->activate_icrac record_baseline Record stable baseline ICRAC activate_icrac->record_baseline apply_gsk Apply this compound (single concentration) record_baseline->apply_gsk record_inhibition Record inhibited ICRAC apply_gsk->record_inhibition washout Washout with control solution record_inhibition->washout analyze Analyze data and generate concentration-response curve washout->analyze end End analyze->end

Caption: Workflow for measuring ICRAC inhibition by this compound using patch-clamp.

Fluorescence-Based Calcium Influx Assay

This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to store depletion and CRAC channel activation.

Materials:

  • RBL-2H3 cells or other suitable cell line.

  • Fluo-4 AM calcium indicator dye.

  • Assay Buffer: 145 mM NaCl, 2.5 mM KCl, 1.2 mM MgCl₂, 2.0 mM CaCl₂, 10 mM HEPES, 10 mM glucose, 2.5 mM probenecid, pH 7.4.

  • Loading Buffer: Assay Buffer supplemented with 2 µM Fluo-4 AM.

  • Thapsigargin (B1683126) (TG) to induce ER store depletion.

  • This compound stock solution.

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate.

  • Aspirate the culture medium and replace it with Loading Buffer.

  • Incubate the cells for 30-60 minutes at room temperature in the dark.

  • Aspirate the Loading Buffer and replace it with Assay Buffer containing various concentrations of this compound.

  • Incubate for 30 minutes at room temperature in the dark.[2]

  • Place the plate in a fluorescence plate reader.

  • Measure the baseline fluorescence for a short period.

  • Add thapsigargin (e.g., 1 µM final concentration) to the wells to deplete ER calcium stores and activate CRAC channels.

  • Continue to measure the fluorescence signal to monitor the calcium influx.

  • Analyze the data by calculating the change in fluorescence over baseline.

FRET Microscopy for STIM1-Orai1 Interaction

This protocol uses Förster Resonance Energy Transfer (FRET) to determine if this compound affects the interaction between STIM1 and Orai1. Studies have shown that this compound does not affect STIM1 oligomerization or the STIM1-Orai1 interaction.[2]

Materials:

  • HEK293 cells co-transfected with STIM1-CFP and Orai1-YFP fusion protein constructs.

  • Imaging medium (e.g., HEPES-buffered saline).

  • Thapsigargin (TG).

  • This compound stock solution.

Procedure:

  • Culture transfected cells on glass-bottom imaging dishes.

  • Replace the culture medium with imaging medium.

  • Mount the dish on a fluorescence microscope equipped for FRET imaging.

  • Acquire baseline CFP and YFP fluorescence images.

  • Deplete ER calcium stores by adding thapsigargin (e.g., 2 µM) to induce STIM1-Orai1 interaction, which will result in an increase in FRET.

  • After a stable FRET signal is achieved, add this compound (e.g., 10 µM) to the imaging medium.

  • Continue to acquire images to determine if this compound alters the FRET signal.

  • Analyze the FRET efficiency to quantify the protein-protein interaction.

Selectivity Profile

This compound exhibits selectivity for CRAC channels. However, it has been shown to also inhibit TRPV6 channels.[1][3] It has little to no effect on a number of other ion channels, including L-type calcium channels.[1][2] Researchers should consider this when interpreting results in systems where TRPV6 is endogenously expressed.

General Guidelines for Use

  • Solubility: this compound is soluble in DMSO. For in vivo studies, specific formulations with solvents like PEG300 and Tween-80 have been used.[6]

  • Storage: Store stock solutions at -20°C or -80°C for long-term stability.[6]

  • Concentration: The effective concentration of this compound in vitro typically ranges from 1 to 10 µM. A concentration-response curve is recommended for each new cell type or assay.

References

Application Notes and Protocols for GSK-7975A in Whole-Cell Patch Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-7975A is a potent and selective inhibitor of Ca2+ Release-Activated Ca2+ (CRAC) channels, which are critical components of store-operated calcium entry (SOCE) in various cell types. The primary molecular components of CRAC channels are the Orai calcium channel protein (Orai1, Orai2, and Orai3) located in the plasma membrane and the stromal interaction molecule (STIM1 and STIM2) acting as Ca2+ sensors in the endoplasmic reticulum. This compound has been demonstrated to effectively block Orai1- and Orai3-mediated currents, making it a valuable pharmacological tool for investigating the physiological and pathological roles of CRAC channels.[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound in whole-cell patch clamp recordings.

Mechanism of Action

This compound inhibits CRAC channels by acting downstream of STIM1 oligomerization and its subsequent interaction with Orai channels.[1][2] Evidence from FRET microscopy indicates that the compound does not disrupt the coupling between STIM1 and Orai1.[1] The inhibitory action is thought to occur via an allosteric effect on the selectivity filter of the Orai pore.[2] This results in a blockade of Ca2+ permeation through the channel. The inhibition by this compound exhibits a slower onset compared to pore blockers like La3+ and is not readily reversible upon washout.[1]

Data Presentation

Table 1: Inhibitory Activity of this compound on Orai Channels
ChannelCell TypeMethodIC50Reference
Orai1HEK293Whole-cell patch clamp~4.1 µM[1]
Orai3HEK293Whole-cell patch clamp~3.8 µM[1]
Endogenous CRACRBL mast cellsCa2+ imaging~0.8 µM[1]
Table 2: Selectivity Profile of this compound
Channel/ReceptorEffectConcentrationReference
L-type Ca2+ (CaV1.2)Slight inhibitionIC50 ~8 µM[1]
TRPV6Potent inhibitionComplete block at 10 µM[1][2]
Panel of other ion channels and receptorsNo significant effectUp to 10 µM[4]

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent: Dissolve this compound in 100% dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[1][5]

  • Concentration: A convenient stock concentration is 10 mM.[1]

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.[5] When stored at -80°C, the stock solution is stable for up to 2 years.[5] For short-term use, an aliquot can be stored at -20°C for up to 1 year.[5] Avoid repeated freeze-thaw cycles.

Whole-Cell Patch Clamp Protocol for Measuring CRAC Channel Inhibition

This protocol is designed for recording store-operated ICRAC in a cell line such as HEK293 heterologously expressing STIM1 and Orai1.

1. Cell Preparation:

  • Culture cells on glass coverslips suitable for microscopy and electrophysiology.

  • Transfect cells with plasmids encoding STIM1 and Orai1 (or the specific isoforms of interest) 24-48 hours prior to the experiment.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 D-Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 115 Cs-glutamate, 10 HEPES, 10 BAPTA, 4.77 CaCl2, 1 MgCl2. Adjust pH to 7.2 with CsOH. The free Ca2+ concentration can be buffered to a specific level using a calcium buffer calculator. To passively deplete endoplasmic reticulum Ca2+ stores and activate ICRAC, include a Ca2+-chelating agent like BAPTA (20 mM) in the pipette solution.

  • This compound Working Solution: On the day of the experiment, dilute the this compound stock solution into the external solution to the desired final concentration (e.g., 0.1, 0.3, 1, 3, 10 µM).[1] The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent effects. Prepare a vehicle control solution with the same final concentration of DMSO.

3. Electrophysiological Recording:

  • Establish a whole-cell patch clamp configuration on a selected cell.

  • Hold the membrane potential at a suitable holding potential, for example, 0 mV, to minimize voltage-gated channel activity.

  • Apply a ramp or step voltage protocol to elicit currents. A typical ramp protocol would be from -100 mV to +100 mV over 100 ms, applied every 2-5 seconds. This allows for the generation of a current-voltage (I-V) relationship.

  • Allow ICRAC to develop fully as the intracellular BAPTA diffuses into the cell and depletes the ER Ca2+ stores. This typically takes several minutes.

  • Once a stable baseline ICRAC is established, perfuse the cell with the external solution containing the desired concentration of this compound.

  • Continuously record the current during the application of this compound to observe the time course of inhibition. Due to its slow onset of action, steady-state inhibition may take several minutes to achieve.[1]

  • To determine the IC50, apply single concentrations of this compound to individual cells and measure the steady-state block.[1]

  • (Optional) Attempt to wash out the compound by perfusing with the drug-free external solution. Note that the inhibition by this compound is not readily reversible.[1]

4. Data Analysis:

  • Measure the amplitude of the inward current at a negative potential (e.g., -80 mV) to quantify the magnitude of ICRAC.

  • Normalize the current amplitude after drug application to the baseline current before drug application to determine the percentage of inhibition.

  • Plot the percentage of inhibition against the concentration of this compound and fit the data with a Hill equation to determine the IC50.

Mandatory Visualizations

G cluster_0 Endoplasmic Reticulum cluster_1 Plasma Membrane STIM1_inactive STIM1 (Inactive) Ca2+ Bound STIM1_active STIM1 (Active) Ca2+ Unbound STIM1_inactive->STIM1_active Store Depletion Orai1 Orai1 Channel (Closed) STIM1_active->Orai1 Coupling Ca_store Ca2+ Store Ca_store->STIM1_inactive High Ca2+ Orai1_open Orai1 Channel (Open) Orai1->Orai1_open Ca_influx Ca2+ Influx Orai1_open->Ca_influx GSK7975A This compound GSK7975A->Orai1_open Inhibition

Caption: Signaling pathway of CRAC channel activation and inhibition by this compound.

G start Start cell_prep Prepare Cells (e.g., HEK293 expressing STIM1/Orai1) start->cell_prep solutions Prepare Internal and External Solutions cell_prep->solutions patch Establish Whole-Cell Configuration solutions->patch stock Prepare this compound Stock Solution (10 mM in DMSO) working Dilute this compound to Final Concentration stock->working application Perfuse with This compound working->application baseline Record Baseline ICRAC patch->baseline baseline->application record Record Inhibition of ICRAC application->record washout (Optional) Washout record->washout analyze Analyze Data (Determine % Inhibition, IC50) record->analyze washout->analyze end End analyze->end

Caption: Experimental workflow for whole-cell patch clamp recordings using this compound.

References

GSK-7975A: Application Notes and Protocols for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of GSK-7975A, a potent inhibitor of Calcium Release-Activated Calcium (CRAC) channels, in cell culture studies. This document outlines its mechanism of action, provides quantitative data for various cell lines, and offers step-by-step experimental protocols.

Introduction

This compound is a selective, orally available inhibitor of CRAC channels, which are critical for store-operated calcium entry (SOCE) in a multitude of cell types.[1][2] CRAC channels are composed of ORAI protein subunits in the plasma membrane and are activated by the stromal interaction molecule (STIM) proteins in the endoplasmic reticulum. By inhibiting ORAI1 and ORAI3, this compound effectively blocks the sustained influx of calcium that is essential for various cellular processes, including T-cell activation, mast cell degranulation, and inflammatory responses.[1][2][3] Its mechanism of action is believed to be an allosteric blockade of the Orai pore, without interfering with STIM1 oligomerization or its interaction with Orai channels.[2][4][5]

Data Presentation

The inhibitory activity of this compound varies across different cell types and experimental conditions. The following table summarizes key quantitative data from published studies.

ParameterCell LineValueReference
IC50 (ORAI1)HEK293~4.1 µM[1][3]
IC50 (ORAI3)HEK293~3.8 µM[1][3]
IC50 (Endogenous CRAC)RBL-2H3~0.8 µM[1]
IC50 (SOCE)Murine Pancreatic Acinar Cells~3.4 µM[5]
Effective Concentration (Mediator Release Inhibition)Human Lung Mast Cells3 µM (up to 50% inhibition)[1][2]
Effective Concentration (SOCE & Necrosis Inhibition)Murine & Human Pancreatic Acinar Cells10 - 50 µM[5][6]

Signaling Pathway

This compound targets the final step of the CRAC channel activation pathway, the influx of calcium through the ORAI1/3 pore. The following diagram illustrates this mechanism.

GSK7975A_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca²⁺ Store STIM1 STIM1 ORAI1_3 ORAI1/3 Channel STIM1->ORAI1_3 Translocates & Binds Ca_influx Ca²⁺ Influx ORAI1_3->Ca_influx Mediates Ca_depletion ER Ca²⁺ Depletion Ca_depletion->STIM1 Activates Downstream Downstream Signaling (e.g., NFAT activation, Cytokine Release) Ca_influx->Downstream Initiates GSK7975A This compound GSK7975A->ORAI1_3 Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the information from suppliers, this compound is soluble in DMSO.[2] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in fresh, high-quality DMSO.

  • For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.97 mg of this compound (Molecular Weight: 397.33 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2]

General Protocol for Cell Treatment

This protocol provides a general guideline for treating adherent cells with this compound. Optimization may be required depending on the cell type and experimental endpoint.

Materials:

  • Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase and at the desired confluency at the time of treatment.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations of this compound by diluting the stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of medium. It is crucial to also prepare a vehicle control using the same concentration of DMSO as in the highest concentration of this compound.

  • Cell Treatment:

    • Remove the old medium from the cultured cells.

    • Wash the cells once with PBS.

    • Add the freshly prepared medium containing the desired concentration of this compound or the vehicle control to the cells.

  • Incubation: Incubate the cells for the desired period. Pre-incubation times of 30 minutes are often used before stimulation in assays measuring rapid responses like calcium influx.[1][7] For longer-term assays, the incubation time will depend on the specific experimental question.

  • Downstream Analysis: Following incubation, proceed with the planned experimental analysis, such as calcium imaging, cytokine release assays, or cell migration assays.

Calcium Influx Assay (Example using a fluorescent calcium indicator)

This protocol describes a common method to assess the inhibitory effect of this compound on store-operated calcium entry.

Materials:

  • Cells treated with this compound or vehicle control

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Thapsigargin (B1683126) (or another SERCA pump inhibitor)

  • Calcium-free buffer (e.g., HBSS without Ca²⁺)

  • Calcium-containing buffer (e.g., HBSS with Ca²⁺)

  • Fluorescence plate reader or microscope

Protocol:

  • Loading with Calcium Indicator:

    • Wash the this compound or vehicle-treated cells with a calcium-free buffer.

    • Load the cells with a fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) in calcium-free buffer for 30-60 minutes at 37°C, according to the manufacturer's instructions.

  • Washing: Wash the cells twice with calcium-free buffer to remove excess dye.

  • Store Depletion:

    • Add calcium-free buffer to the cells.

    • Initiate store depletion by adding thapsigargin (e.g., 1-2 µM) to the cells. This will cause a transient increase in cytosolic calcium due to release from the ER.

  • Measurement of SOCE:

    • Once the intracellular calcium levels have returned to a stable baseline, add a calcium-containing buffer to the cells.

    • Measure the change in fluorescence over time using a fluorescence plate reader or microscope. The increase in fluorescence upon the addition of extracellular calcium represents SOCE.

  • Data Analysis: Compare the rate and magnitude of the calcium influx in this compound-treated cells to the vehicle-treated control cells.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the effects of this compound in cell culture.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Seed and Culture Cells start->cell_culture prepare_gsk Prepare this compound Working Solutions & Vehicle Control cell_culture->prepare_gsk treat_cells Treat Cells with this compound or Vehicle cell_culture->treat_cells prepare_gsk->treat_cells incubate Incubate for Defined Period treat_cells->incubate ca_assay Calcium Influx Assay incubate->ca_assay cytokine_assay Cytokine Release Assay incubate->cytokine_assay migration_assay Cell Migration Assay incubate->migration_assay other_assays Other Functional Assays incubate->other_assays analyze Data Acquisition & Analysis ca_assay->analyze cytokine_assay->analyze migration_assay->analyze other_assays->analyze end End analyze->end

Caption: General experimental workflow.

References

Application Notes and Protocols for In Vivo Administration of GSK-7975A in a Mouse Model of Pancreatitis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute pancreatitis is a serious inflammatory condition of the pancreas with significant morbidity and mortality. A key event in the early stages of pancreatitis is the sustained increase in cytosolic calcium concentration within pancreatic acinar cells, leading to cellular injury and necrosis.[1] The calcium release-activated calcium (CRAC) channel, primarily formed by the ORAI1 protein, is a major route for calcium entry in these cells and plays a crucial role in this pathological calcium overload.[1] GSK-7975A is a potent and selective inhibitor of CRAC channels, specifically targeting the ORAI1 subunit.[2][3][4] By blocking this channel, this compound prevents the sustained influx of calcium, thereby protecting pancreatic acinar cells from injury and mitigating the severity of acute pancreatitis in preclinical models.[1][5] These application notes provide a detailed protocol for the in vivo administration of this compound in a mouse model of acute pancreatitis, along with expected outcomes based on published data.

Signaling Pathway of this compound Action

GSK7975A_Mechanism cluster_cell Pancreatic Acinar Cell Toxin Pancreatitis-Inducing Toxin (e.g., TLCS, Cerulein) ER Endoplasmic Reticulum (ER) Calcium Store Toxin->ER Depletes Ca²⁺ STIM1 STIM1 ER->STIM1 Activates ORAI1 ORAI1 Channel STIM1->ORAI1 Activates Ca_influx ORAI1->Ca_influx Ca_overload Cytosolic Ca²⁺ Overload Ca_influx->Ca_overload Sustained Entry Necrosis Acinar Cell Necrosis Ca_overload->Necrosis Leads to GSK7975A This compound GSK7975A->ORAI1 Inhibits Experimental_Workflow cluster_workflow In Vivo Pancreatitis Model Workflow Induction Induce Acute Pancreatitis (TLCS, Cerulein, or FAEE) Treatment_1h Administer this compound (1 hour post-induction) Induction->Treatment_1h Treatment_6h Administer this compound (6 hours post-induction) Induction->Treatment_6h Endpoint Euthanize and Collect Samples (e.g., 24 hours post-induction) Treatment_1h->Endpoint Treatment_6h->Endpoint Analysis Biochemical and Histological Analysis Endpoint->Analysis

References

Application of GSK-7975A in Acute Pancreatitis Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of GSK-7975A, a potent inhibitor of ORAI1, in the context of acute pancreatitis (AP) research. This compound has emerged as a valuable tool for investigating the role of calcium signaling in the pathophysiology of AP and as a potential therapeutic agent. These notes and protocols are designed to guide researchers in utilizing this compound for both in vitro and in vivo studies of acute pancreatitis.

Mechanism of Action

This compound is a selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, with its primary molecular target being ORAI1, the pore-forming subunit of this channel. In pancreatic acinar cells, pathological stimuli, such as bile acids or excessive secretagogues, trigger the depletion of calcium from the endoplasmic reticulum (ER). This depletion is sensed by STIM1 (Stromal Interaction Molecule 1), an ER-resident calcium sensor, which then translocates to the plasma membrane to activate ORAI1 channels. The subsequent influx of extracellular calcium through ORAI1, known as store-operated calcium entry (SOCE), leads to a sustained elevation of intracellular calcium concentration ([Ca2+]i). This calcium overload is a key initiating event in acute pancreatitis, leading to premature activation of digestive enzymes, vacuolization, mitochondrial dysfunction, and ultimately, acinar cell necrosis and inflammation.[1][2][3] this compound effectively blocks this pathological calcium influx by inhibiting ORAI1, thereby mitigating the downstream cellular damage.[1][2][4]

Signaling Pathway of this compound in Pancreatic Acinar Cells

The following diagram illustrates the signaling pathway in pancreatic acinar cells leading to acute pancreatitis and the point of intervention for this compound.

cluster_0 Pancreatic Acinar Cell cluster_1 Endoplasmic Reticulum cluster_2 Plasma Membrane ER ER Ca2+ Store STIM1 STIM1 ORAI1 ORAI1 Channel SOCE Store-Operated Ca2+ Entry (SOCE) ORAI1->SOCE mediates Pathological_Stimuli Pathological Stimuli (e.g., Bile Acids, Alcohol Metabolites) Ca_Depletion ER Ca2+ Depletion Pathological_Stimuli->Ca_Depletion induces STIM1_Activation STIM1 Activation & Translocation Ca_Depletion->STIM1_Activation STIM1_Activation->ORAI1 activates Ca_Overload Cytosolic Ca2+ Overload SOCE->Ca_Overload Acinar_Injury Acinar Cell Injury & Necrosis Ca_Overload->Acinar_Injury GSK7975A This compound GSK7975A->ORAI1 inhibits Inflammation Inflammation Acinar_Injury->Inflammation

Caption: Signaling pathway of this compound in inhibiting pancreatic acinar cell injury.

Quantitative Data Summary

The efficacy of this compound has been quantified in several preclinical studies. The following tables summarize key findings from in vitro and in vivo experiments.

In Vitro Efficacy of this compound
ParameterCell TypeInducing AgentThis compound ConcentrationInhibitionReference
Store-Operated Ca2+ Entry (SOCE)Murine Pancreatic Acinar CellsThapsigargin (B1683126)1-50 µMIC50 ≈ 3.4 µM[4][5]
Store-Operated Ca2+ Entry (SOCE)Human Pancreatic Acinar CellsThapsigargin10-50 µM>90%[4][6]
Toxin-Induced Ca2+ CurrentsMouse and Human Pancreatic Acinar CellsVarious ToxinsNot specified>90%[4][5]
Necrotic Cell Death PathwayMouse and Human Pancreatic Acinar CellsTLCSNot specifiedSignificant reduction[4]
Trypsinogen ActivationMurine Pancreatic Acinar CellsPOAEE (100 µM)10 µMSubstantial reduction[1]
In Vivo Efficacy of this compound in Mouse Models of Acute Pancreatitis
ModelParameterTreatmentResultReference
TLCS-AP Serum AmylaseLow and High Dose this compoundSignificant reduction[4]
Serum IL-6Low and High Dose this compoundSignificant reduction[4]
Pancreatic MPOLow and High Dose this compoundSignificant reduction[4]
Lung MPOLow Dose this compoundSignificant reduction[4]
CER-AP Serum AmylaseHigh Dose this compoundSignificant reduction[4]
Serum IL-6High Dose this compoundSignificant reduction[4]
Pancreatic TrypsinHigh Dose this compoundSignificant reduction[4]
Pancreatic MPOLow and High Dose this compoundSignificant reduction[4]
FAEE-AP Serum AmylaseHigh Dose this compoundSignificant reduction[4]
Serum IL-6High Dose this compoundSignificant reduction[4]
Pancreatic TrypsinHigh Dose this compoundSignificant reduction[4]
Pancreatic MPOLow Dose this compoundSignificant reduction[4]
Lung MPOLow Dose this compoundSignificant reduction[4]
All Models Pancreatic Edema, Inflammation, NecrosisLow and High Dose this compoundSignificant reduction, more marked at high dose[4]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in acute pancreatitis research, synthesized from published studies.[4][7][8]

In Vitro Protocol: Inhibition of SOCE in Isolated Pancreatic Acinar Cells

This protocol describes the measurement of this compound's effect on store-operated calcium entry in isolated pancreatic acinar cells.

1. Isolation of Pancreatic Acinar Cells:

  • Euthanize mice (e.g., C57BL/6J) via an approved method.

  • Perfuse the pancreas with a collagenase solution to digest the tissue.

  • Gently disperse the acini by pipetting.

  • Purify the acini by centrifugation through a BSA cushion.

  • Resuspend the isolated acini in a suitable buffer (e.g., HEPES-buffered Ringer's solution).

2. Calcium Imaging:

  • Load the isolated acini with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Place the loaded acini on a glass-bottom dish on the stage of a confocal or fluorescence microscope.

  • Perfuse the cells with a Ca2+-free buffer.

  • To deplete ER calcium stores, apply a SERCA pump inhibitor like thapsigargin or cyclopiazonic acid.

  • Pre-incubate a subset of cells with this compound (e.g., 1-50 µM) for a specified duration (e.g., 10 minutes).

  • Reintroduce a buffer containing extracellular Ca2+ (e.g., 1.8 mM) to induce SOCE.

  • Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.

3. Data Analysis:

  • Calculate the rate and amplitude of the increase in intracellular calcium upon reintroduction of extracellular Ca2+.

  • Compare the SOCE in control cells versus cells treated with this compound to determine the inhibitory effect.

cluster_0 Experimental Workflow: In Vitro SOCE Inhibition Assay Start Start Isolate_Acinar_Cells Isolate Pancreatic Acinar Cells Start->Isolate_Acinar_Cells Load_Dye Load with Ca2+ Dye (e.g., Fura-2) Isolate_Acinar_Cells->Load_Dye Deplete_ER Deplete ER Ca2+ Stores (e.g., with Thapsigargin in Ca2+-free buffer) Load_Dye->Deplete_ER Treat_GSK Treat with this compound Deplete_ER->Treat_GSK Reintroduce_Ca Reintroduce Extracellular Ca2+ Treat_GSK->Reintroduce_Ca Measure_Fluorescence Measure Intracellular Ca2+ Levels Reintroduce_Ca->Measure_Fluorescence Analyze_Data Analyze and Compare SOCE Measure_Fluorescence->Analyze_Data End End Analyze_Data->End cluster_0 Experimental Workflow: In Vivo this compound Efficacy Study Start Start Induce_AP Induce Acute Pancreatitis in Mice (e.g., TLCS, Cerulein, or FAEE model) Start->Induce_AP Administer_GSK Administer this compound (e.g., via osmotic minipump) Induce_AP->Administer_GSK Monitor Monitor Animals Administer_GSK->Monitor Endpoint Euthanize at Predetermined Endpoint Monitor->Endpoint Collect_Samples Collect Blood and Tissue Samples (Pancreas, Lungs) Endpoint->Collect_Samples Biochemical_Assays Perform Biochemical Assays (Amylase, IL-6, MPO, Trypsin) Collect_Samples->Biochemical_Assays Histology Histological Analysis of Pancreas Collect_Samples->Histology Analyze_Data Analyze and Compare Severity Biochemical_Assays->Analyze_Data Histology->Analyze_Data End End Analyze_Data->End

References

Application Notes: GSK-7975A for the Study of Calcium Influx in Pancreatic Acinar Cells

Application Notes and Protocols for Using GSK-7975A in Fura-2 AM Calcium Imaging Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that regulates a myriad of cellular processes, including gene transcription, cell proliferation, and apoptosis. The precise control of intracellular Ca²⁺ concentration is therefore critical for normal cellular function. Store-operated calcium entry (SOCE) is a major mechanism for Ca²⁺ influx in non-excitable cells, mediated by calcium release-activated calcium (CRAC) channels. The ORAI proteins constitute the pore-forming subunits of the CRAC channels, while stromal interaction molecules (STIM) act as the Ca²⁺ sensors in the endoplasmic reticulum. GSK-7975A is a potent and selective inhibitor of CRAC channels, making it a valuable tool for investigating the role of SOCE in various physiological and pathological processes.[1][2]

Fura-2 acetoxymethyl ester (Fura-2 AM) is a ratiometric fluorescent indicator widely used for the quantitative measurement of intracellular Ca²⁺ concentrations.[3][4] Its cell-permeant nature allows for easy loading into live cells, where it is cleaved by intracellular esterases to its active, membrane-impermeant form, Fura-2.[5] Fura-2 exhibits a shift in its excitation wavelength upon binding to Ca²⁺, allowing for the determination of intracellular Ca²⁺ concentration by measuring the ratio of fluorescence emission at 510 nm when excited at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free).[4] This ratiometric measurement minimizes issues such as uneven dye loading, photobleaching, and variable cell thickness.[4][5]

These application notes provide a detailed protocol for utilizing this compound in conjunction with Fura-2 AM to study the inhibition of SOCE.

Signaling Pathway of Store-Operated Calcium Entry (SOCE) and Inhibition by this compound

The following diagram illustrates the canonical SOCE pathway and the point of intervention for this compound. Depletion of endoplasmic reticulum (ER) Ca²⁺ stores leads to the activation of STIM1, which in turn activates ORAI1 channels at the plasma membrane, resulting in Ca²⁺ influx. This compound directly inhibits the ORAI1 channel, thereby blocking this influx.

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol ER_Ca Ca²⁺ STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active) STIM1_inactive->STIM1_active ER Ca²⁺ depletion ORAI1 ORAI1 Channel STIM1_active->ORAI1 Activation Ca_cyto Intracellular Ca²⁺ ↑ ORAI1->Ca_cyto Ca_ext Extracellular Ca²⁺ Ca_ext->ORAI1 Influx GSK7975A This compound GSK7975A->ORAI1 Inhibition

Caption: SOCE pathway and this compound inhibition.

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the reported inhibitory concentrations of this compound on CRAC channels in various experimental systems.

ParameterCell TypeMethodValueReference
IC₅₀Murine pancreatic acinar cellsFura-2 AM~3.4 µmol/L[6]
IC₅₀HEK293 cells (expressing Orai1/STIM1)Electrophysiology~4 µM[7]
IC₅₀RBL cellsFura-4 AM0.8 ± 0.1 µM[7]
Effective ConcentrationHuman pancreatic acinar cellsFura-2 AM10–50 µmol/L[6]
Effective ConcentrationMouse aortic segmentsIsometric Contraction1 µM[2]

Experimental Protocols

Materials and Reagents
  • Cells: Adherent mammalian cell line of interest (e.g., HEK293, HeLa, pancreatic acinar cells).

  • Culture Medium: Appropriate complete growth medium for the chosen cell line.

  • Fura-2 AM: (e.g., Thermo Fisher Scientific, F1221).

  • This compound: (e.g., MedchemExpress, HY-12507).

  • Pluronic F-127: (e.g., Thermo Fisher Scientific, P3000MP).

  • Probenecid (B1678239): (optional, aids in dye retention).

  • Dimethyl sulfoxide (B87167) (DMSO): Anhydrous, cell culture grade.

  • HEPES-Buffered Saline (HBS): (pH 7.2–7.4).

  • Thapsigargin (B1683126) (or other SOCE activator): To induce ER Ca²⁺ store depletion.

  • Ionomycin (B1663694): For determining maximum fluorescence ratio (Rₘₐₓ).

  • EGTA: For determining minimum fluorescence ratio (Rₘᵢₙ).

  • Black-walled, clear-bottom 96-well microplates.

Stock Solution Preparation
  • Fura-2 AM Stock (1 mM): Dissolve 50 µg of Fura-2 AM in 50 µL of high-quality DMSO. Store at -20°C, protected from light and moisture.

  • This compound Stock (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C.

  • Pluronic F-127 (20% w/v): Dissolve 200 mg of Pluronic F-127 in 1 mL of DMSO. Store at room temperature.

  • Probenecid (250 mM): Prepare in an appropriate buffer or DMSO.

Experimental Workflow

The following diagram outlines the key steps in the Fura-2 AM calcium imaging assay with this compound.

Experimental_Workflow A 1. Cell Seeding B 2. Fura-2 AM Loading A->B C 3. De-esterification B->C D 4. This compound Incubation C->D E 5. Baseline Fluorescence Measurement D->E F 6. SOCE Activation E->F G 7. Post-Stimulation Measurement F->G H 8. Data Analysis G->H

Caption: Fura-2 AM assay workflow with this compound.

Detailed Protocol

1. Cell Seeding:

  • Seed cells in a black-walled, clear-bottom 96-well plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment.[3]

  • Incubate overnight at 37°C in a 5% CO₂ incubator.

2. Fura-2 AM Loading:

  • Prepare the Fura-2 AM loading buffer. For each well, you will need approximately 100 µL. A typical loading buffer consists of:

    • HBS or desired assay buffer.

    • 2-5 µM Fura-2 AM.

    • 0.02% Pluronic F-127 (to aid in dye solubilization).

    • 2.5 mM Probenecid (optional, to prevent dye extrusion).[3]

  • Aspirate the culture medium from the wells and wash once with HBS.

  • Add 100 µL of the Fura-2 AM loading solution to each well.

  • Incubate for 30-60 minutes at room temperature or 37°C in the dark.[3][8][9] The optimal loading time and temperature should be determined empirically for each cell type.[3]

3. De-esterification:

  • After loading, wash the cells twice with HBS to remove extracellular Fura-2 AM.[3]

  • Add 100 µL of HBS (containing 2.5 mM probenecid if used during loading) to each well.

  • Incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.[3][9]

4. This compound Incubation:

  • Prepare working concentrations of this compound in HBS from the stock solution. It is recommended to test a range of concentrations (e.g., 1-50 µM) to determine the IC₅₀ in your specific cell system.[6]

  • Aspirate the buffer from the wells and add the this compound solutions. Include a vehicle control (DMSO) group.

  • Incubate for 10-30 minutes prior to initiating the fluorescence measurements.

5. Calcium Imaging:

  • Place the plate in a fluorescence microplate reader or on a fluorescence microscope equipped for ratiometric imaging.

  • Set the instrument to measure fluorescence emission at ~510 nm with alternating excitation at 340 nm and 380 nm.[3][8]

  • Baseline Measurement: Record the baseline fluorescence ratio (F340/F380) for a period of time (e.g., 1-2 minutes) to establish a stable baseline before stimulation.

  • SOCE Activation: To induce SOCE, add a stimulus such as thapsigargin (e.g., 1-2 µM final concentration) to deplete ER Ca²⁺ stores in a Ca²⁺-free buffer, followed by the re-addition of extracellular Ca²⁺. Alternatively, for cells in a Ca²⁺-containing buffer, a direct agonist can be used.

  • Post-Stimulation Measurement: Continue recording the fluorescence ratio for several minutes to capture the rise and plateau of the intracellular Ca²⁺ concentration.

Data Analysis
  • Calculate the Ratio: For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (Ratio = F340 / F380).

  • Normalization: Normalize the ratio data to the baseline to represent the fold change in intracellular Ca²⁺.

  • Quantification: The change in intracellular Ca²⁺ can be quantified by measuring the peak amplitude of the response or the area under the curve.

  • Dose-Response Curve: To determine the IC₅₀ of this compound, plot the percentage inhibition of the Ca²⁺ response against the log of the this compound concentration and fit the data to a four-parameter logistic equation.

The intracellular free Ca²⁺ concentration can be calculated using the Grynkiewicz equation:

[Ca²⁺]ᵢ = Kₔ * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (F³⁸⁰ₘₐₓ / F³⁸⁰ₘᵢₙ)

Where:

  • Kₔ is the dissociation constant of Fura-2 (~224 nM).

  • R is the measured 340/380 nm ratio.[9]

  • Rₘᵢₙ and Rₘₐₓ are the ratios in the absence of Ca²⁺ and at saturating Ca²⁺ levels, respectively.[9] These can be determined by treating cells with a Ca²⁺ ionophore like ionomycin in the presence of EGTA (for Rₘᵢₙ) or high extracellular Ca²⁺ (for Rₘₐₓ).[9]

  • F³⁸⁰ₘₐₓ and F³⁸⁰ₘᵢₙ are the fluorescence intensities at 380 nm excitation under Ca²⁺-free and Ca²⁺-saturating conditions, respectively.[9]

Troubleshooting

  • Low Fura-2 Signal:

    • Increase Fura-2 AM concentration or loading time.

    • Ensure Pluronic F-127 is used to aid dye solubilization.

    • Check cell viability.

  • High Background Fluorescence:

    • Ensure thorough washing after loading to remove extracellular dye.

    • Use phenol (B47542) red-free medium during the assay.

  • Uneven Dye Loading:

    • Ensure a homogenous cell monolayer.

    • Optimize loading conditions (time, temperature, concentration).

  • This compound Ineffectiveness:

    • Verify the concentration and integrity of the compound.

    • The target CRAC channels may not be the primary route of Ca²⁺ entry in the chosen cell type or under the specific stimulation conditions.

By following these detailed protocols and application notes, researchers can effectively utilize this compound as a pharmacological tool to investigate the role of CRAC channels and SOCE in their biological system of interest using Fura-2 AM-based calcium imaging.

References

Dosing Considerations for GSK-7975A in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-7975A is a potent and selective inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels, which are crucial for calcium signaling in various cell types, including immune cells.[1][2] By blocking ORAI1, the pore-forming subunit of the CRAC channel, this compound effectively modulates downstream signaling pathways that are dependent on store-operated calcium entry (SOCE). This mechanism of action makes this compound a valuable tool for investigating the role of CRAC channels in various physiological and pathological processes, particularly in inflammatory and autoimmune diseases.

These application notes provide a summary of the available preclinical data on this compound, with a focus on dosing considerations for in vivo animal studies. Due to the limited publicly available data on the pharmacokinetics and toxicology of this compound, the following information should be considered as a starting point for experimental design, and further dose-ranging and toxicity studies are highly recommended.

Mechanism of Action: CRAC Channel Inhibition

This compound inhibits CRAC channels by acting as an allosteric blocker of the Orai pore.[3] This inhibition is dependent on the geometry of the channel's selectivity filter.[3] The process begins with the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1). STIM1 then translocates to the plasma membrane where it interacts with and activates ORAI1 channels, leading to an influx of extracellular calcium. This compound blocks this influx, thereby inhibiting downstream signaling events such as the activation of calcineurin and the nuclear factor of activated T-cells (NFAT), which are critical for the production of pro-inflammatory cytokines in immune cells.

GSK-7975A_Mechanism_of_Action cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytosol cluster_3 Endoplasmic Reticulum Extracellular Ca2+ Ca2+ Ca2+ Influx Ca2+ Influx ORAI1 ORAI1 (CRAC Channel) ORAI1->Ca2+ Influx Ca2+ Influx Downstream Signaling Downstream Signaling (e.g., NFAT activation, Cytokine release) Ca2+ Influx->Downstream Signaling GSK7975A This compound GSK7975A->ORAI1 Inhibits ER Ca2+ Store ER Ca2+ Store STIM1 STIM1 ER Ca2+ Store->STIM1 Depletion STIM1->ORAI1 Activates

Caption: Mechanism of Action of this compound.

In Vitro Activity

This compound has demonstrated potent inhibitory activity against CRAC channels in various cell types. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell TypeAssayIC50 (µM)Reference
HEK293 cells (expressing Orai1/STIM1)Electrophysiology~4.1[4]
HEK293 cells (expressing Orai3/STIM1)Electrophysiology~3.8[4]
Rat Basophilic Leukemia (RBL-2H3) cellsThapsigargin-induced Ca2+ entry~0.8[4]

In Vivo Dosing Information: Mouse Models of Acute Pancreatitis

The most detailed in vivo dosing information for this compound comes from studies in mouse models of acute pancreatitis.[5] Due to the modest aqueous solubility of this compound, a phosphate (B84403) prodrug, GSK-6288B, was utilized for in vivo administration. GSK-6288B is rapidly cleaved in vivo to release the active compound, this compound.

Animal ModelDosing Regimen (GSK-6288B)Administration RouteSteady-State Concentration of this compound (Blood)Steady-State Concentration of this compound (Pancreas)Reference
C57BL/6J Mice (Acute Pancreatitis)28 mg/kg/hSubcutaneous osmotic minipump~4.3 µM~8.9 µM[5]
C57BL/6J Mice (Acute Pancreatitis)110 mg/kg/hSubcutaneous osmotic minipump~13.3 µM~49.3 µM[5]

Note: In these studies, blood and pancreatic levels of this compound reached a steady state within 4 hours of minipump implantation.[5]

Experimental Protocols

Preparation of GSK-6288B for Subcutaneous Osmotic Minipump Administration (Hypothetical Protocol)

Disclaimer: The following protocol is a hypothetical representation based on standard laboratory practices for preparing a prodrug formulation for subcutaneous delivery in mice. A specific, validated protocol for GSK-6288B is not publicly available. Researchers should conduct their own formulation development and stability testing.

Materials:

  • GSK-6288B (phosphate prodrug of this compound)

  • Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like cyclodextrin, as determined by formulation development studies)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

  • Osmotic minipumps (e.g., ALZET®)

  • Filling tubes for minipumps

Procedure:

  • Calculate the required amount of GSK-6288B: Based on the desired dose, the pumping rate, and the duration of the study, calculate the total amount of GSK-6288B needed per minipump.

  • Dissolve GSK-6288B in the vehicle: In a sterile microcentrifuge tube, add the calculated amount of GSK-6288B to the appropriate volume of the sterile vehicle.

  • Ensure complete dissolution: Vortex the solution thoroughly. If necessary, use a sonicator to aid dissolution. The final solution should be clear and free of particulates.

  • Sterile filter the solution: To ensure sterility, filter the solution through a 0.22 µm sterile filter into a new sterile tube.

  • Fill the osmotic minipumps: Following the manufacturer's instructions, use a filling tube to load the sterile GSK-6288B solution into the osmotic minipumps.

  • Prime the minipumps: Before implantation, prime the pumps by incubating them in sterile saline at 37°C for the time specified by the manufacturer. This ensures that the pumping begins immediately upon implantation.

  • Surgical implantation: Surgically implant the primed osmotic minipumps subcutaneously on the back of the anesthetized mice, following institutionally approved animal care and use protocols.

Experimental_Workflow Calculate Dose Calculate Dose Prepare Formulation Prepare Formulation Calculate Dose->Prepare Formulation Sterile Filter Sterile Filter Prepare Formulation->Sterile Filter Fill Minipumps Fill Minipumps Sterile Filter->Fill Minipumps Prime Minipumps Prime Minipumps Fill Minipumps->Prime Minipumps Surgical Implantation Surgical Implantation Prime Minipumps->Surgical Implantation In Vivo Study In Vivo Study Surgical Implantation->In Vivo Study

Caption: Experimental Workflow for In Vivo Dosing.
Pharmacokinetic Analysis Protocol

The following is a general protocol for sample collection and analysis to determine the concentration of this compound in biological matrices.

Materials:

  • Heparinized tubes for blood collection

  • Centrifuge

  • Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)

  • Homogenizer for tissue samples

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Collection:

    • Blood: Collect blood samples at predetermined time points into heparinized tubes.[5] Centrifuge to separate plasma.

    • Tissues: At the end of the study, euthanize the animals and perfuse with saline to remove blood from the tissues. Harvest the tissues of interest (e.g., pancreas), weigh them, and homogenize them in a suitable buffer.[5]

  • Sample Preparation:

    • To a known volume of plasma or tissue homogenate, add a protein precipitation solution.[5]

    • Vortex vigorously and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. . Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound.

    • Analyze the prepared samples to determine the concentration of this compound.

Important Considerations and Limitations

  • Toxicology Data: There is no publicly available data on the toxicology or safety pharmacology of this compound. It is imperative for researchers to conduct their own toxicity studies to determine the No-Observed-Adverse-Effect Level (NOAEL) and to identify potential target organs of toxicity before proceeding with efficacy studies.

  • Pharmacokinetic Data: Comprehensive pharmacokinetic data (e.g., Cmax, Tmax, half-life, AUC) for this compound in various animal species is not available in the public domain. The provided steady-state concentrations are specific to a particular mouse model and administration method. Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to establish appropriate dosing regimens for different experimental contexts.

  • Formulation: The use of a prodrug (GSK-6288B) in the cited studies highlights the potential solubility challenges with this compound. Researchers should invest in proper formulation development to ensure consistent and reliable delivery of the compound in their in vivo models.

  • Species Differences: The provided data is from mouse studies. Dosing considerations may vary significantly across different animal species.

Conclusion

This compound is a valuable research tool for studying CRAC channel function. The available in vivo data from mouse models of acute pancreatitis provides a starting point for dose selection. However, the lack of comprehensive public data on the pharmacokinetics and toxicology of this compound necessitates that researchers conduct thorough preliminary studies to establish safe and effective dosing regimens for their specific animal models and experimental goals. Collaboration with a pharmacokinetics and toxicology core facility is highly recommended.

References

Application Notes and Protocols for GSK-7975A Use in HEK293 Cells for CRAC Channel Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GSK-7975A, a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, in HEK293 cells. This document outlines the mechanism of action, provides detailed experimental protocols for studying CRAC channel activity, and presents key quantitative data for experimental design.

Introduction

Calcium Release-Activated Calcium (CRAC) channels are highly calcium-selective ion channels crucial for store-operated calcium entry (SOCE) in numerous cell types, including HEK293 cells. The primary components of CRAC channels are the stromal interaction molecule (STIM1), an endoplasmic reticulum (ER) Ca2+ sensor, and Orai1, the pore-forming subunit in the plasma membrane. Depletion of ER Ca2+ stores triggers STIM1 oligomerization and translocation to ER-plasma membrane junctions, where it directly interacts with and activates Orai1 channels, leading to a sustained influx of Ca2+. This signaling pathway is integral to a variety of cellular processes, making CRAC channels an important therapeutic target. This compound is a small molecule inhibitor that effectively blocks CRAC channels.

Mechanism of Action of this compound

This compound acts as a potent blocker of CRAC channels.[1][2] Studies have shown that it inhibits both Orai1- and Orai3-mediated currents.[2][3][4] The inhibitory action of this compound occurs downstream of STIM1 oligomerization and the STIM1-Orai1 interaction.[2][3][4][5] Evidence suggests that this compound may act via an allosteric effect on the Orai pore's selectivity filter, rather than by directly competing with Ca2+ ions.[3][4][5] This is supported by the observation that its inhibitory effect is reduced in Orai1 pore mutants with altered Ca2+ selectivity.[3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound in HEK293 cells expressing STIM1 and Orai proteins.

ParameterValueCell TypeTargetExperimental ConditionReference
IC50 ~4 µMHEK293 cellsSTIM1-mediated Orai1 currentsWhole-cell patch clamp[2][3][4]
IC50 ~4 µMHEK293 cellsSTIM1-mediated Orai3 currentsWhole-cell patch clamp[2][3][4]
IC50 3.4 µMMouse pancreatic acinar cellsStore-operated Ca2+ entryCalcium imaging[6]
Effective Concentration 3 µMHuman lung mast cellsReduced Ca2+ influx and mediator release-[3]
Effective Concentration 10 µMHEK293 cellsSubstantial inhibition of endogenous SOCEPre-incubation[3]
Inhibition >90%Mouse and human pancreatic acinar cellsToxin-induced ORAI1 activation-[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CRAC channel signaling pathway and a typical experimental workflow for studying its inhibition by this compound.

CRAC_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER ER Ca2+ Store STIM1_inactive STIM1 (inactive) ER->STIM1_inactive High [Ca2+] STIM1_active STIM1 (oligomerized) STIM1_inactive->STIM1_active Low [Ca2+] (Store Depletion) Orai1_closed Orai1 (closed) STIM1_active->Orai1_closed Translocation & Interaction Orai1_open Orai1 (open) CRAC Channel Orai1_closed->Orai1_open Activation Ca_influx Ca_influx Orai1_open->Ca_influx Ca2+ Influx (SOCE) GSK7975A This compound GSK7975A->Orai1_open Inhibition

Caption: CRAC Channel Signaling and this compound Inhibition.

Experimental_Workflow A 1. HEK293 Cell Culture Maintain at 37°C, 5% CO2 B 2. Transfection (Optional) Co-express STIM1 and Orai1 constructs A->B C 3. Cell Seeding Plate on coverslips for imaging or patch clamp B->C D 4. Store Depletion Apply Thapsigargin (e.g., 1-2 µM) in Ca2+-free buffer C->D E 5. Application of this compound Incubate with desired concentration D->E F 6. Measurement of CRAC Activity E->F G Calcium Imaging Add extracellular Ca2+ and measure Fura-2 fluorescence ratio F->G Method 1 H Electrophysiology Perform whole-cell patch clamp to measure ICRAC F->H Method 2

References

Application Notes and Protocols: Studying Isometric Contraction of Mouse Aorta with GSK-7975A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for investigating the effects of GSK-7975A, a potent Ca2+ release-activated Ca2+ (CRAC) channel inhibitor, on the isometric contraction of isolated mouse aorta. This document outlines the necessary protocols, data presentation formats, and key signaling pathways involved, enabling researchers to effectively utilize this compound as a tool to probe vascular smooth muscle physiology and pathophysiology.

Introduction

This compound is a selective inhibitor of store-operated Ca2+ entry (SOCE) mediated by STIM1-activated ORAI channels (CRAC channels)[1][2]. In vascular smooth muscle cells, calcium (Ca2+) influx is a critical determinant of contractility. While voltage-gated Ca2+ channels play a significant role, non-selective cation channels, including members of the Transient Receptor Potential Canonical (TRPC) family, also contribute to agonist-induced vasoconstriction[3][4][5]. This compound provides a valuable pharmacological tool to dissect the contribution of CRAC channels to aortic contraction.

Studies have shown that this compound can inhibit the contractility of mouse aortic segments, with its affinity varying depending on the pathway of Ca2+ influx activation[1][2]. It has been observed to have a more pronounced effect on contractions elicited by Ca2+ influx through non-selective cation channels compared to those induced by depolarization with high extracellular potassium (K+)[1][2]. This compound does not affect phenylephrine-induced phasic contractions mediated by IP3, nor does it impact the refilling of sarcoplasmic reticulum Ca2+ stores[1][2].

Data Presentation

Table 1: Inhibitory Effects of this compound on Agonist-Induced Aortic Contraction
AgonistThis compound Concentration (µM)Inhibition of Maximal Contraction (%)IC50 (µM)Reference
Phenylephrine (B352888) (1 µM)10Significant attenuation~4[6]
High K+ (60 mM)10Lower affinity of inhibition>10[1][2]

Note: The IC50 value for phenylephrine-induced contraction is an approximation based on reported data for Orai1/3 currents and may vary depending on experimental conditions. The inhibitory effect on high K+-induced contraction is notably less potent.

Experimental Protocols

Protocol 1: Preparation of Mouse Aortic Rings for Isometric Tension Measurement

This protocol is adapted from established methodologies for studying vascular reactivity in isolated mouse aorta[7][8][9][10][11].

Materials and Reagents:

  • Male C57BL/6 mice (8-12 weeks old)

  • Krebs-Ringer Bicarbonate Buffer (composition in mM: 118.3 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine (PE)

  • Potassium Chloride (KCl)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Dissection microscope

  • Fine surgical instruments (forceps, scissors)

  • Isometric wire myograph system (e.g., DMT, Radnoti)[7][8]

  • Data acquisition system (e.g., PowerLab)[8]

  • Tungsten wires (40 µm diameter)

Procedure:

  • Euthanasia and Aorta Dissection: Euthanize the mouse using an approved method. Make a midline abdominal incision and extend it to the thorax to expose the thoracic aorta. Carefully dissect the thoracic aorta from the surrounding connective and adipose tissue and place it in ice-cold Krebs-Ringer buffer.

  • Aortic Ring Preparation: Under a dissection microscope, remove any remaining connective tissue. Cut the aorta into 2 mm rings[9]. Take care to not stretch or damage the vessel.

  • Mounting the Aortic Rings: Mount each aortic ring on two tungsten wires in the organ bath chambers of the isometric myograph system. One wire is connected to a force transducer, and the other is attached to a micrometer for adjusting tension[7][8].

  • Equilibration: Equilibrate the aortic rings in the organ bath containing Krebs-Ringer buffer, maintained at 37°C and continuously bubbled with carbogen gas. Allow the rings to equilibrate for at least 60 minutes, replacing the buffer every 15-20 minutes.

  • Optimal Passive Tension Determination: Gradually stretch the aortic rings to their optimal passive tension. This is typically determined by repeatedly stimulating the rings with a high K+ solution (e.g., 60 mM KCl) at increasing passive tensions until a maximal contractile response is achieved. For mouse aorta, an optimal preload is often in the range of 16-20 mN[9].

  • Viability Check: After setting the optimal passive tension, challenge the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to ensure their viability and contractile capacity. Wash the rings and allow them to return to baseline tension.

Protocol 2: Investigating the Effect of this compound on Aortic Contraction

Procedure:

  • Baseline Recording: Record a stable baseline tension for at least 20 minutes.

  • Pre-incubation with this compound: Add this compound (or vehicle control, DMSO) to the organ bath at the desired final concentration. The final concentration of DMSO should not exceed 0.1%. Incubate the aortic rings with this compound for 20-30 minutes.

  • Agonist-Induced Contraction:

    • Phenylephrine-Induced Contraction: Generate a cumulative concentration-response curve to phenylephrine (e.g., 1 nM to 10 µM) in the presence and absence of this compound. This will assess the effect of this compound on receptor-operated Ca2+ entry.

    • High K+-Induced Contraction: Induce contraction with a high K+ solution (e.g., 60 mM KCl) in the presence and absence of this compound. This will evaluate the effect on depolarization-induced Ca2+ influx through voltage-gated Ca2+ channels.

  • Data Analysis: Measure the maximal contraction induced by each agonist. Express the contraction as a percentage of the maximal response to high K+ or as absolute force (mN). Calculate the IC50 of this compound for the inhibition of agonist-induced contractions.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Vascular Smooth Muscle Contraction and Inhibition by this compound

cluster_agonist Agonist Stimulation cluster_sr Sarcoplasmic Reticulum (SR) cluster_pm Plasma Membrane Agonist (e.g., Phenylephrine) Agonist (e.g., Phenylephrine) Gq/11 Gq/11 Agonist (e.g., Phenylephrine)->Gq/11 PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 TRPC6 TRPC6 DAG->TRPC6 activates IP3R IP3R IP3->IP3R activates SR Ca2+ Store SR Ca2+ Store STIM1 STIM1 SR Ca2+ Store->STIM1 activates upon depletion Increased [Ca2+]i Increased [Ca2+]i SR Ca2+ Store->Increased [Ca2+]i Ca2+ release IP3R->SR Ca2+ Store releases Ca2+ ORAI1 ORAI1 STIM1->ORAI1 activates Ca2+ Influx Ca2+ Influx TRPC6->Ca2+ Influx ORAI1->Ca2+ Influx VGCC VGCC VGCC->Ca2+ Influx This compound This compound This compound->ORAI1 inhibits Depolarization Depolarization Depolarization->VGCC activates Ca2+ Influx->Increased [Ca2+]i Contraction Contraction Increased [Ca2+]i->Contraction

Caption: Signaling pathways in vascular smooth muscle cell contraction.

Experimental Workflow for Studying this compound Effects

A 1. Aorta Isolation and Ring Preparation BB BB A->BB B 2. Mounting in Wire Myograph C 3. Equilibration and Optimal Tension Setting D 4. Viability Check with Phenylephrine C->D E 5. Pre-incubation with this compound or Vehicle D->E F 6. Agonist-Induced Contraction (Phenylephrine or High K+) E->F G 7. Data Recording and Analysis F->G BB->C

Caption: Experimental workflow for isometric contraction studies.

References

Troubleshooting & Optimization

GSK-7975A solubility and preparation of stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for handling GSK-7975A, a potent inhibitor of CRAC (Calcium Release-Activated Calcium) channels.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is highly soluble in DMSO. It is crucial to use a new, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound[1].

Q2: What is the solubility of this compound in common solvents?

The solubility of this compound in various solvents is summarized below. For aqueous solutions for in vivo use, co-solvents are required.

Solvent/Vehicle SystemSolubilityUse Case
DMSO≥ 90 mg/mL (226.53 mM)In Vitro Stock
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.29 mM)In Vivo Formulation
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.29 mM)In Vivo Formulation
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.29 mM)In Vivo Formulation

Q3: How should I prepare a stock solution of this compound?

A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. Generally, a stock solution of 10 mM in DMSO is standard for many laboratory applications[2].

Q4: How should I store the solid compound and my stock solutions?

Proper storage is critical to maintain the stability and activity of this compound.

FormStorage TemperatureShelf Life
Solid Powder-20°C3 years
4°C2 years
Stock Solution in Solvent-80°C2 years
-20°C1 year[1] (or up to 3 months[3])

Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing[1][3].

Troubleshooting Guide

Problem: The compound won't dissolve completely or has precipitated out of solution.

  • Solution 1: Use Fresh Solvent. DMSO is hygroscopic and readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of this compound. Always use a newly opened bottle of anhydrous, high-purity DMSO for preparing your stock solution[1].

  • Solution 2: Gentle Warming and Sonication. If you observe precipitation or cloudiness, you can gently warm the solution (e.g., in a 37°C water bath) and/or use a sonicator bath to aid dissolution[1]. Be cautious with heating to avoid compound degradation.

  • Solution 3: Check Concentration. Ensure you are not attempting to prepare a solution that exceeds the maximum solubility of the compound in your chosen solvent system.

Problem: I am seeing unexpected or inconsistent results in my cell-based assays.

  • Solution 1: Verify Final Solvent Concentration. High concentrations of solvents like DMSO can have cytotoxic or off-target effects in cell cultures[4]. Ensure the final concentration of DMSO in your culture medium is consistent across all experiments and below a level that affects your specific cell type (typically ≤ 0.5%).

  • Solution 2: Prepare Fresh Working Solutions. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use. For in vitro assays, prepare working dilutions fresh from a frozen stock aliquot for each experiment to ensure consistency.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 397.31 g/mol )[5].

Materials:

  • This compound solid powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Weigh the Compound: Accurately weigh out a specific mass of this compound powder. For example, to prepare 1 mL of a 10 mM solution, you would need 3.97 mg.

  • Add Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder. The table below provides volumes for common stock concentrations.

  • Dissolve: Vortex or gently mix the solution until the powder is completely dissolved. If needed, use gentle warming or sonication as described in the troubleshooting section.

  • Aliquot and Store: Once fully dissolved, dispense the stock solution into single-use aliquots in sterile tubes. Store the aliquots at -20°C or -80°C as recommended[1][3].

Stock Solution Preparation Table (for M.W. = 397.31 g/mol ):

Desired ConcentrationMass of this compoundVolume of DMSO to Add
10 mM1 mg0.2517 mL
5 mM1 mg0.5034 mL
1 mM1 mg2.5170 mL

Visualized Workflows and Pathways

Store-Operated Calcium Entry (SOCE) Pathway

This compound is an inhibitor of the CRAC channel, which is a key component of the Store-Operated Calcium Entry (SOCE) pathway. This pathway is initiated by the depletion of calcium from the endoplasmic reticulum (ER).

SOCE_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_PM Plasma Membrane cluster_Cyto Cytosol STIM1_inactive STIM1 (Inactive) Ca2+ Bound STIM1_active STIM1 (Active) Ca2+ Unbound STIM1_inactive->STIM1_active 5. ER Ca2+ Depletion Causes Conformational Change ORAI1 ORAI1 Channel (Closed) STIM1_active->ORAI1 6. Translocates & Activates Ca_ER Ca2+ Ca_cyto Ca2+ (Influx) ORAI1->Ca_cyto 7. Ca2+ Influx PLC PLC IP3 IP3 PLC->IP3 2. Generates IP3R IP3 Receptor IP3->IP3R 3. Binds IP3R->Ca_ER 4. Ca2+ Release Response Cellular Response (e.g., Gene Transcription, Mediator Release) Ca_cyto->Response 8. Downstream Signaling Receptor GPCR/RTK Receptor->PLC Ligand Ligand Ligand->Receptor 1. Activation GSK This compound GSK->ORAI1 Inhibits Stock_Prep_Workflow start Start weigh 1. Weigh this compound Powder Accurately start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Mix Until Dissolved add_dmso->dissolve check Is Solution Clear? dissolve->check troubleshoot Troubleshoot: - Gentle Warming - Sonication check->troubleshoot No aliquot 4. Aliquot into Single-Use Tubes check->aliquot Yes troubleshoot->dissolve store 5. Store at -20°C or -80°C aliquot->store end End store->end

References

Technical Support Center: Optimizing GSK-7975A for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the working concentration of GSK-7975A for cell-based assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, orally available small molecule inhibitor of Ca2+ release-activated calcium (CRAC) channels.[1] Its primary mechanism of action is the blockade of ORAI1 and ORAI3, the pore-forming subunits of the CRAC channel.[2][3] This inhibition prevents store-operated calcium entry (SOCE) into the cell, a critical process for various cellular functions, including T-cell activation and mast cell degranulation.[1] this compound is thought to act as an allosteric blocker of the Orai pore and does not appear to interfere with the interaction between STIM1 (the calcium sensor in the endoplasmic reticulum) and Orai channels.[4][5]

Q2: What is the recommended starting concentration for this compound in cell-based assays?

The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. However, based on published data, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for most experiments. For instance, the IC50 for Orai1 and Orai3 currents in HEK293 cells is approximately 4 µM.[3][4] In RBL mast cells, the IC50 for inhibiting thapsigargin-induced calcium entry is around 0.8 µM, with 3 µM this compound reducing the release of inflammatory mediators by up to 50%.[1][4]

Q3: How should I prepare and store this compound stock solutions?

This compound has modest aqueous solubility.[6] It is recommended to prepare a concentrated stock solution in a non-aqueous solvent like dimethyl sulfoxide (B87167) (DMSO). For long-term storage, aliquoted stock solutions should be kept at -20°C for up to one year or -80°C for up to two years.[1] When preparing working solutions, it is advisable to make fresh dilutions in your cell culture medium for each experiment to ensure stability and minimize precipitation.

Q4: What are the known off-target effects of this compound?

While this compound is a selective CRAC channel inhibitor, it has been shown to potently inhibit TRPV6 channels.[3] Researchers should consider this potential off-target effect when interpreting data, especially in cell types known to express TRPV6. Additionally, the inhibitory action of this compound can be influenced by the pore geometry of the Orai channel; for example, the Orai1 E106D pore mutant exhibits reduced sensitivity to the compound.[4]

Q5: Is this compound stable in cell culture media?

The stability of small molecules like this compound in cell culture media at 37°C can vary depending on the media composition and incubation time.[7] It is best practice to prepare fresh working solutions from a frozen DMSO stock for each experiment. If long-term incubations are necessary, it is advisable to perform a stability study under your specific experimental conditions to ensure the compound's integrity over the course of the assay.[7]

Troubleshooting Guide

Problem: I am not observing any inhibition of my target pathway.

  • Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low for your specific cell type or assay conditions.

    • Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration. We recommend testing a range from 0.1 µM to 100 µM.[4]

  • Possible Cause 2: Compound Instability or Precipitation. this compound may have degraded or precipitated out of solution.

    • Solution: Prepare fresh working solutions for each experiment. When diluting the DMSO stock in aqueous media, ensure thorough mixing and visually inspect for any signs of precipitation.

  • Possible Cause 3: Insensitive Orai Channel Splice Variant or Mutant. Your cell model may express an Orai variant with reduced sensitivity to this compound.[4]

    • Solution: If possible, confirm the expression of this compound-sensitive Orai channels (e.g., wild-type Orai1 or Orai3) in your cells.

Problem: I am observing high variability between my replicates.

  • Possible Cause 1: Uneven Cell Plating. Inconsistent cell numbers across wells can lead to variable results.

    • Solution: Ensure a homogenous single-cell suspension before plating and use appropriate techniques to avoid edge effects in multi-well plates.[8][9]

  • Possible Cause 2: Inconsistent Compound Concentration. Inaccurate pipetting or incomplete mixing can lead to variations in the final compound concentration.

    • Solution: Calibrate your pipettes regularly and ensure thorough mixing of the compound in the assay plate.

  • Possible Cause 3: Cell Health Issues. Unhealthy or stressed cells may respond inconsistently to treatment.

    • Solution: Monitor cell morphology and viability throughout the experiment. Ensure cells are in the logarithmic growth phase and not overly confluent.[9]

Problem: I am seeing significant cytotoxicity in my cell model.

  • Possible Cause 1: High Concentration of this compound. The concentration used may be toxic to your specific cell line.

    • Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the non-toxic concentration range of this compound for your cells.

  • Possible Cause 2: High DMSO Concentration. The final concentration of the vehicle (DMSO) may be causing cellular stress or death.

    • Solution: Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.

Data Presentation

Table 1: Reported IC50 Values and Effective Concentrations of this compound

Cell TypeAssayParameter MeasuredIC50 / Effective Concentration
HEK293ElectrophysiologyOrai1 Currents~4.1 µM
HEK293ElectrophysiologyOrai3 Currents~3.8 µM
RBL Mast CellsCalcium Influx AssayThapsigargin-induced Ca2+ entry~0.8 µM
Human Lung Mast CellsMediator Release AssayHistamine, LTC4, Cytokine Release3 µM (up to 50% inhibition)
Pancreatic Acinar CellsCalcium Influx AssayToxin-induced Ca2+ influx>90% inhibition at tested concentrations

Data compiled from multiple sources.[1][3][4]

Experimental Protocols

Protocol: Determining the Optimal Working Concentration of this compound using a Fluorescent Calcium Influx Assay

This protocol provides a general framework for a dose-response experiment. It should be adapted based on the specific cell type and available equipment.

  • Cell Plating:

    • Seed your cells in a 96-well, black-walled, clear-bottom plate at a density optimized for your cell line.

    • Allow cells to adhere and grow overnight under standard culture conditions.

  • Fluorescent Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add the loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • Wash the cells gently with an appropriate assay buffer to remove excess dye.

  • Compound Incubation:

    • Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range to test would be 0.01, 0.1, 1, 10, and 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Initiation of Calcium Influx:

    • To induce store-operated calcium entry, add an agent that depletes endoplasmic reticulum calcium stores, such as thapsigargin (B1683126) (e.g., 1 µM final concentration).

    • Alternatively, a specific agonist for a receptor that triggers calcium release can be used.

  • Data Acquisition:

    • Immediately begin measuring fluorescence intensity using a fluorescence plate reader.

    • Collect data at regular intervals (e.g., every 5-10 seconds) for a sufficient duration to capture the peak calcium response and its subsequent decay.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle-only control.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

G cluster_0 Endoplasmic Reticulum cluster_1 Plasma Membrane STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active Ca2+ Depletion ORAI ORAI Channel (Closed) STIM1_active->ORAI Ca_store Ca2+ Store ORAI_open ORAI Channel (Open) ORAI->ORAI_open STIM1 Binding Ca_cytosolic Cytosolic Ca2+ Increase ORAI_open->Ca_cytosolic Ca_extracellular Extracellular Ca2+ Ca_extracellular->ORAI_open Ca2+ Influx Downstream Signaling\n(e.g., NFAT activation, degranulation) Downstream Signaling (e.g., NFAT activation, degranulation) Ca_cytosolic->Downstream Signaling\n(e.g., NFAT activation, degranulation) GSK7975A This compound GSK7975A->ORAI_open Inhibition

Caption: this compound inhibits the ORAI channel, blocking calcium influx.

G start Start: Optimize this compound Concentration plate_cells Plate cells in a 96-well plate and allow to adhere overnight start->plate_cells load_dye Load cells with a calcium-sensitive fluorescent dye plate_cells->load_dye prepare_compound Prepare serial dilutions of this compound (e.g., 0.01 µM to 100 µM) load_dye->prepare_compound incubate_compound Incubate cells with this compound dilutions and vehicle control prepare_compound->incubate_compound induce_influx Induce store-operated calcium entry (e.g., with Thapsigargin) incubate_compound->induce_influx read_plate Measure fluorescence intensity on a plate reader induce_influx->read_plate analyze_data Analyze data: Calculate ΔF, normalize to control read_plate->analyze_data plot_curve Plot dose-response curve and determine IC50 value analyze_data->plot_curve end End: Optimal concentration determined plot_curve->end

Caption: Workflow for optimizing this compound working concentration.

G cluster_no_inhibition Troubleshooting: No Inhibition cluster_high_variability Troubleshooting: High Variability cluster_cytotoxicity Troubleshooting: Cytotoxicity start Problem Observed no_inhibition No Inhibition Observed start->no_inhibition high_variability High Variability start->high_variability cytotoxicity Cytotoxicity Observed start->cytotoxicity ni_q1 Is the concentration optimal? no_inhibition->ni_q1 hv_q1 Is cell plating even? high_variability->hv_q1 ct_q1 Is compound concentration too high? cytotoxicity->ct_q1 ni_s1 Perform dose-response experiment (0.1-100 µM) ni_q1->ni_s1 No ni_q2 Is the compound stable? ni_q1->ni_q2 Yes ni_a1_yes Yes ni_a1_no No ni_s2 Prepare fresh solutions, check for precipitation ni_q2->ni_s2 No hv_s1 Optimize cell seeding protocol, check for edge effects hv_q1->hv_s1 No hv_q2 Is compound prep consistent? hv_q1->hv_q2 Yes hv_s2 Calibrate pipettes, ensure proper mixing hv_q2->hv_s2 No ct_s1 Perform cytotoxicity assay to find non-toxic range ct_q1->ct_s1 Yes ct_q2 Is DMSO concentration too high? ct_q1->ct_q2 No ct_s2 Lower final DMSO concentration (≤0.1%) ct_q2->ct_s2 Yes

Caption: Troubleshooting guide for common this compound assay issues.

References

Technical Support Center: GSK-7975A and Ion Channel Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of GSK-7975A on various ion channels. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your investigations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing incomplete inhibition of store-operated calcium entry (SOCE) in our cell line with this compound. What could be the reason?

A1: Several factors could contribute to incomplete inhibition:

  • Orai Subunit Composition: this compound exhibits differential inhibitory effects on Orai isoforms. While it potently inhibits ORAI1 and ORAI2, it is less effective against ORAI3-containing channels.[1] Your cell line may express a significant population of ORAI3 homomers or ORAI1/3 heteromers. Consider identifying the specific Orai subunits expressed in your cells using qPCR or Western blotting.

  • Compound Concentration and Incubation Time: Ensure you are using an appropriate concentration and pre-incubation time. For endogenous CRAC channels in RBL mast cells, the IC50 is approximately 0.8 µM, while for heterologously expressed Orai1/STIM1, the IC50 is around 4 µM.[2][3] A 30-minute pre-incubation is often cited.[2]

  • Activation Method: The method of channel activation can influence inhibitor sensitivity. For instance, Orai3 currents activated by 2-APB are approximately 10-fold less sensitive to this compound compared to store-depletion activated channels.[2]

Q2: Our patch-clamp electrophysiology results show inhibition of a non-CRAC calcium channel. Is this a known off-target effect?

A2: Yes, this compound has documented off-target effects on other calcium-selective channels. Notably:

  • L-type Voltage-Gated Calcium Channels (CaV1.2): this compound has been shown to inhibit L-type calcium channels with an IC50 of approximately 8 µM.[2]

  • TRPV6 Channels: this compound is a potent inhibitor of TRPV6 channels.[3][4] At a concentration of 10 µM, it can completely block rat TRPV6 channel currents.[2]

If you suspect off-target effects, it is crucial to perform control experiments using specific blockers for the suspected channel to confirm the observation.

Q3: Does this compound interfere with the STIM1-Orai1 signaling cascade upstream of channel gating?

A3: Current evidence suggests that this compound acts directly on the Orai channel pore or has an allosteric effect on the channel's selectivity filter.[2][3] It does not appear to affect the upstream processes of STIM1 oligomerization or the direct interaction and coupling between STIM1 and Orai1.[2][3]

Q4: We are seeing variability in our results between different mouse models. Is this expected?

A4: Yes, the effects of this compound can be tissue- and model-dependent. For example, in mouse models of acute pancreatitis, the efficacy of this compound in reducing certain inflammatory markers was dose-dependent and varied between pancreatic and lung tissue.[5] This is likely due to differences in the underlying pathophysiology and the specific ion channels involved in each model.

Summary of this compound Activity on Various Ion Channels

Channel TargetCell Type / Expression SystemPotency (IC50)Notes
Primary Targets
Endogenous CRACRBL-2H3 mast cells0.8 ± 0.1 µMInhibition of thapsigargin-induced Ca²+ entry.[2]
Orai1/STIM1HEK293 cells~ 4 µMWhole-cell patch-clamp measurements.[2][3]
Orai3/STIM1HEK293 cells~ 4 µMWhole-cell patch-clamp measurements.[2][3]
Orai1 & Orai2ORAI1/2/3 triple-null cellsSubstantial abrogation[1]
Orai3ORAI1/2/3 triple-null cellsPartial inhibition[1]
Off-Targets
L-type Ca²⁺ Channel (CaV1.2)Recombinantly expressed~ 8 µMSlight inhibitory effect noted in a screening panel.[2]
TRPV6 ChannelHEK293 cellsComplete inhibition at 10 µMRate of inhibition is comparable to La³⁺.[2][6]
Non-selective cation channelsMouse aortic smooth muscle cellsPotent inhibitionContributes to repolarization and relaxation of aortic smooth muscle.[7]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Measuring ICRAC

This protocol is adapted from studies characterizing this compound effects on heterologously expressed Orai/STIM1 channels in HEK293 cells.[2]

  • Cell Preparation: Plate HEK293 cells co-transfected with Orai1 and STIM1 onto glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl₂, 10 CaCl₂, 5 Glucose, 10 HEPES (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 145 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 10 BAPTA (pH 7.2 with CsOH). To achieve passive store depletion and activate ICRAC.

  • Recording:

    • Establish a whole-cell configuration.

    • Hold the cell at a potential of 0 mV.

    • Apply voltage ramps from -100 mV to +100 mV over 50 ms, applied every 2 seconds.

    • Allow ICRAC to fully develop (typically 5-10 minutes after achieving whole-cell configuration).

  • Compound Application:

    • Once a stable ICRAC is established, perfuse the external solution containing the desired concentration of this compound (e.g., 10 µM).

    • Record the current until a new steady-state inhibition is reached.

    • For washout experiments, perfuse with the control external solution.

Protocol 2: Fura-4 Calcium Influx Assay

This protocol measures changes in intracellular calcium concentration in response to store depletion and subsequent calcium entry.[2]

  • Cell Preparation: Plate RBL-2H3 cells on black-walled, clear-bottom 96-well plates.

  • Dye Loading:

    • Load cells with Fura-4 AM (or a similar Ca²⁺ indicator) in a physiological salt solution for 30-60 minutes at room temperature.

    • Wash the cells to remove extracellular dye.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes.

  • Measurement:

    • Use a fluorescence plate reader capable of ratiometric measurement (e.g., 340/380 nm excitation, ~510 nm emission).

    • Record a baseline fluorescence ratio.

    • To deplete intracellular calcium stores, add thapsigargin (B1683126) (e.g., 1 µM) in a calcium-free buffer.

    • Once the intracellular calcium release has returned to baseline, add a buffer containing calcium (e.g., 2 mM final concentration) to initiate store-operated calcium entry.

  • Data Analysis: The magnitude of the increase in the Fura-4 ratio after the addition of external calcium corresponds to the level of SOCE. Compare the response in this compound-treated wells to the vehicle control.

Visual Guides

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis cell_culture Cell Culture (e.g., HEK293, RBL) transfection Transfection (if required, e.g., Orai1/STIM1) cell_culture->transfection plating Plate Cells for Assay transfection->plating incubation Pre-incubate with This compound plating->incubation activation Activate Channels (e.g., Thapsigargin) incubation->activation measurement Measure Response (Ca²+ influx or I-CRAC) activation->measurement data_acq Data Acquisition measurement->data_acq quantification Quantify Inhibition (IC50 Calculation) data_acq->quantification off_target_val Off-Target Validation (Control Blockers) quantification->off_target_val conclusion Conclusion quantification->conclusion off_target_val->conclusion troubleshooting_logic start Start: Incomplete Inhibition Observed check_concentration Is [this compound] and incubation time adequate? start->check_concentration check_activation Is activation method store-depletion dependent? check_concentration->check_activation Yes increase_conc Action: Increase concentration or incubation time check_concentration->increase_conc No check_subunit What is the Orai subunit composition? check_activation->check_subunit Yes consider_2apb Note: 2-APB activated Orai3 is less sensitive check_activation->consider_2apb No identify_subunits Action: Profile Orai isoform expression (qPCR) check_subunit->identify_subunits Unknown conclusion Conclusion: Incomplete inhibition likely due to ORAI3 expression check_subunit->conclusion ORAI3 High identify_subunits->conclusion

References

Technical Support Center: GSK-7975A and TRPV6 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, characterizing, and mitigating the off-target effects of GSK-7975A on TRPV6 channels during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor primarily targeting Calcium Release-Activated Calcium (CRAC) channels, which are critical for store-operated calcium entry (SOCE) in various cell types. The pore-forming units of CRAC channels are Orai proteins (Orai1, Orai2, and Orai3).

Q2: What is the known off-target effect of this compound on TRPV6 channels?

A2: this compound has been observed to inhibit the Transient Receptor Potential Vanilloid 6 (TRPV6) channel, a highly calcium-selective ion channel predominantly expressed in epithelial tissues.[1][2] This represents a significant off-target effect that can confound experimental results where TRPV6 is present.

Q3: Why is it important to consider the off-target effects of this compound on TRPV6?

A3: TRPV6 plays a crucial role in calcium homeostasis and has been implicated in various physiological processes and diseases, including cancer.[3][4] Uncontrolled inhibition of TRPV6 by this compound can lead to misinterpretation of experimental data, attributing observed phenotypes to CRAC channel inhibition when they may be, in part or wholly, due to effects on TRPV6.

Q4: What are the initial steps to determine if this compound is affecting TRPV6 in my experimental system?

A4: The first step is to ascertain whether your cells or tissues of interest express TRPV6. This can be done using techniques like quantitative PCR (qPCR), western blotting, or immunohistochemistry. If TRPV6 is present, further functional assays are recommended to assess the impact of this compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent results across different cell lines treated with this compound. Differential expression levels of Orai isoforms and TRPV6.1. Profile the expression levels of Orai1, Orai2, Orai3, and TRPV6 in each cell line. 2. Correlate the potency of this compound with the expression profile to identify potential dependencies on specific channels.
Observed phenotype does not correlate with known functions of CRAC channels. The phenotype may be driven by the off-target inhibition of TRPV6.1. Use a structurally different CRAC channel inhibitor with a potentially different off-target profile to see if the phenotype is recapitulated. 2. Employ genetic knockdown (e.g., siRNA or shRNA) or knockout (e.g., CRISPR/Cas9) of TRPV6 to assess if this mimics or occludes the effect of this compound.
Difficulty in distinguishing between CRAC and TRPV6 mediated calcium entry. Both channels contribute to intracellular calcium concentration.1. Design electrophysiology experiments to isolate TRPV6 currents from CRAC currents based on their distinct biophysical and pharmacological properties. 2. Use specific activators or inhibitors for each channel type where possible. For instance, TRPV6 is constitutively active, while CRAC channels are activated by store depletion.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound on its intended CRAC channel targets and its off-target TRPV6.

Target Channel Cell Type Method IC50 / Inhibition Reference
Orai1 HEK293Patch-clampIC50: 4.1 μM[1]
Orai2 ORAI-TKO HEK293Patch-clampSignificantly inhibited at 10 μM[5]
Orai3 HEK293Patch-clampIC50: 3.8 μM[1]
Orai3 ORAI-TKO HEK293Patch-clampPartially inhibited at 10 μM[5]
Endogenous CRAC RBL mast cellsCa2+ influxIC50: 0.8 ± 0.1 μM[1]
TRPV6 (rat) HEK293Patch-clampComplete inhibition at 10 μM[1]
L-type Ca2+ channels HEK293Patch-clampModerate inhibition at 10 µM[1]

Key Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure this compound Inhibition of TRPV6 Currents

Objective: To quantify the inhibitory effect of this compound on TRPV6 channel activity.

Methodology:

  • Cell Culture: Culture HEK293 cells transiently or stably expressing human or rat TRPV6.

  • Electrophysiology Setup: Use a standard patch-clamp rig with an amplifier and data acquisition system.

  • Pipette Solution (Intracellular):

    • 145 mM Cs-aspartate

    • 10 mM HEPES

    • 10 mM BAPTA

    • 4 mM Mg-ATP

    • Adjust pH to 7.2 with CsOH.

  • Bath Solution (Extracellular):

    • For measuring Na+ currents through TRPV6 (in divalent-free conditions to maximize current):

      • 150 mM NaCl

      • 10 mM HEPES

      • 1 mM EDTA

      • Adjust pH to 7.4 with NaOH.

    • For measuring Ca2+ currents, replace NaCl with an equimolar amount of CaCl2.

  • Recording Procedure:

    • Establish a whole-cell configuration.

    • Hold the cell at a holding potential of +20 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 400 ms) to elicit TRPV6 currents.[6]

    • Record baseline currents in the extracellular solution.

    • Perfuse the bath with the extracellular solution containing various concentrations of this compound (e.g., 0.1, 1, 3, 10 μM).[1]

    • Record currents at each concentration until a steady-state inhibition is reached.

  • Data Analysis:

    • Measure the current amplitude at a negative potential (e.g., -80 mV).

    • Normalize the current amplitude in the presence of this compound to the baseline current.

    • Plot the normalized current as a function of this compound concentration to determine the IC50 value.

Protocol 2: Calcium Imaging to Assess this compound-Mediated Inhibition of TRPV6-Dependent Calcium Influx

Objective: To measure the effect of this compound on intracellular calcium levels in cells expressing TRPV6.

Methodology:

  • Cell Culture: Plate cells expressing TRPV6 on glass-bottom dishes suitable for microscopy.

  • Calcium Indicator Loading:

    • Incubate cells with a calcium-sensitive dye (e.g., 2-5 μM Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at room temperature.

    • Wash the cells with the buffer to remove excess dye.

  • Imaging Setup: Use an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a system capable of ratiometric imaging for Fura-2).

  • Experimental Procedure:

    • Perfuse the cells with a physiological buffer containing a low concentration of extracellular calcium to establish a baseline.

    • Switch to a buffer with a higher calcium concentration to induce TRPV6-mediated calcium influx.

    • Once a stable calcium signal is observed, perfuse the cells with the high-calcium buffer containing this compound at the desired concentration.

    • Record the changes in intracellular calcium concentration over time.

  • Data Analysis:

    • Quantify the fluorescence intensity or ratio over time.

    • Calculate the rate and magnitude of the calcium influx before and after the application of this compound.

    • Compare the inhibition of the calcium signal at different concentrations of the compound.

Visualizations

cluster_0 Mitigation Strategy Workflow start Start: Observe unexpected phenotype with this compound check_expression Check TRPV6 expression in the experimental system (qPCR, Western Blot) start->check_expression is_expressed TRPV6 expressed? check_expression->is_expressed no_off_target TRPV6 not expressed. Off-target effect on TRPV6 is unlikely. is_expressed->no_off_target No functional_assays Perform functional assays (Patch-clamp, Calcium Imaging) to confirm this compound effect on TRPV6 is_expressed->functional_assays Yes confirm_inhibition Inhibition confirmed? functional_assays->confirm_inhibition alternative_inhibitor Use structurally different CRAC inhibitor confirm_inhibition->alternative_inhibitor Yes genetic_validation Use genetic approach (siRNA/CRISPR) to validate TRPV6 role confirm_inhibition->genetic_validation Yes compare_results Compare phenotypes alternative_inhibitor->compare_results genetic_validation->compare_results conclusion Conclude the role of on-target vs. off-target effects compare_results->conclusion

Caption: Workflow for investigating and mitigating this compound off-target effects.

cluster_1 Simplified TRPV6 Signaling TRPV6 TRPV6 Channel Ca_influx Ca2+ Influx TRPV6->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin activates Downstream Downstream Signaling (e.g., Gene expression, Cell proliferation) Ca_influx->Downstream Calmodulin->TRPV6 negative feedback GSK7975A This compound GSK7975A->TRPV6 inhibits

Caption: Simplified diagram of TRPV6 channel signaling and its inhibition by this compound.

References

Stability and storage of GSK-7975A solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of GSK-7975A solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

A1: For long-term storage, the solid form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2] It is also recommended to protect it from light.[3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][4][5] Ethanol can also be used.[4] The compound is insoluble in water.[4][5]

Q3: What is the solubility of this compound in common solvents?

A3: The solubility of this compound varies slightly among suppliers but is generally high in DMSO. It is crucial to use fresh, anhydrous DMSO as its hygroscopic nature can negatively impact solubility.[2][4]

Q4: How should I store this compound stock solutions?

A4: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2] Some suppliers suggest that stock solutions are stable for up to 3 months at -20°C.[3] For short-term storage of a few days to weeks, 0-4°C is acceptable.[5]

Q5: My this compound solution appears to have precipitated. What should I do?

A5: If you observe precipitation, gentle warming and/or sonication can be used to help redissolve the compound.[2] To prevent precipitation, ensure you are using a sufficiently high concentration of the appropriate solvent and consider the storage temperature.

Data Summary Tables

Table 1: Storage Conditions for this compound

FormStorage TemperatureDurationCitations
Solid (Powder) -20°C3 years[1][2]
4°C2 years[1][2]
In Solvent (DMSO) -80°C2 years[2]
-20°C1 year[2]
-20°C3 months[3]
0-4°CDays to weeks[5]

Table 2: Solubility of this compound

SolventSolubilityCitations
DMSO ≥ 90 mg/mL (226.53 mM)[1][2]
79 mg/mL (198.84 mM)[4]
50 mg/mL
Ethanol 79 mg/mL[4]
Water Insoluble[4][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 397.31 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.97 mg.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the solid this compound. For a 10 mM solution, you would add DMSO to reach a final volume of 1 mL.

  • Dissolution: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming can be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate vials. Store the aliquots at -20°C or -80°C as recommended in Table 1.

Protocol 2: General Workflow for Assessing Solution Stability

This is a general guide for researchers wanting to assess the stability of their specific this compound working solutions under their experimental conditions.

  • Prepare a fresh stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.

  • Dilute the stock solution to the final working concentration in your experimental buffer or cell culture medium.

  • Divide the working solution into several aliquots.

  • Store the aliquots under different conditions you wish to test (e.g., 4°C, room temperature, 37°C) and for different durations (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point, analyze the concentration and purity of this compound in an aliquot from each storage condition using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Compare the results to the initial (time 0) sample to determine the percentage of degradation.

Visual Guides

Below are diagrams to illustrate key concepts and workflows related to this compound.

G cluster_upstream Upstream Signaling cluster_crac CRAC Channel Activation cluster_inhibition Inhibition by this compound Receptor Cell Surface Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 IP3 Generation PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca_Release Ca2+ Release from ER ER->Ca_Release STIM1_Oligomerization STIM1 Oligomerization Ca_Release->STIM1_Oligomerization STIM1_Orai1_Interaction STIM1-Orai1 Interaction STIM1_Oligomerization->STIM1_Orai1_Interaction CRAC_Activation CRAC Channel Activation STIM1_Orai1_Interaction->CRAC_Activation Ca_Influx Ca2+ Influx CRAC_Activation->Ca_Influx GSK7975A This compound GSK7975A->Ca_Influx Blocks

Caption: Mechanism of CRAC channel inhibition by this compound.

G start Start: this compound Powder weigh Weigh this compound start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

References

Troubleshooting inconsistent results with GSK-7975A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using GSK-7975A, a potent and orally available CRAC channel inhibitor.[1][2] This guide is intended for researchers, scientists, and drug development professionals to address potential inconsistencies in experimental results.

Troubleshooting Inconsistent Results

Problem 1: Higher than expected IC50 value or reduced potency.

Possible Causes:

  • Orai Pore Geometry: The inhibitory action of this compound is influenced by the geometry of the Orai pore.[3] Mutations in the Orai1 pore, such as E106D, can lead to a requirement for at least 10-fold higher concentrations of the inhibitor for a similar effect compared to wild-type Orai1.[3]

  • Differential ORAI Isoform Inhibition: this compound exhibits different inhibitory profiles against various ORAI isoforms. While it effectively abrogates ORAI1 and ORAI2 activity, it only causes partial inhibition of ORAI3.[4] The expression profile of ORAI isoforms in your experimental system will significantly impact the observed potency.

  • Assay-Specific Conditions: The IC50 value can vary based on the experimental setup. For instance, in RBL cells, the IC50 is reported as 800 nM, while in HEK293 cells expressing Orai1 and Orai3, the IC50 is approximately 4 µM.[5][6]

Solutions:

  • Sequence ORAI Channels: If working with cell lines, verify the sequence of the ORAI channels to check for any mutations in the pore region.

  • Characterize ORAI Isoform Expression: Determine the relative expression levels of ORAI1, ORAI2, and ORAI3 in your model system using techniques like qPCR or Western blotting.

  • Optimize Concentration: Perform a dose-response curve for your specific cell type and experimental conditions to determine the optimal concentration of this compound.

Problem 2: Variability in inhibition of store-operated Ca2+ entry (SOCE).

Possible Causes:

  • Off-Target Effects: this compound can also potently block TRPV6 channels, which may contribute to alterations in calcium influx independently of CRAC channel inhibition.[5][7]

  • Experimental Model Differences: The inhibitor does not affect acetylcholine (B1216132) or cholecystokinin-induced Ca2+ spiking in pancreatic acinar cell lines like AR42J, which have a neuronal phenotype, or in hepatocytes.[6]

  • Compound Stability and Solubility: this compound has modest aqueous solubility.[8] Improper dissolution or storage can lead to precipitation and a lower effective concentration.

Solutions:

  • Use Specific Blockers: To dissect the contribution of CRAC channels versus other potential off-targets, consider using other CRAC channel inhibitors with different mechanisms of action or specific TRPV6 blockers in parallel experiments.

  • Confirm Mechanism in Your Model: Validate that the observed Ca2+ influx in your system is indeed mediated by store-operated channels before attributing the effects solely to this compound's action on CRAC channels.

  • Proper Handling and Formulation: Ensure proper dissolution of this compound in a suitable solvent like DMSO and prepare fresh working solutions.[1][2] For in vivo studies, a phosphate (B84403) prodrug (GSK-6288B) has been used to improve delivery.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels.[1] It is believed to act as an allosteric blocker of the Orai pore, downstream of STIM1 oligomerization and the interaction between STIM1 and Orai.[3][7] It does not interfere with STIM1-STIM1 oligomerization or STIM1-Orai1 coupling.[3][9]

Q2: What are the recommended storage and solubility conditions for this compound?

A2:

  • Storage: For long-term storage, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Stock solutions in DMSO can be stored at -20°C and are stable for up to 3 months.[6]

  • Solubility: this compound is soluble in DMSO at concentrations of 50 mg/mL or higher.[2][6] It is important to use fresh, moisture-free DMSO as hygroscopic DMSO can negatively impact solubility.[1][2]

Q3: Does this compound affect all ORAI isoforms equally?

A3: No, this compound does not inhibit all ORAI isoforms with the same potency. It effectively inhibits ORAI1 and ORAI2, but only partially inhibits ORAI3.[4]

Q4: Are there known off-target effects for this compound?

A4: Yes, this compound has been shown to potently inhibit TRPV6 channels.[5][7] It exhibits good selectivity against a panel of more than 16 other ion channels, with only reduced effects on L-type Ca2+ (CaV1.2) channels.[6]

Q5: How does the inhibitory kinetics of this compound compare to other CRAC channel blockers?

A5: this compound exhibits a substantially slower rate of onset for inhibition compared to the typical pore blocker La3+.[3][9] The half-life for Orai1 inhibition is approximately 75-100 seconds, while for Orai3 it is faster at around 20 seconds.[6]

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 (CRAC Channels) 800 nMRBL cells[6]
~4 µMHEK293 (Orai1 & Orai3)[5][9]
3.4 µM (SOCE)Normal pancreatic acinar cells[6]
Inhibition Kinetics (t1/2) 75-100 sHEK293 (Orai1)[6]
~20 sHEK293 (Orai3)[6]
Solubility (DMSO) ≥ 90 mg/mLIn Vitro[1]
50 mg/mLIn Vitro[6]
79 mg/mLIn Vitro[2]
Storage (Powder) -20°C for 3 yearsN/A[1]
4°C for 2 yearsN/A[1]
Storage (Stock Solution) -20°C for 3 monthsDMSO[6]

Experimental Protocols

Protocol 1: In Vitro Preparation of this compound Stock Solution

  • Use fresh, anhydrous DMSO to prepare a stock solution. Hygroscopic DMSO can significantly reduce the solubility of the compound.[1]

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C for up to 3 months.[6]

Protocol 2: In Vivo Formulation of this compound

This protocol is for preparing a solution for in vivo experiments and should be prepared fresh on the day of use.[1]

  • Start with a clear stock solution of this compound in DMSO.

  • Sequentially add the following co-solvents, ensuring each is fully mixed before adding the next:

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • The final concentration of DMSO in this formulation is 10%.[1]

  • This method can achieve a solubility of ≥ 2.5 mg/mL.[1]

Visualizations

GSK-7975A_Signaling_Pathway Simplified Signaling Pathway of this compound Action ER Endoplasmic Reticulum (ER) Ca2+ Store STIM1 STIM1 ER->STIM1 Store Depletion ORAI1 ORAI1 Channel STIM1->ORAI1 Activation Ca_influx Ca2+ Influx ORAI1->Ca_influx Downstream Downstream Signaling (e.g., NFAT activation, Cytokine Release) Ca_influx->Downstream GSK7975A This compound GSK7975A->ORAI1 Inhibition

Caption: Mechanism of this compound inhibiting Ca2+ influx.

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Results Start Inconsistent Results Observed Check_Potency Is the IC50 higher than expected? Start->Check_Potency Check_SOCE Is SOCE inhibition variable? Check_Potency->Check_SOCE No Check_ORAI_Genetics Sequence ORAI channels for mutations. Check_Potency->Check_ORAI_Genetics Yes Check_Off_Target Consider off-target effects (e.g., TRPV6). Check_SOCE->Check_Off_Target Yes Check_ORAI_Expression Profile ORAI isoform expression (qPCR/WB). Check_ORAI_Genetics->Check_ORAI_Expression Optimize_Dose Perform dose-response curve. Check_ORAI_Expression->Optimize_Dose Solution Consistent Results Optimize_Dose->Solution Validate_Mechanism Confirm SOCE-dependence of Ca2+ influx. Check_Off_Target->Validate_Mechanism Check_Handling Review compound handling, solubility, and storage. Validate_Mechanism->Check_Handling Check_Handling->Solution

Caption: A logical workflow for troubleshooting this compound.

References

Technical Support Center: GSK-7975A Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK-7975A in patch-clamp experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a slow onset of action for this compound in my patch-clamp recordings?

A1: A slow rate of onset is a known characteristic of this compound's inhibition of Orai1 and Orai3 channels.[1] Unlike typical pore blockers such as La³⁺, which act rapidly, this compound exhibits a substantially slower inhibition kinetic.[1] This is likely due to its proposed mechanism of action, which is thought to involve an allosteric effect on the selectivity filter of the Orai channel rather than a direct pore block.[1] This mechanism is downstream of STIM1 oligomerization and the STIM1-Orai1 interaction.[1] Consequently, reaching a steady-state level of inhibition with this compound takes a considerable amount of time.

Q2: Is the slow onset of this compound reversible upon washout?

A2: The inhibition of Orai currents by this compound is not readily reversible.[1] Experiments have shown almost no recovery of the current even after a washout period of several minutes.[1] This persistent effect should be considered when designing experiments, as it may not be feasible to study the reversal of inhibition within a typical recording timeframe.

Q3: What is the recommended concentration range for this compound in patch-clamp experiments?

A3: The half-maximal inhibitory concentration (IC₅₀) for this compound is approximately 4 µM for both Orai1 and Orai3 channels when heterologously expressed in HEK293 cells.[1] Therefore, a concentration range of 1-10 µM is typically used to achieve significant inhibition. It is advisable to perform a concentration-response curve in your specific experimental system to determine the optimal concentration.

Q4: Does this compound affect STIM1 function?

A4: No, this compound is not known to interfere with the initial steps of CRAC channel activation. FRET microscopy experiments have indicated that this compound does not affect STIM1-STIM1 oligomerization or the coupling between STIM1 and Orai1.[1] Its action is downstream of these events, directly targeting the Orai channel.

Troubleshooting Guide

This guide addresses common issues encountered during patch-clamp experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
No discernible inhibitory effect of this compound Insufficient incubation time: Due to its slow onset, a brief application of this compound may not be sufficient to induce a noticeable block. Incorrect drug concentration: The prepared solution of this compound may be at a lower concentration than intended due to degradation or weighing errors. Low channel expression: The current amplitude may be too small to observe a significant reduction.Increase application time: Perfuse the cell with this compound for an extended period (several minutes) to allow for steady-state inhibition to be reached.[1] Prepare fresh drug solutions: this compound should be prepared fresh from a stock solution for each experiment. Confirm channel expression: Ensure robust expression of Orai channels in your chosen cell line.
Inconsistent or variable levels of inhibition Incomplete solution exchange: The perfusion system may not be adequately delivering the drug to the cell or washing it away if testing for reversibility (though not recommended for this compound). Cell-to-cell variability: The level of channel expression and cellular health can vary between individual cells.Optimize perfusion system: Ensure your perfusion system allows for rapid and complete solution exchange around the patched cell. Record from multiple cells: Obtain data from a sufficient number of cells to account for biological variability.
Loss of seal or cell death during long recordings Prolonged recording time: The extended application time required for this compound can lead to instability of the patch-clamp seal. Poor cell health: Unhealthy cells are less tolerant to long-duration recordings.Ensure high-quality seals: Aim for giga-ohm seals (>1 GΩ) before starting the experiment. Use healthy cells: Only use cells that appear healthy under the microscope, with smooth membranes. Optimize internal solution: Ensure the internal solution is well-filtered and contains appropriate components (e.g., ATP, GTP) to maintain cell health.
Slow perfusion system affecting onset measurement Dead volume in the perfusion tubing: A large dead volume will delay the delivery of this compound to the cell, confounding the measurement of its onset kinetics.Minimize dead volume: Use a perfusion system with minimal dead volume and position the outlet close to the cell.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound in patch-clamp experiments.

Parameter Value Channel Type Cell Line Reference
IC₅₀ ~4.1 µMOrai1HEK293[1]
IC₅₀ ~3.8 µMOrai3HEK293[1]
Onset of Action Substantially slower than La³⁺Orai1/Orai3HEK293[1]
Reversibility Not readily reversibleOrai1/Orai3HEK293[1]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of CRAC Currents and Inhibition by this compound

This protocol is adapted for recording store-operated CRAC currents (ICRAC) and assessing their inhibition by this compound in a heterologous expression system (e.g., HEK293 cells co-expressing STIM1 and Orai1/3).

1. Solutions and Reagents:

  • External Solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl₂, 2 MgCl₂, 10 D-glucose, 10 HEPES. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 8 MgCl₂, 10 BAPTA, 10 HEPES. pH adjusted to 7.2 with CsOH.

  • This compound Stock Solution: 10 mM in DMSO. Store at -20°C.

  • Store Depletion Agent: Thapsigargin (1 µM) or Ionomycin (1-2 µM).

2. Cell Preparation:

  • Co-transfect HEK293 cells with plasmids encoding STIM1 and the Orai channel of interest (Orai1 or Orai3).

  • Plate the transfected cells onto glass coverslips 24-48 hours before the experiment.

  • Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

3. Patch-Clamp Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a transfected cell with the patch pipette while applying positive pressure.

  • Once a dimple is observed on the cell surface, release the positive pressure to form a giga-ohm seal (>1 GΩ).

  • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

  • Allow the cell to dialyze with the internal solution containing BAPTA for 5-10 minutes to passively deplete intracellular calcium stores and activate ICRAC.

  • Clamp the cell at a holding potential of 0 mV and apply voltage ramps (e.g., -100 to +100 mV over 100 ms) every 2-5 seconds to elicit ICRAC.

4. Application of this compound:

  • Once a stable baseline ICRAC is established, switch the perfusion to the external solution containing the desired concentration of this compound (e.g., 10 µM).

  • Continuously record the current during drug application, allowing sufficient time for the slow onset of inhibition to reach a steady state. This may take several minutes.

  • Due to the slow and irreversible nature of the block, it is recommended to apply a single concentration of this compound per cell.

5. Data Analysis:

  • Measure the inward current amplitude at a negative potential (e.g., -80 mV) from the voltage ramps.

  • Plot the current amplitude over time to visualize the onset of inhibition.

  • To determine the IC₅₀, record from multiple cells using different concentrations of this compound and fit the concentration-response data with a Hill equation.

Visualizations

STIM1-Orai Signaling Pathway

STIM1_Orai_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca²⁺ STIM1_inactive STIM1 (Inactive) ER_Ca->STIM1_inactive dissociates from STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active Conformational Change & Oligomerization Orai1_closed Orai1 (Closed) Orai1_open Orai1 (Open) Orai1_closed->Orai1_open Gating Ca_Influx Ca²⁺ Influx Orai1_open->Ca_Influx mediates GSK7975A This compound GSK7975A->Orai1_open Allosteric Inhibition Store_Depletion Store Depletion (e.g., Thapsigargin) Store_Depletion->ER_Ca releases Downstream Downstream Signaling Ca_Influx->Downstream STIM1_active->Orai1_closed Binds to

Caption: STIM1-Orai activation pathway and site of this compound action.

Experimental Workflow for Assessing this compound Inhibition

Experimental_Workflow start Start prep_cells Prepare STIM1/Orai Co-transfected Cells start->prep_cells patch_cell Establish Whole-Cell Configuration prep_cells->patch_cell deplete_stores Passively Deplete Stores (BAPTA dialysis) patch_cell->deplete_stores record_baseline Record Baseline I_CRAC deplete_stores->record_baseline apply_drug Apply this compound record_baseline->apply_drug record_inhibition Record Slow Onset of Inhibition apply_drug->record_inhibition analyze_data Analyze Data (e.g., % inhibition, kinetics) record_inhibition->analyze_data end End analyze_data->end

Caption: Workflow for a patch-clamp experiment with this compound.

References

Technical Support Center: GSK-7975A and Orai Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the use of GSK-7975A to study its effects on different Orai isoforms.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on Orai channels?

A1: this compound acts as a selective blocker of Calcium Release-Activated Calcium (CRAC) channels, of which Orai proteins are the pore-forming subunits.[1] It functions as an allosteric pore blocker, meaning it binds to a site on the Orai channel that is distinct from the ion conduction pathway but influences the channel's conformation to inhibit calcium entry.[2][3] Importantly, this compound does not interfere with the upstream signaling events, such as the oligomerization of the endoplasmic reticulum calcium sensor STIM1 or the coupling of STIM1 to Orai1.[1]

Q2: Is this compound selective for a specific Orai isoform?

A2: The selectivity of this compound for different Orai isoforms is a subject of ongoing research with some conflicting findings. Some studies have shown that this compound inhibits Orai1 and Orai3 currents with similar potency.[1][4] However, other research conducted in ORAI1/2/3 triple-null cells suggests that this compound largely inhibits Orai1 and Orai2, while having a lower inhibitory effect on Orai3.[3]

Q3: What are the reported IC50 values for this compound on different Orai isoforms?

A3: In studies using HEK293 cells, the IC50 values for this compound on STIM1-mediated Orai1 and Orai3 currents were estimated to be approximately 4.1 µM and 3.8 µM, respectively.[1][4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent IC50 values for the same Orai isoform. - Cell line variability (endogenous Orai expression).- Differences in STIM1 co-expression levels.- Experimental conditions (e.g., temperature, buffer composition).- Purity and stability of this compound.- Use Orai isoform-specific knockout or triple-knockout cell lines for cleaner results.[5][6]- Ensure consistent STIM1 expression levels across experiments.- Standardize all experimental parameters.- Verify the quality of the this compound compound and prepare fresh solutions.
No inhibitory effect of this compound observed. - Incorrect compound concentration.- Ineffective store depletion to activate Orai channels.- this compound applied intracellularly.- Perform a dose-response curve to determine the optimal concentration.- Confirm store depletion using a positive control like thapsigargin.- this compound is reported to act from the extracellular side; ensure it is present in the bath solution.[2]
Unexpected potentiation of current with other inhibitors but not this compound. - The other inhibitor may have a different mechanism or isoform selectivity (e.g., Synta66 potentiating Orai2).[5][6]- Carefully review the literature for the known effects of all compounds used in your experiments on all Orai isoforms.

Summary of this compound's Effectiveness on Orai Isoforms

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound for different Orai isoforms.

Orai IsoformReported IC50 (µM)Cell SystemNotes
Orai1 ~4.1HEK293 cellsSTIM1-mediated currents.[1][4]
Orai2 --One study suggests significant inhibition, but quantitative IC50 data is not consistently reported.[3]
Orai3 ~3.8HEK293 cellsSTIM1-mediated currents.[1][4] Another study reports only partial inhibition in ORAI-TKO cells.[5][6]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted for measuring STIM1-mediated Orai currents in HEK293 cells expressing the desired Orai isoform.

1. Cell Preparation:

  • Plate cells on glass coverslips 24-48 hours before the experiment.

2. Solutions:

  • External Solution (in mM): 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl2, 10 CaCl2, 5 glucose, 10 HEPES (pH 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 120 Cs-glutamate, 8 MgCl2, 10 BAPTA, 10 HEPES (pH 7.2 with CsOH). This solution passively depletes ER Ca2+ stores to activate Orai channels.

3. Recording Procedure:

  • Obtain a whole-cell patch-clamp configuration.

  • Hold the cell at a potential of 0 mV.

  • Apply voltage ramps from -100 mV to +100 mV over 1 second, every 5 seconds, to elicit currents.

  • Once a stable inwardly rectifying CRAC current (ICRAC) develops (typically within 5-10 minutes), apply this compound to the external solution at the desired concentrations.

  • Record the current inhibition until a steady-state is reached. The onset of inhibition by this compound can be slow.[1]

Calcium Imaging

This protocol outlines the measurement of store-operated calcium entry (SOCE) using a fluorescent calcium indicator.

1. Cell Preparation and Dye Loading:

  • Plate cells expressing the Orai isoform of interest on glass-bottom dishes.

  • Load cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a calcium-free buffer for 30-60 minutes at room temperature.

2. Measurement of SOCE:

  • Mount the dish on an inverted fluorescence microscope.

  • Perfuse the cells with a calcium-free solution containing a store-depleting agent (e.g., 1 µM thapsigargin) to activate STIM1 and Orai channels.

  • After store depletion, reintroduce a calcium-containing solution to initiate SOCE, which will be observed as an increase in fluorescence.

  • To test the effect of this compound, pre-incubate the cells with the inhibitor before re-adding the calcium-containing solution, or apply it during the SOCE measurement phase.

  • Monitor and record the fluorescence intensity over time to quantify changes in intracellular calcium.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 ORAI-TKO) transfection Co-transfection (STIM1 + Orai Isoform) cell_culture->transfection plating Plate cells on coverslips or imaging dishes transfection->plating store_depletion Induce Store Depletion (e.g., Thapsigargin or BAPTA) plating->store_depletion measurement Measure Baseline Activity (Patch-Clamp or Ca2+ Imaging) store_depletion->measurement inhibitor_app Apply this compound (Dose-Response) measurement->inhibitor_app record_effect Record Inhibitory Effect inhibitor_app->record_effect data_quant Quantify Inhibition record_effect->data_quant ic50_calc Calculate IC50 data_quant->ic50_calc comparison Compare Effectiveness across Orai Isoforms ic50_calc->comparison

Caption: Experimental workflow for assessing this compound's effect on Orai isoforms.

SOCE_Pathway_and_Inhibition cluster_ER Endoplasmic Reticulum (ER) cluster_PM Plasma Membrane cluster_Cytosol Cytosol STIM1_inactive STIM1 (inactive) [Ca2+] STIM1_active STIM1 (active) Oligomerized STIM1_inactive->STIM1_active Conformational Change Orai_channel Orai Channel (Closed) STIM1_active->Orai_channel Coupling ER_lumen ER Lumen High [Ca2+] ER_lumen->STIM1_inactive Store Depletion Orai_channel_open Orai Channel (Open) Orai_channel->Orai_channel_open Gating Ca_cytosol_high High [Ca2+] (Ca2+ Signaling) Orai_channel_open->Ca_cytosol_high Ca_cytosol_low Low [Ca2+] Extracellular Extracellular Space High [Ca2+] Extracellular->Orai_channel_open Ca2+ Influx GSK7975A This compound GSK7975A->Orai_channel_open Allosteric Pore Block

Caption: Store-Operated Calcium Entry (SOCE) pathway and this compound's mechanism.

References

Potential for GSK-7975A to inhibit L-type calcium channels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guides for utilizing GSK-7975A in experiments, with a specific focus on its potential to inhibit L-type calcium channels.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily known as a potent inhibitor of Calcium Release-Activated Calcium (CRAC) channels, which are composed of ORAI proteins. It specifically inhibits ORAI1 and ORAI3 isoforms.[1][2] Its mechanism is believed to be allosteric, affecting the channel's pore rather than preventing the interaction between STIM1 and ORAI1.[1][3]

Q2: Does this compound have any known off-target effects?

A2: Yes, in addition to its primary activity on CRAC channels, this compound has been shown to inhibit other calcium channels. Notably, it can inhibit L-type calcium channels and Transient Receptor Potential Vanilloid 6 (TRPV6) channels.[1][2] Therefore, it is crucial to consider these off-target effects when designing experiments and interpreting data.

Q3: What is the inhibitory potency of this compound on various calcium channels?

A3: The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the ion channel. Please refer to the data summary table below for specific values.

Q4: Is the inhibition by this compound reversible?

A4: Studies have shown that the inhibition of ORAI currents by this compound is not readily reversible upon washout.[1] This slow reversibility should be taken into account during experimental design, particularly in washout experiments.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound against various calcium channels.

Target ChannelIC50 Value (µM)Cell TypeReference
ORAI1~4.1HEK293[1]
ORAI3~3.8HEK293[1]
Endogenous CRAC (RBL cells)~0.8RBL-2H3[1]
L-type Calcium Channel~8Not specified[1]
TRPV6Potent inhibitionHEK293[2]

Experimental Protocols

Two common methods for assessing the inhibitory effect of this compound on L-type calcium channels are whole-cell patch-clamp electrophysiology and fluorescent calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through L-type calcium channels in the cell membrane.

Objective: To quantify the inhibitory effect of this compound on L-type calcium channel currents.

Materials:

  • Cells expressing L-type calcium channels (e.g., HEK293 cells transfected with the appropriate subunits, or primary cardiomyocytes).

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Internal (pipette) solution (example): 120 mM Cs-aspartate, 5 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM ATP-Mg, pH 7.2 with CsOH.

  • External (bath) solution (example): 135 mM NaCl, 5 mM CsCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4 with NaOH.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • L-type calcium channel agonist (e.g., Bay K8644) and antagonist (e.g., nifedipine) as controls.

Procedure:

  • Prepare cells on coverslips suitable for microscopy.

  • Pull patch pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell at a holding potential of -80 mV to inactivate most sodium and T-type calcium channels.

  • Apply a voltage ramp or step protocol to elicit L-type calcium currents (e.g., a step to 0 mV for 200 ms).

  • Record baseline currents in the control external solution.

  • Perfuse the cell with the external solution containing the desired concentration of this compound.

  • Allow sufficient time for the compound to take effect (note the slow onset of inhibition).

  • Record currents in the presence of this compound.

  • To test for reversibility, perfuse with the control external solution for an extended period.

  • Analyze the data by measuring the peak inward current before, during, and after this compound application.

Fluorescent Calcium Imaging

This method provides a functional readout of L-type calcium channel activity by measuring changes in intracellular calcium concentration ([Ca2+]i).

Objective: To assess the effect of this compound on L-type calcium channel-mediated calcium influx.

Materials:

  • Cells expressing L-type calcium channels plated in a multi-well plate or on coverslips.

  • Calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM, Fura-2 AM).

  • Fluorescence microscope or plate reader.

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

  • Depolarizing solution (e.g., high potassium HBSS where NaCl is replaced with KCl).

  • This compound stock solution.

  • Positive and negative controls (e.g., nifedipine (B1678770) and DMSO vehicle).

Procedure:

  • Load the cells with the fluorescent calcium indicator according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Acquire a baseline fluorescence reading in a physiological buffer.

  • Pre-incubate the cells with various concentrations of this compound or control compounds for a specified time.

  • Stimulate the cells with the depolarizing solution to open L-type calcium channels.

  • Record the change in fluorescence intensity over time.

  • Analyze the data by measuring the peak fluorescence response or the area under the curve in the presence and absence of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or weak inhibition observed - this compound concentration too low.- Insufficient incubation time.- Compound degradation.- Perform a dose-response curve to determine the optimal concentration.- Increase the pre-incubation time, as the onset of inhibition can be slow.- Prepare fresh stock solutions of this compound and store them properly (-20°C or -80°C).[4]
Inconsistent results between experiments - Cell passage number and health.- Variability in compound concentration.- Inconsistent incubation times.- Use cells within a consistent passage number range and ensure they are healthy.- Prepare fresh dilutions of this compound for each experiment.- Standardize all incubation and recording times.
Unexpected off-target effects - Inhibition of other calcium channels (e.g., CRAC, TRPV6).- Use specific blockers for other channels to isolate the effect on L-type calcium channels.- Use a secondary, unrelated L-type calcium channel blocker to confirm that the observed effect is specific.
Slow or incomplete washout of inhibition - this compound has been reported to have slow reversibility.- Extend the washout period significantly.- Be aware that complete reversal may not be achievable in some experimental paradigms.
Compound precipitation in aqueous solutions - Low solubility of this compound in aqueous buffers.- Prepare stock solutions in an appropriate solvent like DMSO.[4]- Ensure the final concentration of the solvent in the working solution is low and does not affect the cells.- Sonication may aid in dissolution.[4]

Visualizations

GSK7975A_Signaling_Pathway cluster_membrane Cell Membrane L_type L-type Calcium Channel Ca_influx Ca²⁺ Influx L_type->Ca_influx Mediates ORAI1 ORAI1 ORAI1->Ca_influx Mediates TRPV6 TRPV6 TRPV6->Ca_influx Mediates GSK7975A This compound GSK7975A->L_type Inhibits GSK7975A->ORAI1 Inhibits (Primary Target) GSK7975A->TRPV6 Inhibits Downstream Downstream Cellular Responses Ca_influx->Downstream

Caption: Signaling pathway showing this compound's inhibitory action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture cells expressing L-type calcium channels Compound_Prep 2. Prepare this compound and control solutions Baseline 3. Record baseline channel activity Compound_Prep->Baseline Incubation 4. Incubate with This compound or controls Baseline->Incubation Stimulation 5. Stimulate channel opening (e.g., depolarization) Incubation->Stimulation Recording 6. Record channel activity in presence of compound Stimulation->Recording Data_Analysis 7. Analyze data to determine inhibitory effect (e.g., IC50) Recording->Data_Analysis

Caption: General experimental workflow for assessing this compound inhibition.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Inconsistent or Unexpected Results? Concentration Incorrect Concentration? Start->Concentration Incubation Insufficient Incubation? Start->Incubation Off_Target Off-Target Effects? Start->Off_Target Reversibility Slow Reversibility? Start->Reversibility Dose_Response Perform Dose-Response Concentration->Dose_Response Time_Course Optimize Incubation Time Incubation->Time_Course Controls Use Specific Blockers Off_Target->Controls Washout Extend Washout Period Reversibility->Washout

Caption: Troubleshooting logic for experiments with this compound.

References

Validation & Comparative

Validating the Inhibitory Effect of GSK-7975A on CRAC Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, oncology, and other fields investigating the intricate roles of calcium signaling, the selective inhibition of Calcium Release-Activated Calcium (CRAC) channels is of paramount importance. GSK-7975A has emerged as a potent and selective inhibitor of this pathway. This guide provides an objective comparison of this compound with other commonly used CRAC channel inhibitors, supported by experimental data and detailed protocols to aid in the validation of its inhibitory effects.

Mechanism of Action: A Common Target

This compound and its counterparts, including Synta-66, BTP2 (YM-58483), and Pyr6, are allosteric inhibitors that target the Orai1 protein, the pore-forming subunit of the CRAC channel.[1] Their mechanism does not involve direct obstruction of the channel pore but rather binding to a site that alters the channel's conformation, thereby preventing calcium influx.[1] Notably, these inhibitors do not interfere with the upstream signaling events, such as the oligomerization of the endoplasmic reticulum (ER) calcium sensor, STIM1, or its subsequent coupling with Orai1.[1]

Comparative Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the efficacy of different inhibitors. The following table summarizes the reported IC50 values for this compound and its alternatives across various cell lines and experimental setups.

InhibitorCell LineAssay MethodTargetIC50 ValueReference(s)
This compound HEK293 (overexpressing STIM1/Orai1)Whole-cell patch clamp (ICRAC)Orai1~4.1 µM[2][3]
HEK293 (overexpressing STIM1/Orai3)Whole-cell patch clamp (ICRAC)Orai3~3.8 µM[2][3]
RBL-2H3Thapsigargin-induced Ca2+ entryEndogenous CRAC0.8 ± 0.1 µM[2]
Synta-66 Human Vascular Smooth Muscle Cells (VSMCs)Thapsigargin-induced SOCEEndogenous CRAC26 nM & 43 nM[1]
Human Jurkat E6-1 cellsPhytohemagglutinin-stimulated IL-2 productionEndogenous CRAC10 nM[1]
Rat Basophilic Leukemia (RBL) cellsCRAC channel inhibitionEndogenous CRAC1.4 µM[1]
HEK293 (overexpressing STIM1/Orai1)Whole-cell patch clamp (ICRAC)Orai1~4 µM[2]
BTP2 (YM-58483) Jurkat T-cellsThapsigargin-induced Ca2+ influxEndogenous CRAC10 - 100 nM (time-dependent)[4][5]
RBL-2H3 cellsFura-2 Ca2+ imagingEndogenous CRAC590 nM
Murine Th2 T cell clone (D10.G4.1)Conalbumin-stimulated IL-4/IL-5 productionEndogenous CRAC~100 nM[6]
Pyr6 RBL-2H3 cellsThapsigargin-induced SOCEEndogenous CRAC490 nM
RBL-2H3 cellsWhole-cell patch clamp (ICRAC)Endogenous CRAC-

Experimental Protocols

To validate the inhibitory effect of this compound and compare it with other inhibitors, the following experimental protocols are recommended:

Calcium Influx Assay (Thapsigargin-induced)

This assay measures the inhibition of store-operated calcium entry (SOCE) by monitoring changes in intracellular calcium concentration using a fluorescent indicator.

Materials:

  • Cells of interest (e.g., Jurkat T-cells, RBL-2H3 cells)

  • Fluo-4 AM or Fura-2 AM calcium indicator

  • Thapsigargin (B1683126) (SERCA pump inhibitor)

  • This compound and other inhibitors

  • HEPES-buffered saline solution (HBSS) with and without Ca2+

  • Pluronic F-127

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Preparation: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Wash cells with Ca2+-free HBSS. Load cells with Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in Ca2+-free HBSS for 45-60 minutes at 37°C in the dark.

  • Wash: Gently wash the cells twice with Ca2+-free HBSS to remove extracellular dye.

  • Inhibitor Incubation: Add Ca2+-free HBSS containing the desired concentrations of this compound or other inhibitors to the wells. Incubate for 15-30 minutes at 37°C.

  • Store Depletion: To deplete intracellular calcium stores, add thapsigargin (e.g., 1 µM) to all wells and incubate for 5-10 minutes.

  • Calcium Add-back and Measurement: Place the plate in a fluorescence microplate reader. Establish a baseline fluorescence reading for 30-60 seconds. Inject HBSS containing Ca2+ (e.g., 2 mM final concentration) into the wells to initiate SOCE. Record the fluorescence intensity kinetically for at least 3-5 minutes.

  • Data Analysis: The increase in fluorescence upon Ca2+ addition represents SOCE. Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the CRAC current (ICRAC) and its inhibition.

Materials:

  • Cells expressing CRAC channels (e.g., RBL-2H3 cells or HEK293 cells overexpressing STIM1 and Orai1)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 120 NaCl, 10 TEA-Cl, 20 CaCl₂, 10 HEPES, 5 glucose (pH 7.4)

  • Internal (pipette) solution (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES (pH 7.2)

  • This compound and other inhibitors

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

  • Recording: Form a gigaseal with a single cell and establish a whole-cell configuration. Clamp the cell at a holding potential of 0 mV.

  • ICRAC Activation: The high concentration of BAPTA in the pipette solution will chelate intracellular Ca2+, leading to passive store depletion and activation of ICRAC. This typically develops over 5-10 minutes.

  • Data Acquisition: Apply voltage ramps (e.g., -100 to +100 mV over 100 ms) every 2 seconds to elicit the characteristic inwardly rectifying ICRAC.

  • Inhibitor Application: Once a stable ICRAC is established, perfuse the external solution containing the desired concentration of this compound or other inhibitors.

  • Data Analysis: Measure the amplitude of the inward current at a negative potential (e.g., -80 mV) before and after inhibitor application to determine the percentage of inhibition.

Cytokine Release Assay

This assay assesses the functional consequence of CRAC channel inhibition on immune cell activation.

Materials:

  • Immune cells (e.g., primary human T-cells or mast cells)

  • Cell culture medium

  • Stimulants (e.g., anti-CD3/CD28 antibodies for T-cells, IgE/antigen for mast cells, or PMA/Ionomycin)

  • This compound and other inhibitors

  • ELISA or multiplex bead array kits for specific cytokines (e.g., IL-2, TNF-α, IFN-γ)

Procedure:

  • Cell Culture and Treatment: Culture the immune cells in a 96-well plate. Pre-incubate the cells with various concentrations of this compound or other inhibitors for 30-60 minutes.

  • Stimulation: Add the appropriate stimulus to the wells to activate the cells.

  • Incubation: Incubate the plate for the recommended time to allow for cytokine production and release (typically 24-48 hours).

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Measurement: Quantify the concentration of the desired cytokines in the supernatant using ELISA or a multiplex assay according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of inhibition of cytokine release for each inhibitor concentration compared to the stimulated vehicle control.

Signaling Pathways and Experimental Workflows

To visualize the key molecular interactions and experimental processes, the following diagrams are provided in Graphviz DOT language.

CRAC_Channel_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist Receptor Receptor Agonist->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage IP3 IP3 PIP2->IP3 Orai1 Orai1 Ca2+_influx Ca2+ Influx Orai1->Ca2+_influx 8. Ca2+ Entry This compound This compound This compound->Orai1 Inhibition IP3R IP3 Receptor IP3->IP3R 4. Binding Downstream_Signaling Downstream Signaling (e.g., NFAT activation, Cytokine Release) Ca2+_influx->Downstream_Signaling 9. Activation Ca2+_store Ca2+ Store IP3R->Ca2+_store 5. Ca2+ Release STIM1_inactive STIM1 (inactive) [High Ca2+] STIM1_active STIM1 (active) [Low Ca2+] STIM1_inactive->STIM1_active 6. Conformational Change STIM1_active->Orai1 7. Coupling & Activation

Caption: CRAC Channel Activation and Inhibition by this compound.

Calcium_Influx_Assay_Workflow A 1. Plate Cells B 2. Load with Ca2+ Indicator (e.g., Fluo-4 AM) A->B C 3. Wash B->C D 4. Incubate with Inhibitor (e.g., this compound) C->D E 5. Deplete Stores (Thapsigargin) D->E F 6. Add Extracellular Ca2+ E->F G 7. Measure Fluorescence F->G

Caption: Workflow for Calcium Influx Assay.

Patch_Clamp_Workflow A 1. Prepare Cells on Coverslip B 2. Establish Whole-Cell Patch Clamp Configuration A->B C 3. Activate ICRAC via Passive Store Depletion (BAPTA) B->C D 4. Record Baseline ICRAC C->D E 5. Perfuse with Inhibitor (e.g., this compound) D->E F 6. Record Inhibited ICRAC E->F

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

References

GSK-7975A vs. Synta66: A Comparative Analysis of CRAC Channel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the intricate roles of store-operated calcium entry (SOCE), the selection of a potent and selective CRAC (Calcium Release-Activated Calcium) channel inhibitor is paramount. This guide provides an objective comparison of two widely used CRAC channel inhibitors, GSK-7975A and Synta66, supported by experimental data to aid in the selection of the most appropriate tool for specific research needs.

Mechanism of Action: Targeting the Orai Pore

Both this compound and Synta66 are potent inhibitors of the Orai1 calcium channel, which constitutes the pore-forming subunit of the CRAC channel.[1] They function as allosteric pore blockers, binding to a site on the Orai channel that influences its conformation and function, rather than directly obstructing the pore.[1] Their binding site is located on the extracellular side of the channel, in proximity to the transmembrane helices and extracellular loops that form the pore's selectivity filter.[1]

Crucially, neither this compound nor Synta66 interferes with the upstream signaling events of CRAC channel activation, such as the oligomerization of the endoplasmic reticulum (ER) Ca2+ sensor STIM1 or the coupling of STIM1 to Orai1.[1][2] This indicates their direct action on the Orai channel itself.[1] However, a recent study suggests a difference in their site of action; this compound appears to act exclusively from the extracellular side, while Synta66 can inhibit CRAC channel function from both the extracellular and intracellular sides of the plasma membrane.[3]

The inhibitory efficacy of both compounds is dependent on the geometry of the Orai channel's selectivity filter, as mutations in this region have been shown to reduce their inhibitory capacity.[1]

cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_downstream Downstream Signaling ER_Ca Ca²⁺ Store STIM1_inactive Inactive STIM1 ER_Ca->STIM1_inactive High [Ca²⁺] STIM1_active Active STIM1 (Oligomerized) STIM1_inactive->STIM1_active Store Depletion Orai1 Orai1 Channel (Closed) STIM1_active->Orai1 Coupling Thapsigargin Thapsigargin Thapsigargin->ER_Ca Depletes Ca²⁺ Orai1_open Orai1 Channel (Open) Orai1->Orai1_open Activation Ca_influx Ca²⁺ Influx Orai1_open->Ca_influx NFAT_inactive Inactive NFAT Ca_influx->NFAT_inactive Activation Inhibitors This compound Synta66 Inhibitors->Orai1_open Inhibition NFAT_active Active NFAT NFAT_inactive->NFAT_active Gene_expression Gene Expression NFAT_active->Gene_expression Nuclear Translocation Start Cell Preparation Pipette Pipette with Ca²⁺ Chelator Start->Pipette WholeCell Achieve Whole-Cell Configuration Pipette->WholeCell Record_I Record Baseline I-V Curve WholeCell->Record_I Apply_Inhibitor Apply Inhibitor (this compound or Synta66) Record_I->Apply_Inhibitor Record_II Record I-V Curve with Inhibitor Apply_Inhibitor->Record_II Analysis Data Analysis (IC₅₀ Calculation) Record_II->Analysis End End Analysis->End

References

A Comparative Guide to the Efficacy of GSK-7975A and BTP2 in Blocking Store-Operated Calcium Entry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used inhibitors of Store-Operated Calcium Entry (SOCE), GSK-7975A and BTP2 (also known as YM-58483). The objective is to present a clear overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation, thereby aiding researchers in selecting the appropriate inhibitor for their specific needs.

Mechanism of Action

Store-Operated Calcium Entry (SOCE) is a critical Ca2+ influx pathway in various cell types, activated in response to the depletion of calcium stores from the endoplasmic reticulum (ER). This process is primarily mediated by the interaction of the ER Ca2+ sensor, STIM1, and the plasma membrane Ca2+ channel, ORAI1.

This compound is recognized as a potent and selective inhibitor of the CRAC channel, which is formed by ORAI proteins.[1][2] It is understood to act as an allosteric blocker of the Orai pore, with its inhibitory action influenced by the geometry of the channel's selectivity filter.[3] Studies have indicated that this compound does not interfere with the interaction between STIM and Orai proteins, suggesting a direct effect on the channel itself.[1][3]

BTP2 (YM-58483) is also a well-known and potent blocker of SOCE and CRAC channels.[4][5] However, its mechanism is considered more indirect compared to this compound and is not a direct blockade of the channel pore.[6] While BTP2 effectively suppresses cytokine production and T-cell proliferation, its specificity has been questioned due to potential off-target effects, including the activation of TRPM4 channels.[4][6] There are also reports suggesting that at higher concentrations, BTP2 may indirectly impair the function of ryanodine (B192298) receptors (RYRs).[7][8]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and BTP2 from various studies. It is important to note that these values can vary depending on the cell type, experimental conditions, and the method of measurement.

InhibitorTarget/AssayCell TypeIC50 ValueReference
This compound ORAI1-mediated currentsHEK293~4.1 µM[1][9]
ORAI3-mediated currentsHEK293~3.8 µM[1][9]
Thapsigargin-induced SOCEMurine pancreatic acinar cells~3.4 µmol/L[10]
Thapsigargin-induced Ca2+ entryRBL cells0.8 ± 0.1 µM[11]
BTP2 Thapsigargin-induced Ca2+ influxJurkat T cells100 nM[9]
IL-2 productionJurkat cells330 nM (vs. 12.7 nM for Cyclosporine A)[5]
Histamine releaseRBL-2H3 cells460 nM[5]
Leukotriene productionRBL-2H3 cells310 nM[5]
IL-5 productionHuman peripheral blood cells125 nM[5]
IL-13 productionHuman peripheral blood cells148 nM[5]

Experimental Protocols

A standard method to assess the inhibitory effects of this compound and BTP2 on SOCE is through intracellular calcium imaging using fluorescent indicators like Fura-2 or Fluo-4.

Objective:

To measure the inhibition of thapsigargin-induced store-operated calcium entry by this compound or BTP2.

Materials:
  • Cells of interest (e.g., Jurkat T cells, HEK293 cells, RBL cells)

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Thapsigargin (B1683126) (SERCA pump inhibitor to induce ER store depletion)

  • This compound and/or BTP2

  • Calcium-free buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • Calcium-containing buffer (e.g., HBSS with 2 mM CaCl2)

  • Fluorescence microscope or microplate reader equipped for calcium imaging

Procedure:
  • Cell Preparation: Plate cells on a suitable imaging dish or 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a fluorescent Ca2+ indicator (e.g., Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C. After loading, wash the cells to remove excess dye.

  • Inhibitor Incubation: Pre-incubate the cells with varying concentrations of the inhibitor (this compound or BTP2) for a specified period (e.g., 30 minutes) at 37°C.

  • Store Depletion: Perfuse the cells with a calcium-free buffer containing the inhibitor and thapsigargin (e.g., 1-2 µM). This will induce the release of Ca2+ from the ER, causing a transient increase in cytosolic Ca2+.

  • Measurement of SOCE: Once the intracellular Ca2+ levels have returned to a stable baseline, reintroduce a calcium-containing buffer (still with the inhibitor). The subsequent rise in intracellular Ca2+ is indicative of SOCE.[6]

  • Data Acquisition: Continuously record the fluorescence intensity before and after the addition of thapsigargin and extracellular Ca2+. For Fura-2, the ratio of fluorescence emission at two excitation wavelengths (e.g., 340 nm and 380 nm) is used to determine the intracellular Ca2+ concentration.[6]

Visualizing the Signaling Pathway and Experimental Workflow

SOCE Signaling Pathway and Inhibitor Targets

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_inhibitors Inhibitors ER_Ca Ca²⁺ Store STIM1_inactive STIM1 (inactive) ER_Ca->STIM1_inactive High [Ca²⁺] STIM1_active STIM1 (active) STIM1_inactive->STIM1_active Store Depletion (e.g., Thapsigargin) ORAI1 ORAI1 Channel STIM1_active->ORAI1 Coupling Cytosol_Ca Cytosolic Ca²⁺ Increase ORAI1->Cytosol_Ca Extracellular Extracellular Ca²⁺ Extracellular->ORAI1 Ca²⁺ Influx (SOCE) GSK_7975A This compound GSK_7975A->ORAI1 Direct Blockade BTP2 BTP2 BTP2->ORAI1 Indirect Inhibition

Caption: SOCE signaling pathway and points of inhibition for this compound and BTP2.

Experimental Workflow for SOCE Inhibition Assay

SOCE_Workflow A 1. Cell Seeding & Adhesion B 2. Ca²⁺ Indicator Loading (e.g., Fura-2 AM) A->B C 3. Pre-incubation with Inhibitor (this compound or BTP2) B->C D 4. ER Store Depletion (Thapsigargin in Ca²⁺-free buffer) C->D E 5. Re-addition of Extracellular Ca²⁺ D->E F 6. Measurement of Ca²⁺ Influx (SOCE) E->F G 7. Data Analysis (IC₅₀ Determination) F->G

Caption: A typical experimental workflow for assessing SOCE inhibition.

Conclusion

Both this compound and BTP2 are effective inhibitors of store-operated calcium entry, but they exhibit different mechanisms of action and specificity profiles. This compound appears to be a more direct and selective blocker of the ORAI1 channel.[1] In contrast, while BTP2 is a potent SOCE inhibitor widely used in immunological studies, researchers should be aware of its potential for off-target effects.[4][6][7][8] The choice between these two inhibitors will ultimately depend on the specific requirements of the experiment, including the desired level of selectivity and the cellular context being investigated.

References

GSK-7975A: A Comparative Analysis of its Cross-Reactivity with Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GSK-7975A is a potent, orally available small molecule inhibitor of store-operated calcium entry (SOCE) mediated by Calcium Release-Activated Calcium (CRAC) channels. Its primary targets are the ORAI calcium channels (ORAI1, ORAI2, and ORAI3), which are crucial for calcium signaling in various cell types, including immune cells. This guide provides a comparative assessment of the cross-reactivity of this compound with other calcium channels, supported by available experimental data.

Signaling Pathway of CRAC Channel Activation

The activation of CRAC channels is a key event in cellular calcium signaling. It is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1). Upon sensing low ER calcium levels, STIM1 translocates to the plasma membrane where it interacts with and activates the ORAI channels, leading to a sustained influx of calcium into the cell.

cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Ca Ca²⁺ Store STIM1_inactive Inactive STIM1 ER_Ca->STIM1_inactive Depletion ORAI_closed Closed ORAI Channel STIM1_inactive->ORAI_closed Translocation & Interaction ORAI_open Open ORAI Channel ORAI_closed->ORAI_open Activation Ca_influx Ca²⁺ Influx ORAI_open->Ca_influx Downstream Downstream Signaling Ca_influx->Downstream Cell_prep Cell Preparation (Transfection with target channel) Patching Pipette Patching & Giga-seal Formation Cell_prep->Patching Whole_cell Establish Whole-Cell Configuration Patching->Whole_cell Baseline Record Baseline Current Whole_cell->Baseline Compound_app Compound Application (this compound) Baseline->Compound_app Post_compound Record Post-Compound Current Compound_app->Post_compound Data_analysis Data Analysis (IC₅₀ determination) Post_compound->Data_analysis

GSK-7975A: A Selective CRAC Channel Inhibitor That Preserves STIM1-Orai1 Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers on the use of FRET microscopy to confirm the specific mechanism of action of GSK-7975A, a potent inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels, in contrast to other modulators of store-operated calcium entry.

This guide provides an objective comparison of this compound with other compounds affecting the STIM1-Orai1 signaling pathway, supported by experimental data from Förster Resonance Energy Transfer (FRET) microscopy. Detailed experimental protocols and visual representations of the underlying molecular interactions are included to assist researchers in their study design and data interpretation.

Introduction to STIM1-Orai1 Signaling and CRAC Channels

Store-operated calcium entry (SOCE) is a fundamental Ca2+ signaling process in a multitude of cell types, regulating diverse physiological functions from gene expression to immune responses. The primary molecular players in SOCE are the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum (ER) Ca2+ sensor, and Orai1, the pore-forming subunit of the CRAC channel in the plasma membrane.

Upon depletion of Ca2+ from the ER, STIM1 undergoes a conformational change, leading to its oligomerization and translocation to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates Orai1 channels, resulting in a sustained influx of Ca2+ into the cell. This precise coupling between STIM1 and Orai1 is a critical regulatory step in cellular Ca2+ homeostasis.

FRET Microscopy: A Tool to Visualize STIM1-Orai1 Coupling

Förster Resonance Energy Transfer (FRET) microscopy is a powerful technique to study protein-protein interactions in living cells. By tagging STIM1 and Orai1 with spectrally distinct fluorescent proteins (e.g., CFP and YFP), the proximity between these two molecules can be quantified. An increase in FRET efficiency upon store depletion provides direct evidence of STIM1-Orai1 coupling.[1][2][3][4]

This compound: Mechanism of Action

This compound is a selective inhibitor of CRAC channels.[5] Experimental evidence from FRET microscopy studies has demonstrated that this compound does not interfere with the initial steps of SOCE activation, namely STIM1 oligomerization and the subsequent coupling of STIM1 to Orai1.[5][6] Instead, this compound is believed to act downstream, potentially by inducing a conformational change in the Orai1 channel pore that prevents Ca2+ influx.

Comparative Analysis: this compound vs. Alternative Compounds

The specificity of this compound's mechanism of action becomes apparent when compared to other compounds known to modulate SOCE. The following table summarizes the key differences in their effects on STIM1-Orai1 coupling and Orai channel activity.

CompoundEffect on STIM1-Orai1 Coupling (FRET)Primary Mechanism of ActionTarget Orai IsoformsIC50 (Orai1)
This compound No significant effect [5][6]Allosteric pore blocker of Orai channelsOrai1, Orai2, Orai3[7][8]~4.1 µM[6]
Synta66 No significant effectAllosteric pore blocker of Orai channelsOrai1 (inhibits), Orai2 (potentiates), Orai3 (no effect)[7][8][9]Not specified in results
BTP2 (YM-58483) No significant effectPore blocker of Orai channelsOrai1, Orai2 (inhibits), Orai3 (partial inhibition)[7][8]Not specified in results
2-APB Modulates STIM1-Orai1 interaction[2]Biphasic modulator (low conc. potentiates, high conc. inhibits)Orai1, Orai3Not specified in results

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams were generated using the DOT language.

STIM1_Orai1_Signaling cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Inhibitors Points of Inhibition ER_Ca Ca2+ STIM1_inactive STIM1 (inactive) ER_Ca->STIM1_inactive High Ca2+ STIM1_active STIM1 (active) STIM1_inactive->STIM1_active Low Ca2+ (Store Depletion) Orai1_closed Orai1 (closed) STIM1_active->Orai1_closed Coupling Orai1_open Orai1 (open) Orai1_closed->Orai1_open Activation Ca_influx Ca2+ Influx Orai1_open->Ca_influx GSK7975A This compound GSK7975A->Orai1_open Inhibition

Caption: STIM1-Orai1 signaling pathway and the point of inhibition for this compound.

FRET_Workflow cluster_prep Cell Preparation cluster_imaging FRET Microscopy cluster_analysis Data Analysis transfection Co-transfect cells with STIM1-CFP and Orai1-YFP baseline Acquire baseline FRET signal (Resting cells) transfection->baseline store_depletion Induce store depletion (e.g., with Thapsigargin) baseline->store_depletion fret_measurement Measure FRET increase (STIM1-Orai1 coupling) store_depletion->fret_measurement compound_addition Add this compound or alternative compound fret_measurement->compound_addition final_fret Continue FRET measurement compound_addition->final_fret quantification Quantify FRET efficiency over time final_fret->quantification comparison Compare FRET signals with and without compound quantification->comparison

Caption: Experimental workflow for FRET microscopy to assess the effect of compounds on STIM1-Orai1 coupling.

Experimental Protocols

FRET Microscopy Protocol to Measure the Effect of this compound on STIM1-Orai1 Coupling

This protocol is adapted from established methods for FRET-based analysis of STIM1-Orai1 interaction.[1][10][11]

1. Cell Culture and Transfection:

  • HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Cells are seeded on glass-bottom dishes suitable for high-resolution microscopy.
  • Co-transfect cells with plasmids encoding STIM1 tagged with a FRET donor (e.g., CFP) and Orai1 tagged with a FRET acceptor (e.g., YFP) using a suitable transfection reagent. A 1:1 plasmid ratio is recommended.
  • Allow 24-48 hours for protein expression.

2. FRET Imaging Setup:

  • Use an inverted confocal or wide-field fluorescence microscope equipped with a sensitive camera (e.g., EMCCD or sCMOS).
  • The microscope should be equipped with appropriate filter sets for the chosen FRET pair (e.g., CFP excitation and emission, YFP excitation and emission, and a FRET filter set for CFP excitation and YFP emission).
  • Maintain cells at 37°C and 5% CO2 during imaging using a stage-top incubator.

3. Image Acquisition:

  • Identify cells co-expressing both fluorescently tagged proteins.
  • Acquire a baseline image in three channels: Donor (CFP), Acceptor (YFP), and FRET (CFP excitation, YFP emission).
  • To induce store depletion, perfuse the cells with a Ca2+-free solution containing a SERCA pump inhibitor (e.g., 1 µM Thapsigargin).
  • Acquire time-lapse images of the three channels to monitor the increase in FRET signal, indicating STIM1-Orai1 coupling.
  • Once a stable FRET plateau is reached, introduce this compound (e.g., 10 µM) or the alternative compound into the perfusion solution.
  • Continue time-lapse imaging to observe any changes in the FRET signal.

4. Data Analysis:

  • Correct images for background fluorescence and spectral bleed-through.
  • Calculate the normalized FRET (NFRET) or FRET efficiency (E_FRET) for each time point using established algorithms.
  • Plot the change in FRET over time to visualize the dynamics of STIM1-Orai1 coupling and the effect of the added compound.
  • Compare the FRET plateau levels before and after the addition of this compound to determine if the compound disrupts the STIM1-Orai1 interaction.

Conclusion

FRET microscopy provides unequivocal evidence that this compound inhibits CRAC channels without disrupting the essential upstream coupling of STIM1 to Orai1. This specificity distinguishes it from other modulators of SOCE and makes it a valuable tool for dissecting the intricacies of Ca2+ signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the molecular pharmacology of CRAC channels and the broader field of cellular calcium homeostasis.

References

GSK-7975A: An Electrophysiological Comparison with Alternative CRAC Channel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the electrophysiological profile of GSK-7975A, a potent inhibitor of Calcium Release-Activated Calcium (CRAC) channels. This guide provides a comparative analysis with other known CRAC channel modulators, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.

This compound has emerged as a valuable tool for investigating the physiological roles of CRAC channels, which are pivotal in calcium signaling across various cell types. Understanding its precise electrophysiological effects, including its impact on the current-voltage (I-V) relationship, is crucial for its application in research and drug development. This guide offers an objective comparison of this compound's performance against other alternatives, based on published experimental findings.

Comparative Analysis of Inhibitory Potency

This compound demonstrates potent inhibition of CRAC channels, primarily composed of Orai1 and Orai3 subunits. Its efficacy, as determined by the half-maximal inhibitory concentration (IC50), has been characterized in various cell systems. The following table summarizes the IC50 values of this compound and compares them with other notable CRAC channel inhibitors.

CompoundTarget Channel(s)Reported IC50Cell TypeReference
This compound Orai1~4.1 μMHEK293[1]
Orai3~3.8 μMHEK293[1]
Endogenous CRAC~0.8 μMRBL[1]
Thapsigargin-induced SOCE~3.4 μMMurine pancreatic acinar cells[2]
L-type CaV1.2~8 μMHEK293[1]
TRPV6Potent Inhibition-[1][3]
GSK-5503A Orai1/Orai3~4 μMHEK293[1][4]
La³⁺ General Pore Blocker--[1]
2-APB CRAC Channels (dual effect)--[1][3]
BTP2 (YM-58483) Orai1~2.8 µMMDA-MB-231 breast cancer cells[3]
Pyr6 Orai1~0.5 µMRBL-2H3 cells[5]
Synta66 CRAC Channels--[6]

Mechanism of Action: Downstream of STIM1-Orai1 Coupling

Electrophysiological and FRET (Förster Resonance Energy Transfer) microscopy studies have elucidated that this compound acts downstream of the initial steps of CRAC channel activation.[1][3] It does not interfere with the oligomerization of the endoplasmic reticulum Ca2+ sensor, STIM1, nor does it disrupt the subsequent coupling of STIM1 to the Orai1 channel subunits at the plasma membrane.[1] The inhibitory action of this compound is proposed to be through an allosteric effect on the selectivity filter of the Orai pore.[1][5] This is supported by findings that mutations in the Orai1 pore region, such as E106D, significantly reduce the inhibitory efficacy of this compound.[1][4]

cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca²⁺ Store Depletion STIM1_inactive Inactive STIM1 ER_Ca->STIM1_inactive triggers STIM1_active Active STIM1 (Oligomerization) STIM1_inactive->STIM1_active Orai1_closed Orai1 Channel (Closed) STIM1_active->Orai1_closed couples with X1 STIM1 Oligomerization X2 STIM1-Orai1 Coupling Orai1_open Orai1 Channel (Open) Orai1_closed->Orai1_open activates Ca_influx Ca²⁺ Influx Orai1_open->Ca_influx GSK7975A This compound GSK7975A->Orai1_open inhibits (allosteric) note This compound does NOT affect STIM1 oligomerization or STIM1-Orai1 coupling.

Figure 1. Signaling pathway of this compound's inhibitory action on CRAC channels.

Experimental Protocols

The electrophysiological validation of this compound's effect on the I-V relationship is typically performed using the whole-cell patch-clamp technique. This method allows for the direct measurement of ion channel currents in response to a range of membrane voltages.

Cell Preparation:

  • HEK293 cells are commonly used for heterologous expression of STIM1 and Orai subunits.

  • Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.

  • Transient or stable transfection is used to express the desired ion channel components.

  • Electrophysiological recordings are typically performed 24-48 hours post-transfection.

Electrophysiological Recording:

  • Solutions:

    • External Solution (in mM): 120 NaCl, 10 TEA-Cl, 20 CaCl2, 2 MgCl2, 10 HEPES (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 6 MgCl2 (pH 7.2 with CsOH). Store depletion is induced by including IP3 (e.g., 20 µM) or by passive dialysis with a Ca2+-free pipette solution containing a high concentration of a Ca2+ chelator like BAPTA (e.g., 20 mM).

  • Recording Setup:

    • An patch-clamp amplifier and a data acquisition system are used.

    • Borosilicate glass pipettes with a resistance of 2-5 MΩ are fabricated.

  • Procedure:

    • A giga-seal is formed between the patch pipette and the cell membrane.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • The cell is held at a holding potential (e.g., 0 mV).

    • Voltage ramps (e.g., from -100 mV to +100 mV over 100 ms) or voltage steps are applied to elicit channel currents.

    • After obtaining a stable baseline CRAC current (ICRAC), this compound is applied to the external solution at various concentrations.

    • The resulting changes in the I-V relationship are recorded and analyzed.

cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293) transfection Transfection with STIM1 and Orai cell_culture->transfection incubation Incubation (24-48h) transfection->incubation giga_seal Giga-seal Formation incubation->giga_seal whole_cell Whole-cell Configuration giga_seal->whole_cell store_depletion Store Depletion (e.g., IP₃ in pipette) whole_cell->store_depletion baseline Record Baseline I-V Curve store_depletion->baseline drug_application Apply this compound baseline->drug_application post_drug_IV Record I-V Curve with Drug drug_application->post_drug_IV iv_plot Plot I-V Relationship post_drug_IV->iv_plot ic50 Calculate IC₅₀ iv_plot->ic50

Figure 2. Experimental workflow for electrophysiological validation of this compound.

Concluding Remarks

This compound is a potent and selective inhibitor of CRAC channels, acting through an allosteric blockade of the Orai pore. Its well-characterized mechanism of action and efficacy make it a superior tool for studying CRAC channel physiology compared to less specific blockers. However, researchers should remain mindful of its off-target effects on channels like TRPV6 and, to a lesser extent, L-type calcium channels, especially at higher concentrations. The provided experimental framework serves as a guide for the electrophysiological validation of this compound and other potential CRAC channel modulators.

References

GSK-7975A: A Comparative Analysis of Orai1 and Orai3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the inhibitory effects of the pyrazole (B372694) compound GSK-7975A on the calcium release-activated calcium (CRAC) channel isoforms, Orai1 and Orai3, reveals a largely equivalent potency. This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values of this compound for these two crucial components of store-operated calcium entry (SOCE), supported by experimental data and detailed methodologies for researchers in pharmacology and drug discovery.

Quantitative Comparison of Inhibitory Potency

Experimental evidence derived from whole-cell patch-clamp recordings has demonstrated that this compound inhibits both Orai1 and Orai3 currents with very similar efficacy. The IC50 values, a standard measure of a compound's inhibitory potency, are nearly identical for both isoforms, indicating a lack of significant selectivity between Orai1 and Orai3 under the tested conditions.[1][2]

Channel IsoformIC50 of this compoundHill CoefficientReference
Orai14.1 µM~1[1]
Orai33.8 µM~1[1]

The Hill coefficient for the inhibition of both Orai1 and Orai3 currents by this compound was calculated to be approximately 1, which suggests a 1:1 molar interaction between the inhibitor and the Orai channel.[1] While these findings indicate comparable potency, another study has suggested that this compound exhibits a lower inhibitory effect on Orai3 compared to Orai1 and Orai2, highlighting the importance of considering experimental context.[3][4]

Experimental Protocols

The determination of the IC50 values for this compound on Orai1 and Orai3 currents was primarily achieved through whole-cell patch-clamp recordings in human embryonic kidney (HEK293) cells. These cells were engineered to co-express the stromal interaction molecule 1 (STIM1), the essential sensor of calcium levels in the endoplasmic reticulum, along with either Orai1 or Orai3.

Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with plasmids encoding STIM1 and either Orai1 or Orai3. This co-expression is crucial for reconstituting the functional CRAC channel machinery.

Electrophysiological Recordings: Whole-cell patch-clamp is the technique of choice for directly measuring the ion currents flowing through the Orai channels in the plasma membrane of a single cell.[5]

  • Store Depletion: To activate the Orai channels, the intracellular calcium stores within the endoplasmic reticulum are depleted. This is typically achieved by including a calcium chelator, such as BAPTA, in the internal solution of the patch pipette.[5] The passive diffusion of the chelator into the cell sequesters calcium ions, mimicking the physiological depletion that occurs upon cell stimulation. This depletion triggers the oligomerization of STIM1, which then translocates to the plasma membrane to interact with and activate the Orai channels.

  • Current Measurement: Once a stable calcium release-activated calcium current (Icrac) is established, varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) are applied to the external solution bathing the cell.[1] The resulting inhibition of the Orai current is recorded. Due to the slow rate of reaching steady-state inhibition with this compound, single concentrations are typically applied to individual cells.[1]

  • Data Analysis: The recorded currents at each concentration are used to generate concentration-response curves, from which the IC50 values are calculated.

experimental_workflow cluster_cell_prep Cell Preparation cluster_patch_clamp Whole-Cell Patch-Clamp cluster_data_analysis Data Analysis HEK293 HEK293 Cells Transfection Co-transfection with STIM1 and Orai1/Orai3 HEK293->Transfection StoreDepletion Store Depletion (e.g., with BAPTA) Transfection->StoreDepletion Icrac Establish Stable Icrac Current StoreDepletion->Icrac GSK7975A Application of This compound Icrac->GSK7975A Recording Record Current Inhibition GSK7975A->Recording Curves Generate Concentration- Response Curves Recording->Curves IC50 Calculate IC50 Values Curves->IC50 SOCE_pathway cluster_stimulus Initiation cluster_activation Activation Cascade cluster_calcium_influx Calcium Influx cluster_inhibition Point of Inhibition Stimulus Cellular Stimulus ER_Depletion ER Ca2+ Depletion Stimulus->ER_Depletion STIM1_Activation STIM1 Activation & Oligomerization ER_Depletion->STIM1_Activation STIM1_Translocation STIM1 Translocation to ER-PM Junctions STIM1_Activation->STIM1_Translocation Orai_Activation Orai1/Orai3 Activation STIM1_Translocation->Orai_Activation Ca_Influx Ca2+ Influx Orai_Activation->Ca_Influx Downstream Downstream Cellular Responses Ca_Influx->Downstream GSK7975A This compound GSK7975A->Orai_Activation

References

Evaluating the Selectivity Profile of GSK-7975A Against a Panel of Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the selectivity profile of GSK-7975A, a potent inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels, against a panel of other ion channels. The information is supported by experimental data to assist researchers, scientists, and drug development professionals in evaluating its potential for specific applications.

Executive Summary

This compound is a well-characterized inhibitor of store-operated Ca2+ entry (SOCE), primarily targeting the Orai1 and Orai3 subunits of the CRAC channel. Experimental data demonstrates that this compound exhibits potent inhibitory activity against these channels with a half-maximal inhibitory concentration (IC50) in the low micromolar range. While generally selective, some off-target activity has been observed, most notably against the L-type voltage-gated calcium channel CaV1.2 and the transient receptor potential vanilloid 6 (TRPV6) channel. This guide consolidates the available data on its selectivity and provides detailed experimental protocols for independent verification.

Data Presentation: Selectivity Profile of this compound

The following table summarizes the inhibitory activity of this compound against various ion channels, as determined by whole-cell patch-clamp electrophysiology.

Ion Channel TargetReported IC50Cell LineComments
Orai1 (CRAC) ~ 4.1 µM[1]HEK293Potent inhibition of store-operated currents.
Orai3 (CRAC) ~ 3.8 µM[1]HEK293Similar potency to Orai1 inhibition.
CaV1.2 (L-type) ~ 8 µM[2]HEK293Moderate inhibitory effect.
TRPV6 Potent Inhibition[3]HEK293Noted as a significant off-target effect.
Other Ion Channels > 10 µM[2]HEK293Screened against a small panel, showing selectivity.

Experimental Protocols

The evaluation of this compound's selectivity is predominantly conducted using whole-cell patch-clamp electrophysiology on mammalian cell lines heterologously expressing the ion channel of interest.

Whole-Cell Patch-Clamp Electrophysiology Protocol for Orai1/3 Current Measurement

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are transiently co-transfected with plasmids encoding the desired Orai channel (e.g., YFP-Orai1 or YFP-Orai3) and the stromal interaction molecule 1 (CFP-STIM1) to reconstitute the CRAC channel machinery. Transfection is typically performed using a suitable transfection reagent 24-48 hours prior to the experiment.

2. Electrophysiological Recording:

  • Recordings are performed at room temperature (20-24 °C) using an patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes with a resistance of 2-5 MΩ are used for recording.

  • Internal (Pipette) Solution: Contains (in mM): 145 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, 10 BAPTA, adjusted to pH 7.2 with CsOH. This solution induces passive store depletion.

  • External (Bath) Solution: Contains (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

  • Whole-cell configuration is established, and cells are held at a holding potential of 0 mV.

3. Data Acquisition and Analysis:

  • Store-operated currents are elicited by voltage ramps (e.g., -100 to +100 mV over 100 ms) applied every 5 seconds. The inward current at a negative potential (e.g., -74 mV) is measured to monitor CRAC channel activity.[1]

  • Once a stable baseline current is established, various concentrations of this compound are perfused into the bath solution.

  • The inhibitory effect is measured as the percentage reduction in the peak inward current compared to the baseline.

  • The IC50 value is determined by fitting the concentration-response data to a Hill equation.

Mandatory Visualization

The following diagrams illustrate the signaling pathway of store-operated calcium entry and the experimental workflow for evaluating the selectivity of this compound.

G cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER Ca2+ Store STIM1 STIM1 ER->STIM1 4. Senses Ca2+ depletion Orai1 Orai1 Channel STIM1->Orai1 5. Oligomerizes & Activates Ca_entry Orai1->Ca_entry 6. Ca2+ Entry PLC PLC IP3 IP3 PLC->IP3 2. Generates GPCR GPCR GPCR->PLC Agonist Agonist Agonist->GPCR 1. Activation IP3->ER 3. Ca2+ Release GSK7975A This compound GSK7975A->Orai1 Inhibits

Caption: Store-Operated Calcium Entry (SOCE) Pathway and this compound Inhibition.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture HEK293 Cell Culture transfection Co-transfection with STIM1 and Orai cell_culture->transfection patch_clamp Whole-Cell Patch Clamp transfection->patch_clamp establish_wc Establish Whole-Cell Configuration patch_clamp->establish_wc record_baseline Record Baseline CRAC Current establish_wc->record_baseline apply_compound Apply this compound record_baseline->apply_compound measure_inhibition Measure Current Inhibition apply_compound->measure_inhibition dose_response Generate Dose-Response Curve measure_inhibition->dose_response calculate_ic50 Calculate IC50 dose_response->calculate_ic50

Caption: Experimental Workflow for Evaluating this compound Selectivity.

References

Orai Pore Mutants Validate GSK-7975A's Allosteric Action on the Channel Pore

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the use of Orai pore mutants to elucidate the site of action of the CRAC channel inhibitor, GSK-7975A.

This compound is a potent inhibitor of Calcium Release-Activated Calcium (CRAC) channels, which are critical for a variety of cellular functions, including immune responses and pancreatitis.[1][2] Understanding the precise mechanism of action of this compound is crucial for the development of more specific and effective therapeutic agents. This guide details how the use of Orai pore mutants has been instrumental in pinpointing the site of action of this compound, distinguishing it from other CRAC channel inhibitors.

This compound: An Allosteric Pore Blocker

This compound acts downstream of the initial signaling events that activate CRAC channels.[3][4] The activation of Orai channels, the pore-forming units of CRAC channels, is triggered by the stromal interaction molecule 1 (STIM1), which senses the depletion of calcium from the endoplasmic reticulum. Upon store depletion, STIM1 oligomerizes and translocates to the plasma membrane to interact with and open the Orai channels.[5]

Experimental evidence from Förster Resonance Energy Transfer (FRET) microscopy has shown that this compound does not interfere with STIM1 oligomerization or the subsequent coupling of STIM1 to Orai1.[3][4] This indicates that this compound's inhibitory action occurs after the channel has been engaged by STIM1, suggesting a direct effect on the Orai channel itself.

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

} caption: "Signaling pathway of CRAC channel activation and the point of inhibition by this compound."

Validation with Orai Pore Mutants: The Critical Role of Pore Geometry

The most compelling evidence for this compound's site of action comes from studies utilizing Orai pore mutants. These experiments have demonstrated that the geometry of the Orai channel's selectivity filter is a key determinant of the inhibitor's efficacy.

A pivotal study focused on the Orai1 E106D mutant, which has a less selective calcium pore with an enhanced diameter.[3][4] This single amino acid substitution dramatically reduces the inhibitory effect of this compound.[3][4] While wild-type Orai1 is significantly blocked by 10 μM this compound, the Orai1 E106D mutant shows almost no inhibition at this concentration.[3] A substantial, though not complete, inhibitory effect is only restored at a much higher concentration of 100 μM.[3] This strongly suggests that this compound's binding or action is critically dependent on the specific conformation of the channel's pore.

Further studies on other Orai1 mutants associated with tubular aggregate myopathy (TAM), a condition caused by gain-of-function mutations in Orai1, have provided additional insights. The constitutive activity of several TAM-associated mutants, including V107M, L138F, T184M, and P245L, is effectively prevented by this compound.[6][7] However, the G98S mutant was found to be resistant to inhibition by this compound.[6][7] This differential sensitivity among mutants further underscores the importance of the pore's structural integrity for this compound's mechanism of action.

dot graph { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Differential inhibition of Orai1 mutants by this compound."

Quantitative Comparison of this compound's Effect on Orai Mutants

Orai1 VariantThis compound ConcentrationObserved InhibitionReference
Wild-Type~4 µM (IC50)50% inhibition of Orai1 and Orai3 currents[3][4]
Wild-Type10 µMFull inhibition of Orai1 currents[3]
E106D Mutant10 µMNo significant inhibition[3][4]
E106D Mutant100 µMSubstantial but not full inhibition[3]
TAM Mutants (V107M, L138F, T184M, P245L)Not specifiedPrevents constitutive activity[6][7]
G98S MutantNot specifiedResistant to inhibition[6][7]

Comparison with Other CRAC Channel Inhibitors

The mechanism of this compound can be contrasted with other CRAC channel inhibitors, highlighting the unique insights gained from the Orai mutant studies.

InhibitorProposed Mechanism of ActionEffect on Orai MutantsKey Distinctions from this compound
This compound Allosteric pore blocker, dependent on selectivity filter geometry.[3][4][8]Inhibition is significantly reduced in the Orai1 E106D mutant.[3][4]Acts downstream of STIM1-Orai1 coupling.
Synta-66 Allosteric pore blocker.[8]Shows differential effects on Orai isoforms, abrogating Orai1 function while potentiating Orai2.[9][10]Has a more complex and isoform-specific profile compared to the broader inhibition by this compound.[10][11]
BTP2 (YM-58483) Extracellular blockade of the Orai channel pore.[8]Abrogates Orai1 and Orai2 activity while only partially inhibiting Orai3.[9][10]Also acts on the pore but may have a different binding site and isoform selectivity profile.
CM_128 ORAI1 channel inhibitor.[2]Not explicitly detailed in the provided context.Reported to have a higher potency than this compound in some models.[2]
2-APB Dual effect: potentiation at low concentrations, inhibition at high concentrations.[5]Not explicitly detailed in the provided context.Has a complex, concentration-dependent effect and is less specific than this compound.[5]

Experimental Protocols

Whole-Cell Patch-Clamp Recordings

This technique is essential for directly measuring the ion currents through Orai channels and assessing the inhibitory effects of compounds like this compound.

  • Cell Preparation: HEK293 cells are co-transfected with plasmids encoding STIM1 and the specific Orai1 variant (wild-type or mutant).

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed. The intracellular pipette solution contains a calcium chelator (e.g., BAPTA) to passively deplete endoplasmic reticulum calcium stores and maximally activate the CRAC channels.

  • Drug Application: Once a stable CRAC current (ICRAC) is established, this compound is applied to the bath solution at various concentrations.

  • Data Analysis: The inhibition of the ICRAC is measured as the reduction in current amplitude after drug application. Dose-response curves are generated to determine the IC50 value.[3][4]

G

Förster Resonance Energy Transfer (FRET) Microscopy

FRET microscopy is used to study protein-protein interactions, in this case, to determine if this compound disrupts the interaction between STIM1 and Orai1.

  • Cell Preparation: Cells are co-transfected with STIM1 and Orai1 constructs tagged with fluorescent proteins (e.g., CFP and YFP).

  • Imaging: Live-cell imaging is performed to measure the FRET efficiency between the tagged proteins.

  • Store Depletion: Endoplasmic reticulum calcium stores are depleted (e.g., with thapsigargin) to induce the interaction between STIM1 and Orai1, leading to an increase in FRET.

  • Drug Application: this compound is added to the cells, and FRET is continuously measured to see if it disrupts the established STIM1-Orai1 interaction.

References

Safety Operating Guide

Navigating the Safe Handling of GSK-7975A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount, particularly when handling investigational compounds like GSK-7975A. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a potent and orally available CRAC channel inhibitor. While a comprehensive Safety Data Sheet (SDS) is not publicly available, this document synthesizes known data to support safe laboratory practices.

Core Safety and Handling Parameters

Based on available product information, this compound is classified with "Standard Handling" toxicity. It is a combustible solid, necessitating precautions against ignition sources. Furthermore, its designation as Water Hazard Class 3 (WGK 3) indicates it is severely hazardous to water, requiring stringent disposal protocols to prevent environmental contamination.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for this compound.

ParameterValueSource
Toxicity Standard HandlingSigma-Aldrich[1]
Storage Class Code 11 - Combustible SolidsSigma-Aldrich
Water Hazard Class (WGK) 3 (Severely hazardous to water)Sigma-Aldrich
Storage Temperature -20°CSigma-Aldrich, MedchemExpress[1][2]
Stock Solution Stability Up to 3 months at -20°CSigma-Aldrich
Long-term Storage -80°C (up to 2 years), -20°C (up to 1 year)MedchemExpress[2]

Experimental Protocols: A Step-by-Step Approach to Safe Handling

Adherence to a strict protocol is critical when working with this compound. The following step-by-step guidance outlines the procedural workflow for handling this compound from receipt to disposal.

Personal Protective Equipment (PPE)

Given the "Standard Handling" classification for a research chemical, the following PPE is mandatory:

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile).

  • Body Protection : A standard laboratory coat.

  • Respiratory Protection : While not explicitly stated, a dust mask or respirator should be considered when handling the solid compound to avoid inhalation.

Handling and Preparation of Solutions
  • Work Area : All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Weighing : When weighing the compound, use an analytical balance within a fume hood or a ventilated balance enclosure.

  • Dissolution : this compound is soluble in DMSO.[3][4] Prepare stock solutions by dissolving the compound in fresh, moisture-free DMSO. For in vivo studies, further dilution into aqueous buffers may be necessary.

  • Storage of Solutions : Once reconstituted, aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months. For longer-term storage, refer to the table above.

Disposal Plan

Due to its classification as severely hazardous to water (WGK 3), this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation : Collect all waste materials, including unused compound, empty vials, contaminated gloves, and pipette tips, in a designated, clearly labeled hazardous waste container.

  • Waste Disposal : Do not dispose of this compound down the drain. Follow your institution's and local regulations for the disposal of hazardous chemical waste.

Visualizing the Safety Workflow

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended safety and operational workflows.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Assess_Hazards Assess Hazards (Combustible Solid, WGK 3) Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Don_PPE Prepare_Work_Area Prepare Ventilated Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Stock Solution (e.g., in DMSO) Weigh_Compound->Prepare_Solution Aliquot_and_Store Aliquot and Store (-20°C or -80°C) Prepare_Solution->Aliquot_and_Store Collect_Waste Collect Contaminated Waste (Solid, Liquid, PPE) Aliquot_and_Store->Collect_Waste During/After Use Segregate_Waste Segregate as Hazardous Waste Collect_Waste->Segregate_Waste Dispose_per_Regulations Dispose According to Institutional/Local Regulations Segregate_Waste->Dispose_per_Regulations

Caption: Workflow for Safe Handling of this compound.

By integrating these safety and logistical protocols into your laboratory's standard operating procedures, you can effectively mitigate risks and ensure the safe and responsible handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。